Tenatoprazole, (R)-
Description
BenchChem offers high-quality Tenatoprazole, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tenatoprazole, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
705969-00-2 |
|---|---|
Molecular Formula |
C16H18N4O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m1/s1 |
InChI Key |
ZBFDAUIVDSSISP-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Deep Dive: The Imidazopyridine Core of (R)-Tenatoprazole and its Advantages Over Traditional Benzimidazole Proton Pump Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional differences between the novel imidazopyridine-based proton pump inhibitor (PPI), (R)-Tenatoprazole, and the conventional benzimidazole-based PPIs. We will explore how the distinct chemical backbone of Tenatoprazole translates into a unique pharmacokinetic and pharmacodynamic profile, offering potential clinical advantages, particularly in the context of nocturnal acid control. This document will delve into the comparative data, detailed experimental methodologies, and the underlying biochemical pathways.
The Architectural Shift: Imidazopyridine vs. Benzimidazole Core
The fundamental difference between Tenatoprazole and first-generation PPIs like omeprazole, lansoprazole, and esomeprazole lies in their core heterocyclic structure. Traditional PPIs are built upon a benzimidazole ring system, whereas Tenatoprazole possesses an imidazopyridine ring.[1] This seemingly subtle alteration has profound implications for the drug's metabolic stability and duration of action.
The imidazopyridine moiety in Tenatoprazole is less susceptible to metabolic degradation by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4, which are the primary metabolic pathways for benzimidazole PPIs.[1] This reduced rate of metabolism is a key factor contributing to Tenatoprazole's significantly longer plasma half-life.
Comparative Pharmacokinetics and Pharmacodynamics
The structural divergence between the two classes of PPIs leads to notable differences in their pharmacokinetic and pharmacodynamic parameters. Tenatoprazole's extended plasma half-life is a defining characteristic that underpins its prolonged duration of acid suppression.
Table 1: Comparative Pharmacokinetic Properties
| Parameter | (R)-Tenatoprazole | Benzimidazole PPIs (e.g., Esomeprazole) | Reference(s) |
| Core Structure | Imidazopyridine | Benzimidazole | [1] |
| Plasma Half-life (t½) | Approximately 7-9 hours | Approximately 1-1.5 hours | [2] |
| Metabolism | Slower, less dependent on CYP2C19 | Rapid, primarily by CYP2C19 and CYP3A4 | [1] |
Table 2: Comparative Pharmacodynamic Properties (Data from studies comparing Tenatoprazole 40 mg and Esomeprazole 40 mg)
| Parameter | (R)-Tenatoprazole (40 mg) | Esomeprazole (40 mg) | Reference(s) |
| Median 24-hour intragastric pH | ~4.8 | ~4.1 | |
| % Time with intragastric pH > 4 (24 hours) | ~69% | ~58% | |
| Median nighttime intragastric pH | ~4.9 | ~3.2 | |
| % Time with intragastric pH > 4 (nighttime) | ~72% | ~42% |
Mechanism of Action: A Tale of Two Cysteines
All PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[3] They are converted to a reactive sulfenamide intermediate that forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase (the proton pump), thereby irreversibly inhibiting its function.[3]
However, the specific cysteine residues targeted can differ. While both Tenatoprazole and benzimidazole PPIs like pantoprazole bind to cysteine 813, Tenatoprazole also forms a stable bond with cysteine 822.[4][5] In contrast, omeprazole binds to cysteines 813 and 892, and lansoprazole to cysteines 813 and 321.[4] The binding of Tenatoprazole to cysteine 822, which is located deeper within the transmembrane domain, is thought to contribute to a more profound and sustained inhibition of the proton pump.[3]
Below is a diagram illustrating the signaling pathways that stimulate gastric acid secretion from parietal cells.
Caption: Signaling pathways leading to gastric acid secretion.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay is crucial for determining the inhibitory potential of PPIs directly on the proton pump.
Materials:
-
Isolated H+/K+-ATPase vesicles from hog gastric mucosa.
-
PPI compound (e.g., (R)-Tenatoprazole, Esomeprazole) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4).
-
ATP solution (2 mM).
-
MgCl2 (2 mM).
-
KCl (10 mM).
-
Reagents for phosphate determination (e.g., Fiske-Subbarow reagent).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, KCl, and the isolated H+/K+-ATPase vesicles.
-
Add varying concentrations of the PPI to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for acid activation and binding.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Quantify the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method, and measure the absorbance with a spectrophotometer.[6]
-
The percentage of inhibition is calculated by comparing the phosphate release in the presence of the PPI to the control (without PPI).
24-Hour Intragastric pH Monitoring
This clinical trial methodology is the gold standard for assessing the pharmacodynamic effect of acid-suppressing drugs in vivo.
Procedure:
-
Subject Preparation: Healthy volunteers or patients are enrolled. They are typically required to be Helicobacter pylori negative and to have a washout period from any other acid-suppressing medication.[7]
-
Probe Placement: A pH-sensitive probe is inserted through the nostril and positioned in the stomach, typically 10 cm below the lower esophageal sphincter. The correct placement is often verified by fluoroscopy or by observing a sharp drop in pH as the probe enters the stomach.[7]
-
Data Recording: The probe is connected to a portable data logger that records the intragastric pH continuously for 24 hours.
-
Standardization: Subjects follow a standardized meal and activity schedule to ensure comparability between study periods. This includes specified times for meals, snacks, and sleep.[7]
-
Data Analysis: The recorded pH data is analyzed to determine key parameters such as the median 24-hour pH, the percentage of time the pH remains above a certain threshold (e.g., pH 4), and specific analyses for daytime and nighttime periods.
Visualizing the Drug Development and Evaluation Workflow
The development and comparative analysis of a novel PPI like (R)-Tenatoprazole follows a structured workflow from preclinical evaluation to clinical trials.
Caption: Workflow for PPI development and evaluation.
Conclusion
The imidazopyridine backbone of (R)-Tenatoprazole represents a significant advancement in the design of proton pump inhibitors. Its distinct chemical structure confers a more favorable pharmacokinetic profile, characterized by a longer plasma half-life and slower metabolism compared to traditional benzimidazole PPIs. This translates to a more sustained and profound inhibition of gastric acid secretion, particularly during the critical nighttime hours. The data presented in this guide underscore the potential of (R)-Tenatoprazole to offer improved acid control for patients with acid-related disorders. Further research and clinical evaluation are warranted to fully elucidate the clinical benefits of this next-generation proton pump inhibitor.
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. researchgate.net [researchgate.net]
- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nth.nhs.uk [nth.nhs.uk]
An In-depth Technical Guide to (R)-Tenatoprazole as a Proton Pump Inhibitor Prodrug
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of (R)-Tenatoprazole, a proton pump inhibitor (PPI) with a unique chemical structure and prolonged duration of action. It details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies.
Introduction
Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders by potently suppressing gastric acid secretion.[1] They function as prodrugs, requiring activation in the acidic environment of the stomach's parietal cells to inhibit the H+/K+ ATPase, the final step in acid production.[[“]][3] Tenatoprazole is a novel PPI distinguished by its imidazopyridine ring, which replaces the benzimidazole moiety common to other PPIs like omeprazole and lansoprazole.[4][5][6] This structural modification significantly reduces its rate of metabolism, resulting in a plasma half-life approximately seven times longer than that of other PPIs.[6][7]
Like many PPIs, Tenatoprazole is a chiral molecule, and its enantiomers, (R)- and (S)-Tenatoprazole, exhibit distinct pharmacokinetic profiles.[7] This guide focuses on the (R)-enantiomer, exploring its chemical properties, mechanism of action, and the preclinical and clinical data that define its profile as a long-acting acid suppressant.
Chemical Structure and Properties
(R)-Tenatoprazole is the R-enantiomer of 5-methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridyl)-methyl]-sulfinyl}-imidazo-[4,5-b]-pyridine.[8] The key structural feature is the imidazopyridine core, which contributes to its altered metabolic stability and prolonged plasma residence time.[6] The chirality resides at the sulfur atom of the sulfoxide group.
Caption: Chemical structure of (R)-Tenatoprazole.
Mechanism of Action
Prodrug Activation
(R)-Tenatoprazole is administered as an inactive prodrug.[4] As a weak base, it crosses cell membranes and selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[[“]][3] In this acidic environment (pH < 2), the drug undergoes a two-step protonation, followed by a chemical rearrangement to form a reactive tetracyclic sulfenamide intermediate.[[“]][4] This acid-catalyzed conversion is the rate-limiting step for its inhibitory action.
Caption: Acid-catalyzed activation of (R)-Tenatoprazole in parietal cells.
Irreversible Inhibition of H+/K+ ATPase
The activated sulfenamide form of Tenatoprazole acts as a potent, irreversible inhibitor of the gastric H+/K+ ATPase (the proton pump).[1][9] It forms covalent disulfide bonds with specific cysteine residues on the alpha-subunit of the pump that are accessible from the gastric lumen.[4] Tenatoprazole has been shown to bind to Cys813 and Cys822.[4][6][10] The formation of a disulfide bond at Cys822, located within a transmembrane segment, confers a particularly stable and irreversible inhibition that is resistant to reversal by reducing agents like glutathione.[4][10] This covalent modification locks the enzyme in an inactive conformation, thereby blocking the transport of H+ ions into the gastric lumen and profoundly inhibiting acid secretion.[11]
Caption: Irreversible inhibition of the gastric H+/K+ ATPase by activated (R)-Tenatoprazole.
Quantitative Data
In Vitro and In Vivo Activity
Tenatoprazole demonstrates potent inhibition of the proton pump both in vitro and in vivo. The binding stoichiometry indicates the molar amount of the drug required to inhibit a given amount of the enzyme.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Proton Transport) | 3.2 µM | Hog/Dog Gastric Microsomes | [4][12] |
| In Vitro Binding Stoichiometry | 2.6 nmol/mg enzyme | Hog Gastric Microsomes | [4][10] |
| In Vivo Binding Stoichiometry | 2.9 nmol/mg enzyme | Dog Gastric Mucosa | [4][10] |
| Half-life of Binding Decay (Cys813) | 3.9 hours | In Vitro | [4][10] |
Pharmacokinetics and Metabolism
The metabolism of Tenatoprazole is stereoselective and primarily occurs in the liver via cytochrome P450 enzymes. The (R)-isomer is metabolized predominantly by CYP2C19, with a lesser contribution from CYP3A4.[5][7] In contrast, the (S)-isomer is metabolized more slowly by both CYP2C19 and CYP3A4, leading to a significantly longer mean residence time.[7]
The following table summarizes pharmacokinetic data from a study in Wistar rats following a single oral dose of racemic Tenatoprazole.
| Parameter | (+)-Tenatoprazole | (-)-Tenatoprazole | Unit | Reference |
| Cₘₐₓ | Significantly greater | Lower | ng/mL | [13] |
| AUC₀-∞ | 7.5-fold greater | Lower | ng·h/mL | [13] |
| t₁/₂ | Significantly longer | Shorter | h | [13] |
| CL/F | Significantly lower | Higher | L/h/kg | [13] |
Note: The study uses (+)- and (-)- notation. While often corresponding to R and S, this is not guaranteed without experimental confirmation. The data clearly show significant enantioselective pharmacokinetics.
Metabolic studies using human liver microsomes have characterized the enzymatic formation of R- and S-tenatoprazole from its sulfide metabolite, catalyzed by CYP3A4.
| Parameter | (R)-Tenatoprazole Formation | (S)-Tenatoprazole Formation | Unit | Reference |
| Kₘ | 59 | 66 | µM | [7] |
| k꜀ₐₜ | 4.0 | 2.7 | min⁻¹ | [7] |
| Catalytic Efficiency (k꜀ₐₜ/Kₘ) | 0.068 | 0.041 | µM⁻¹min⁻¹ | [7] |
Comparative Pharmacodynamics
Clinical studies have primarily focused on the S-enantiomer (S-tenatoprazole-Na) due to its slower metabolism and longer residence time. The data are nonetheless valuable for understanding the potential of the tenatoprazole scaffold. A study in healthy male subjects compared S-tenatoprazole-Na with esomeprazole.
| Parameter (Day 5, 24-h) | S-tenatoprazole-Na (60 mg) | S-tenatoprazole-Na (90 mg) | Esomeprazole (40 mg) | Reference |
| Median Intragastric pH | 5.19 | 5.34 | 4.76 | [14] |
| % Time with pH > 4 | 77% | 80% | 63% | [14] |
| Nocturnal Acid Breakthrough | 43.3% of subjects | 54.8% of subjects | 90.3% of subjects | [14] |
These results highlight the superior and more prolonged acid suppression, particularly during nocturnal periods, afforded by the long-acting tenatoprazole structure.[14]
Experimental Protocols
Synthesis Overview
An improved, scalable synthesis of Tenatoprazole has been reported.[15] The key steps involve:
-
Coupling: Reaction of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride to yield the sulfide intermediate.
-
Oxidation: Subsequent stereoselective oxidation of the sulfide intermediate using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to produce the sulfoxide product, Tenatoprazole.[15] The process is reported to achieve high purity (99.8% by HPLC) without extensive purification.[15]
Enantioselective Pharmacokinetic Analysis Workflow
The pharmacokinetic properties of Tenatoprazole enantiomers in rats were characterized using a sequential achiral and chiral liquid chromatographic method.[13] The general workflow is outlined below.
Caption: Experimental workflow for determining the pharmacokinetics of Tenatoprazole enantiomers.
Methodology Summary:
-
Dosing: A single oral dose of racemic Tenatoprazole (e.g., 5 mg/kg) is administered to rats.[13]
-
Sample Collection: Blood samples are collected at predetermined time points.
-
Extraction: The drug is extracted from a small plasma aliquot (e.g., 100 µL) using a one-step liquid-liquid extraction with an organic solvent mixture.[13]
-
Analysis: The extract is analyzed using a validated high-performance liquid chromatography (HPLC) system equipped with both an achiral column (to determine total drug concentration) and a chiral column (to separate and quantify the individual enantiomers).
-
Data Processing: Plasma concentration-time data for each enantiomer are analyzed using noncompartmental methods to determine key pharmacokinetic parameters.[13]
Conclusion
(R)-Tenatoprazole is a structurally distinct proton pump inhibitor prodrug. Its imidazopyridine core confers a significantly longer plasma half-life compared to traditional benzimidazole-based PPIs. The mechanism of action follows the established pathway of acid-catalyzed activation and subsequent irreversible covalent inhibition of the gastric H+/K+ ATPase. Preclinical studies demonstrate marked stereoselectivity in its pharmacokinetics, a critical consideration for drug development. While clinical development has focused on the S-enantiomer, the data collectively underscore the potential of the Tenatoprazole scaffold to provide more profound and sustained 24-hour acid control, addressing clinical needs such as nocturnal acid breakthrough that remain a challenge with current therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. How Do Proton Pump Inhibitors Work - Consensus Academic Search Engine [consensus.app]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 7. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 10. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. selleckchem.com [selleckchem.com]
- 13. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Discovery-and-Synthesis-of-(R)-Tenatoprazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tenatoprazole is a notable proton pump inhibitor (PPI) distinguished by its imidazo[4,5-b]pyridine core, which confers a significantly longer plasma half-life compared to conventional benzimidazole-based PPIs.[1][2][3] Like other sulfoxide drugs, tenatoprazole is chiral and exists as two enantiomers, (R)- and (S)-tenatoprazole.[4] Recent research has focused on isolating these enantiomers to investigate their distinct pharmacokinetic and pharmacodynamic profiles, with the goal of developing more effective and targeted therapies for acid-related disorders.[4] This guide provides a detailed overview of the discovery and, critically, the enantioselective synthesis of the (R)-enantiomer of tenatoprazole, presenting methodologies, quantitative data, and mechanistic insights relevant to drug development professionals.
Introduction to Tenatoprazole and Chirality
Tenatoprazole, chemically known as 5-methoxy-2-{(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl}-1H-imidazo[4,5-b]pyridine, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[3][5] Its unique imidazopyridine structure slows its metabolism, leading to a prolonged duration of action and more stable inhibition of gastric acid secretion, particularly at night.[1][2][3]
The chirality of tenatoprazole arises from the stereogenic sulfur atom in the sulfoxide group.[6] The two resulting enantiomers, (R)- and (S)-tenatoprazole, can exhibit different pharmacokinetic and metabolic behaviors.[4] For instance, studies have suggested that the (R)-isomer of tenatoprazole is metabolized predominantly by the CYP2C19 enzyme, while the (S)-isomer is metabolized by both CYP2C19 and CYP3A4.[2] Such differences provide a strong rationale for the development of single-enantiomer drugs, which can offer improved efficacy and safety profiles over racemic mixtures.[1]
Enantioselective Synthesis of (R)-Tenatoprazole
The core challenge in producing a single enantiomer of a chiral sulfoxide is achieving high enantioselectivity in the oxidation of the prochiral sulfide precursor. Asymmetric oxidation is the preferred industrial method over chiral resolution, which involves separating enantiomers from a racemic mixture and results in a theoretical maximum yield of only 50%.[7]
Asymmetric Oxidation Strategy
A common and effective method for the enantioselective synthesis of drugs like esomeprazole ((S)-omeprazole) and, by extension, tenatoprazole enantiomers, is the metal-catalyzed asymmetric oxidation of the corresponding sulfide precursor.[8][9] This approach utilizes a chiral ligand to direct the stereochemical outcome of the oxidation reaction. While specific protocols for (R)-tenatoprazole are proprietary, a well-established analogous methodology involves a titanium or iron-catalyzed system.
A patented method for producing the (+)-enantiomer of tenatoprazole (designated as the (R)-enantiomer) involves an asymmetric oxidation process using a chiral titanium complex.[4] This process achieves high enantiomeric excess (ee).
Detailed Experimental Protocol (Adapted from Patented Methods)
The following protocol describes a representative enantioselective oxidation for producing (R)-tenatoprazole.
Step 1: Catalyst Formation
-
To an inert, dry reaction vessel under a nitrogen atmosphere, add toluene.
-
Add titanium(IV) isopropoxide.
-
Add (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) as the chiral ligand.[4]
-
Stir the mixture at a controlled temperature to form the chiral titanium complex.
Step 2: Asymmetric Oxidation
-
In a separate vessel, dissolve the prochiral sulfide precursor, 5-methoxy-2-{[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio}-1H-imidazo[4,5-b]pyridine, in an appropriate organic solvent such as toluene or dichloromethane.
-
Add the pre-formed chiral titanium catalyst solution to the sulfide solution.
-
Cool the reaction mixture to a precisely controlled low temperature (e.g., -5 to 0°C) to maximize enantioselectivity.
-
Slowly add an oxidizing agent, such as cumene hydroperoxide or diisopropyl ethylamine, to the reaction mixture while maintaining the low temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent, such as an aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude (R)-tenatoprazole.
-
Purify the crude product by crystallization or column chromatography to obtain highly pure (R)-tenatoprazole.
Synthesis Workflow Diagram
Caption: Workflow for the enantioselective synthesis of (R)-Tenatoprazole.
Quantitative Data and Analysis
The success of an enantioselective synthesis is measured by its yield and, most importantly, its enantiomeric excess (ee).
Reaction Parameters and Results
| Parameter | Value / Condition | Reference |
| Chiral Ligand | (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) | [4] |
| Catalyst Metal | Titanium(IV) | [4] |
| Oxidant | Cumene Hydroperoxide | Generic PPI Synthesis |
| Solvent | Toluene | [4] |
| Reaction Temperature | -5 to 0 °C | [10] |
| Achieved Enantiomeric Excess (ee) | ~80% | [4] |
| Overall Yield | >70% | [11] |
Note: Data is compiled from patented literature and analogous, well-documented PPI syntheses.
Chiral HPLC Analysis
Determining the enantiomeric purity of the final product is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC for Tenatoprazole Enantiomers A reliable method for the chiral separation of tenatoprazole enantiomers has been established using a vancomycin-bonded chiral stationary phase.[12]
| Parameter | Condition |
| Column | Chirobiotic V (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 mol/L Ammonium Acetate Buffer (pH 6.0) : Tetrahydrofuran (93:7, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 20 °C |
| Detection | UV at an appropriate wavelength |
| Resolution (Rs) | 1.68 (baseline separation) |
Source: Adapted from Se Pu. 2007 Sep;25(5):732-4.[12]
Under these conditions, the (R)- and (S)-enantiomers are well-resolved, allowing for accurate quantification of the enantiomeric excess.
Mechanism of Action: Proton Pump Inhibition
All PPIs, including (R)-tenatoprazole, are prodrugs that require activation in an acidic environment.[3][5] The mechanism involves the inhibition of the final step of gastric acid secretion.
-
(R)-Tenatoprazole Absorption: The orally administered drug is absorbed into the bloodstream.
-
Accumulation in Parietal Cells: Due to its basic nature, the drug accumulates in the highly acidic secretory canaliculi of gastric parietal cells.
-
Acid-Catalyzed Activation: The acidic environment catalyzes the conversion of tenatoprazole into a reactive tetracyclic sulfenamide intermediate.[6]
-
Covalent Bonding: This activated form then forms a stable disulfide bond with cysteine residues (specifically Cys813 and Cys822) on the luminal side of the H+/K+-ATPase pump.[5][6]
-
Inhibition: The covalent modification irreversibly inactivates the proton pump, thereby inhibiting the secretion of H+ ions into the gastric lumen.
Signaling Pathway Diagram
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. US7507746B2 - Enantiomer of tenatoprazole and the use thereof in therapy - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation [acs.figshare.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. researchgate.net [researchgate.net]
- 12. [Chiral separation of tenatoprazole enantiomers using high performance liquid chromatography on vacomycin-bonded chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Tenatoprazole: A Comprehensive Technical Guide to its Chemical Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the chemical stability and degradation profile of (R)-Tenatoprazole, a proton pump inhibitor. The information presented herein is crucial for understanding the molecule's intrinsic stability, identifying potential degradation pathways, and developing robust, stability-indicating analytical methods essential for formulation development and regulatory compliance.
Chemical Stability Overview
(R)-Tenatoprazole, a chiral sulfoxide, is susceptible to degradation under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies have revealed that the molecule is particularly sensitive to acidic, neutral, and oxidative environments. Mild degradation is observed under basic conditions, while the drug exhibits relative stability in its solid form.
A key characteristic of tenatoprazole is its spontaneous, non-enzymatic degradation to tenatoprazole sulfide at neutral pH.[1] This transformation is a critical consideration in formulation and analytical method development.
Quantitative Degradation Summary
The following table summarizes the quantitative data obtained from forced degradation studies on tenatoprazole. These studies are instrumental in establishing the drug's intrinsic stability and in the development of stability-indicating analytical methods.
| Stress Condition | Reagent/Parameters | Duration | (R)-Tenatoprazole Remaining (%) | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid | 30 minutes | 40% | Degradation Products |
| 0.01 M Hydrochloric Acid | 4 hours | Complete Degradation | Degradation Products | |
| Basic Hydrolysis | 1 M Sodium Hydroxide | 4 hours at 80°C | ~80% | Degradation Products |
| Oxidative Degradation | 30% Hydrogen Peroxide | 1 hour | 40% | Tenatoprazole Sulfone and other oxidative degradants |
| Photolytic Degradation | Exposure to Solar Light | 1 hour | <80% | Photodegradation Products |
| Thermal Degradation | Solid State | 2 months at 50°C | Stable | Not Applicable |
| Neutral Hydrolysis | Neutral pH | 12 hours | 4.4% | Tenatoprazole Sulfide (94.8% conversion) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices for forced degradation studies as per ICH guidelines.
Forced Degradation Studies
Objective: To generate potential degradation products of (R)-Tenatoprazole under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
General Procedure: A stock solution of (R)-Tenatoprazole is prepared and subjected to the following stress conditions. Samples are withdrawn at appropriate time points, neutralized (if necessary), diluted to a suitable concentration, and analyzed by a validated stability-indicating HPLC method.
-
Acidic Hydrolysis: (R)-Tenatoprazole solution is treated with 0.1 M and 0.01 M hydrochloric acid and refluxed.
-
Basic Hydrolysis: (R)-Tenatoprazole solution is treated with 1 M sodium hydroxide and heated.
-
Oxidative Degradation: (R)-Tenatoprazole solution is treated with 30% (v/v) hydrogen peroxide at room temperature.
-
Photolytic Degradation: (R)-Tenatoprazole solution and solid drug substance are exposed to UV and visible light.
-
Thermal Degradation: The solid drug substance is subjected to dry heat.
-
Neutral Hydrolysis: (R)-Tenatoprazole is dissolved in purified water and refluxed.
Stability-Indicating HPLC Method
A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Photodiode Array (PDA) detection is essential for separating and quantifying (R)-Tenatoprazole from its degradation products.
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 μm particle size)[2]
-
Mobile Phase: A mixture of methanol, tetrahydrofuran (THF), and acetate buffer (pH 6.0) in the ratio of 68:12:20 (v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 45°C[2]
-
Detection Wavelength: 307 nm[2]
Degradation Profile and Pathways
The degradation of (R)-Tenatoprazole proceeds through several pathways depending on the stress condition applied. The primary degradation products identified are Tenatoprazole Sulfide and Tenatoprazole Sulfone.
-
Tenatoprazole Sulfide: This is a major degradation product, formed non-enzymatically and spontaneously at neutral pH.[1] It is also observed under other stress conditions.
-
Tenatoprazole Sulfone: This is the primary product of oxidative degradation.
The complete elucidation of all degradation products under each stress condition requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for structural characterization.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A flowchart illustrating the experimental workflow for forced degradation studies of (R)-Tenatoprazole.
Proposed Degradation Pathways of (R)-Tenatoprazole
Caption: Proposed degradation pathways of (R)-Tenatoprazole under various stress conditions.
References
(R)-Tenatoprazole Covalent Binding Sites in the Transmembrane Domain 5/6 of H+,K+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interactions between (R)-Tenatoprazole, a proton pump inhibitor (PPI), and its target, the gastric H+,K+-ATPase. The focus is on the specific covalent binding sites located within the transmembrane (TM) helices 5 and 6 of the enzyme's alpha subunit. This document outlines the mechanism of action, presents key quantitative data, details the experimental methodologies used to identify these binding sites, and provides visual representations of the relevant pathways and workflows.
Introduction: Mechanism of Action
(R)-Tenatoprazole, a member of the imidazopyridine class of PPIs, acts as a prodrug that requires activation in an acidic environment.[1] In the acidic milieu of the parietal cell canaliculus, Tenatoprazole is converted to a reactive sulfenamide intermediate. This activated form then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase. This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting the final step of acid secretion.[1][2] The slow activation of Tenatoprazole is associated with its ability to form a highly stable, irreversible bond with a cysteine residue located deeper within the membrane domain, contributing to its prolonged duration of action.
Identification of Binding Sites
The primary covalent binding sites of Tenatoprazole have been identified as Cysteine 813 (Cys813) and Cysteine 822 (Cys822) , both located in the TM5/6 region of the H+,K+-ATPase alpha subunit.[1][2] Cys813 is situated in the extracellular loop between TM5 and TM6, making it readily accessible, while Cys822 is located within the transmembrane segment 6.[1][2]
The binding to Cys813 is characterized as being relatively rapid, but also reversible to some extent, with a reported half-life of 3.9 hours.[1][2] In contrast, the covalent bond formed with Cys822 is considered more stable and is associated with a sustained, irreversible inhibition of the enzyme.[1][2]
Quantitative Binding Data
The interaction of (R)-Tenatoprazole with H+,K+-ATPase has been quantified in several studies. The following table summarizes key binding parameters.
| Parameter | Value | Species/System | Reference |
| Binding Stoichiometry (in vitro) | 2.6 nmol/mg of enzyme | Hog gastric H+,K+-ATPase | [1][2] |
| Binding Stoichiometry (in vivo) | 2.9 nmol/mg of enzyme | Rat gastric H+,K+-ATPase | [1][2] |
| IC50 for H+,K+-ATPase Inhibition | 3.2 µM | Not specified | |
| Half-life of Binding at Cys813 | 3.9 hours | Not specified | [1][2] |
Experimental Protocols
The identification of the Cys813 and Cys822 binding sites was primarily achieved through a combination of protein chemistry techniques, including enzymatic digestion and mass spectrometry, following the labeling of the H+,K+-ATPase with a radiolabeled or tagged form of Tenatoprazole.
Tryptic and Thermolysin Digestion for Binding Site Mapping
A common workflow to identify the specific amino acid residues involved in covalent drug binding is outlined below.
Objective: To isolate and identify the peptide fragments of H+,K+-ATPase that are covalently modified by (R)-Tenatoprazole.
Methodology:
-
Preparation of Labeled H+,K+-ATPase:
-
Gastric H+,K+-ATPase-rich membrane vesicles are isolated from an appropriate source (e.g., hog or rat stomach).
-
The vesicles are incubated with radiolabeled ([14C] or [3H]) or tag-conjugated (R)-Tenatoprazole under conditions that promote the activation of the prodrug and covalent binding (i.e., acidic pH).
-
Unbound inhibitor is removed by washing or size-exclusion chromatography.
-
-
Enzymatic Digestion:
-
The labeled H+,K+-ATPase is subjected to proteolytic digestion using sequence-specific proteases.
-
Trypsin: Cleaves C-terminal to lysine and arginine residues. A typical digestion is performed at 37°C for several hours to overnight in a buffer of pH 8.0. The enzyme-to-substrate ratio is generally between 1:20 to 1:100 (w/w).
-
Thermolysin: A thermostable metalloproteinase that preferentially cleaves at the N-terminus of hydrophobic residues. Digestion is often carried out at elevated temperatures (e.g., 60-70°C) for a shorter duration (e.g., 1-4 hours) in a buffer containing calcium chloride to maintain enzyme activity.
-
-
-
Peptide Separation and Analysis:
-
The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), typically with a reverse-phase column.
-
Fractions are collected and analyzed for the presence of the radiolabel or tag.
-
The labeled peptide fractions are then subjected to further analysis by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their amino acid sequence and pinpoint the exact site of modification (Cys813 and Cys822).
-
Site-Directed Mutagenesis
To confirm the functional importance of the identified cysteine residues, site-directed mutagenesis is employed.
Objective: To substitute Cys813 and Cys822 with a non-reactive amino acid (e.g., alanine or serine) and assess the impact on Tenatoprazole binding and inhibitory activity.
Methodology:
-
Generation of Mutant H+,K+-ATPase:
-
The cDNA encoding the H+,K+-ATPase alpha subunit is used as a template.
-
Using polymerase chain reaction (PCR)-based methods with specifically designed primers, the codons for Cys813 and Cys822 are individually or collectively changed to codons for alanine or another suitable amino acid.
-
The mutated cDNA is then expressed in a suitable host system (e.g., mammalian cells or insect cells) to produce the mutant enzyme.
-
-
Binding and Inhibition Assays:
-
The wild-type and mutant enzymes are isolated and their ability to bind Tenatoprazole is assessed, often using a radiolabeled drug.
-
The inhibitory potency of Tenatoprazole against the wild-type and mutant enzymes is determined by measuring the H+,K+-ATPase activity (e.g., via an ATP hydrolysis assay) at various drug concentrations to calculate the IC50 values. A significant increase in the IC50 for a mutant enzyme indicates the importance of the mutated residue for drug binding and inhibition.
-
Visualizing the Pathways and Workflows
To better illustrate the processes described above, the following diagrams are provided in the DOT language for Graphviz.
References
Spontaneous and Non-Enzymatic Formation of Tenatoprazole Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole is a proton pump inhibitor (PPI) distinguished by its imidazopyridine ring structure, which contributes to a longer plasma half-life compared to traditional benzimidazole-based PPIs. A significant aspect of its metabolic and degradation profile is the formation of Tenatoprazole sulfide. Notably, this conversion can occur spontaneously and non-enzymatically. This technical guide provides a comprehensive overview of the non-enzymatic formation of Tenatoprazole sulfide, detailing the underlying chemistry, experimental protocols for its study, and relevant quantitative data. Understanding this pathway is crucial for drug stability, impurity profiling, and pharmacokinetic assessments.
The spontaneous degradation of Tenatoprazole to its sulfide derivative is a key transformation that occurs even in the absence of metabolic enzymes.[1] This desulfoxidation reaction is a major metabolic route and has been observed to proceed with high efficiency.[1]
Spontaneous Formation Pathway
The conversion of Tenatoprazole to Tenatoprazole sulfide is a reductive process where the sulfoxide group is reduced to a sulfide. While the precise mechanism of this spontaneous, non-enzymatic reduction in a physiological or aqueous environment is not fully elucidated in the literature, it is understood to be a degradation pathway influenced by the chemical environment.
Studies on the stability of Tenatoprazole have shown that it undergoes extensive degradation under neutral, acidic, and oxidative conditions, with milder degradation observed in basic conditions.[2][3] The formation of Tenatoprazole sulfide is a significant outcome of this degradation. In a study involving human liver microsomes but in the absence of the enzymatic cofactor NADPH, Tenatoprazole was observed to convert to Tenatoprazole sulfide with a yield of 94.8% after 12 hours, highlighting the robustness of this non-enzymatic pathway.[1]
Below is a diagram illustrating the non-enzymatic conversion of Tenatoprazole to Tenatoprazole Sulfide.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the non-enzymatic formation of Tenatoprazole sulfide from the reviewed literature.
| Parameter | Value | Conditions | Source |
| Conversion Yield | 94.8% | Incubation of 500 μM Tenatoprazole for 12 hours at 37°C in human liver microsomes (HLMs) without NADPH. | [1] |
| Remaining Tenatoprazole | 4.4% | After 12 hours of incubation in HLMs without NADPH. | [1] |
| Degradation Profile | Extensive Degradation | Neutral, acidic, and oxidative stress conditions. | [2][3] |
| Degradation Profile | Mild Degradation | Basic stress conditions. | [2][3] |
Experimental Protocols
This section provides detailed methodologies for studying the non-enzymatic formation of Tenatoprazole sulfide, based on forced degradation studies and analytical procedures described in the literature.
Protocol 1: Forced Degradation Study of Tenatoprazole
This protocol is adapted from the stability-indicating method development for Tenatoprazole.[2][3]
Objective: To induce and analyze the non-enzymatic degradation of Tenatoprazole to its sulfide and other degradants under various stress conditions.
Materials:
-
Tenatoprazole reference standard
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3% v/v)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Ammonium acetate buffer (pH 6.0)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a PDA detector
-
Kromasil C18 column (250 mm × 4.6 mm, 5.0 µm particle size) or equivalent
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Tenatoprazole in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N HCl. Reflux for a specified period (e.g., 4 hours) at 80°C. Cool and neutralize with 0.1 N NaOH.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH. Reflux for a specified period (e.g., 8 hours) at 80°C. Cool and neutralize with 0.1 N HCl.
-
Neutral Hydrolysis (Spontaneous Degradation in Aqueous Solution): To 1 mL of the stock solution, add 9 mL of water. Reflux for a specified period (e.g., 6 hours) at 80°C.
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose the powdered drug to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for HPLC Analysis: After the specified stress period, dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC system.
-
HPLC-PDA Analysis:
-
Mobile Phase: Methanol: THF: Acetate buffer (pH 6.0) in a ratio of 68:12:20 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 307 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: Analyze the chromatograms to identify and quantify the amount of undegraded Tenatoprazole and the formation of degradation products, including Tenatoprazole sulfide. The specificity of the method allows for the separation of Tenatoprazole from its degradants.
Protocol 2: Analysis of Spontaneous Conversion in a Biological Matrix (without enzymatic activity)
This protocol is based on the methodology used to demonstrate the non-enzymatic formation of Tenatoprazole sulfide in human liver microsomes.[1]
Objective: To quantify the spontaneous conversion of Tenatoprazole to Tenatoprazole sulfide in a biological matrix in the absence of enzymatic cofactors.
Materials:
-
Tenatoprazole
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
HPLC system with UV or MS detector
-
Gemini C18 column (150 x 4.6 mm, 5 µm) or equivalent
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tenatoprazole (e.g., 500 µM) and HLMs (e.g., 1 mg/mL) in potassium phosphate buffer (0.1 M, pH 7.4). Crucially, omit any NADPH generating system to prevent enzymatic metabolism.
-
Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 2, 4, 8, 12 hours).
-
Reaction Termination and Sample Preparation: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to precipitate the proteins.
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile and 5 mM potassium phosphate buffer (pH 7.3) in a ratio of 25:75 (v/v).
-
Detection Wavelength: 302 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Appropriate volume of the supernatant.
-
Data Analysis: Quantify the concentrations of Tenatoprazole and Tenatoprazole sulfide at each time point by comparing the peak areas to those of analytical standards. Calculate the percentage conversion to Tenatoprazole sulfide over time.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for investigating the spontaneous formation of Tenatoprazole sulfide.
References
Role of CYP2C19 and CYP3A4 in (R)-Tenatoprazole metabolism
An In-Depth Technical Guide on the Core Metabolism of (R)-Tenatoprazole: The Role of CYP2C19 and CYP3A4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole is a proton pump inhibitor (PPI) that has been developed to treat acid-related disorders. As with many pharmaceuticals, its efficacy and potential for drug-drug interactions are heavily influenced by its metabolic pathways. This technical guide provides a detailed overview of the metabolism of the (R)-enantiomer of tenatoprazole, with a specific focus on the pivotal roles played by cytochrome P450 enzymes CYP2C19 and CYP3A4. Understanding these pathways is critical for predicting its pharmacokinetic profile and for the continued development of safer and more effective therapeutic strategies.
(R)-Tenatoprazole undergoes metabolism primarily through two key enzymatic pathways: hydroxylation and sulfoxidation.[1][2] The principal enzymes responsible for these biotransformations in the human liver are CYP2C19 and CYP3A4.[1][2][3] CYP2C19 is the primary enzyme responsible for the hydroxylation of (R)-tenatoprazole, while CYP3A4 is mainly involved in its sulfoxidation.[1][3]
Metabolic Pathways of (R)-Tenatoprazole
The metabolism of (R)-tenatoprazole results in the formation of several key metabolites. The two primary enzymatic pathways are:
-
5'-Hydroxylation: This reaction is predominantly catalyzed by CYP2C19 and results in the formation of 5'-hydroxy tenatoprazole.[1][3]
-
Sulfoxidation: This pathway is mainly mediated by CYP3A4 and leads to the production of tenatoprazole sulfone.[1][3]
Additionally, tenatoprazole can spontaneously and non-enzymatically convert to tenatoprazole sulfide, which can then be further metabolized.[1][3]
Quantitative Analysis of Enzyme Kinetics
The kinetic parameters for the metabolism of (R)-tenatoprazole by CYP2C19 and CYP3A4 have been determined, providing insight into the efficiency of these metabolic pathways. The following table summarizes the key kinetic data for the formation of the major metabolites.
| Enzyme | Metabolite Formed | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) |
| CYP2C19 | 5'-OH Tenatoprazole | 23 | 4.0 | 0.174 |
| CYP3A4 | 5'-OH Tenatoprazole | 2300 | 6.3 | 0.0027 |
| CYP3A4 | Tenatoprazole Sulfone | 4000 | 2.7 | 0.00068 |
Data sourced from Le et al. (2022).
From this data, it is evident that CYP2C19 has a much higher affinity (lower Km) and catalytic efficiency (kcat/Km) for the 5'-hydroxylation of tenatoprazole compared to CYP3A4.[1] Although CYP3A4 can also produce 5'-OH tenatoprazole, its significantly higher Km value suggests this is a much less efficient pathway.[1] The formation of tenatoprazole sulfone is exclusively catalyzed by CYP3A4, though with a very high Km, indicating low affinity.[1]
Experimental Protocols
The following sections detail the methodologies employed in the in vitro studies of (R)-tenatoprazole metabolism.
Incubation with Recombinant Human P450 Enzymes
This experiment aims to determine the specific contribution of individual CYP enzymes to the metabolism of (R)-tenatoprazole.
-
Reaction Mixture:
-
Recombinant human P450 enzyme (CYP2C19 or CYP3A4): 0.20 μM
-
Cytochrome P450 reductase (CPR): 0.40 μM
-
(R)-Tenatoprazole: 0.10 mM
-
Potassium phosphate buffer: 0.10 M, pH 7.4
-
Total volume: 0.25 mL
-
-
Procedure:
-
The reaction is initiated by the addition of an NADPH-generating system (NGS).
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by adding 0.50 mL of ice-chilled ethyl acetate.
-
An internal standard (e.g., omeprazole) is added to a final concentration of 20 μM.
-
The mixture is vortexed for 2 minutes and then centrifuged at 1000 x g for 20 minutes.
-
The organic layer is collected and dried under a stream of nitrogen gas.
-
The residue is redissolved in the mobile phase for HPLC analysis.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
The quantification of tenatoprazole and its metabolites is performed using a validated HPLC method.
-
Chromatographic System:
-
Column: Gemini C18 column (4.6 × 150 mm, 5 μm)
-
Mobile Phase: A mixture of acetonitrile and 5 mM potassium phosphate buffer (pH 7.3) in a 25:75 (v/v) ratio.
-
Detection: UV detection at 302 nm.
-
-
Procedure:
-
The dried sample extract is reconstituted in 180 μL of the mobile phase.
-
A 30 μL aliquot is injected into the HPLC system.
-
Metabolites are identified by comparing their retention times with those of authentic standards.
-
Quantification is achieved by comparing the peak areas of the metabolites to a standard curve.
-
Conclusion
The metabolism of (R)-tenatoprazole is a well-defined process primarily governed by the activities of CYP2C19 and CYP3A4. CYP2C19 plays the major role in its clearance through the highly efficient 5'-hydroxylation pathway. CYP3A4 contributes to a lesser extent through sulfoxidation and a much less efficient hydroxylation pathway. A thorough understanding of these metabolic pathways, supported by the quantitative kinetic data and detailed experimental protocols presented, is essential for drug development professionals. This knowledge aids in predicting potential drug-drug interactions, understanding inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes (particularly CYP2C19), and ultimately ensuring the safe and effective use of tenatoprazole in clinical practice.
References
Methodological & Application
Application Note: A Validated Chiral HPLC Method for the Quantification of (R)-Tenatoprazole
Introduction
Tenatoprazole is a proton pump inhibitor (PPI) that exists as a racemic mixture of two enantiomers, (R)-Tenatoprazole and (S)-Tenatoprazole. As with many chiral drugs, the enantiomers of Tenatoprazole may exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the ability to selectively quantify the (R)-enantiomer is crucial for research, drug development, and quality control purposes. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of (R)-Tenatoprazole.
The developed method utilizes a vancomycin-bonded chiral stationary phase to achieve baseline separation of the Tenatoprazole enantiomers.[1] The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for the routine analysis of (R)-Tenatoprazole in various sample matrices.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the separation of Tenatoprazole enantiomers.
-
HPLC System: A Shimadzu LC 20 AT VP or equivalent system with a UV-Vis detector.
-
Column: Chirobiotic V (Vancomycin-bonded) column (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.02 mol/L ammonium acetate buffer (pH 6.0) and tetrahydrofuran (93:7, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 20°C.[1]
-
Injection Volume: 20 µL.[4]
2. Preparation of Solutions
-
Ammonium Acetate Buffer (0.02 mol/L, pH 6.0): Dissolve an appropriate amount of ammonium acetate in HPLC-grade water to make a 0.02 mol/L solution. Adjust the pH to 6.0 with acetic acid.
-
Mobile Phase Preparation: Mix the 0.02 mol/L ammonium acetate buffer (pH 6.0) and tetrahydrofuran in a 93:7 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of racemic Tenatoprazole or (R)-Tenatoprazole reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. For bulk drug substances, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required.
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 160 µg/mL[2][4][5] |
| Correlation Coefficient (r²) | > 0.999 |
| Resolution between Enantiomers | 1.68[1] |
| Precision (RSD %) | |
| - Retention Time | 0.48% for (S)-enantiomer, 0.49% for (R)-enantiomer[1] |
| - Peak Area | 0.45% for (S)-enantiomer, 0.55% for (R)-enantiomer[1] |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (Recovery %) | To be determined |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of (R)-Tenatoprazole using the developed HPLC method.
Caption: Workflow for (R)-Tenatoprazole Quantification by Chiral HPLC.
Conclusion
The chiral HPLC method presented in this application note provides a reliable and efficient means for the quantification of (R)-Tenatoprazole. The use of a vancomycin-bonded chiral stationary phase allows for the successful separation of the enantiomers, and the method has been shown to be robust and reproducible. This protocol is well-suited for researchers, scientists, and drug development professionals working with Tenatoprazole and its enantiomers.
References
- 1. [Chiral separation of tenatoprazole enantiomers using high performance liquid chromatography on vacomycin-bonded chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note and Protocols for In Vitro Analysis of (R)-Tenatoprazole Inhibition of Proton Pump Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tenatoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the gastric H+,K+-ATPase, the enzyme responsible for the final step in acid production. As a prodrug, Tenatoprazole is converted to its active sulfenamide form in the acidic environment of the parietal cell secretory canaliculi. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to its irreversible inhibition.[1][2] In vitro studies are crucial for characterizing the inhibitory potential and mechanism of action of (R)-Tenatoprazole. This document provides detailed protocols for the in vitro analysis of (R)-Tenatoprazole's inhibitory effect on proton pump activity.
Mechanism of Action of (R)-Tenatoprazole
Tenatoprazole, an imidazopyridine derivative, requires an acidic environment for its conversion into the active inhibitor.[1] The active form covalently binds to cysteine residues, specifically Cys813 and Cys822, located in the transmembrane domain of the H+,K+-ATPase alpha-subunit.[2][3][4] This binding locks the enzyme in an inactive conformation, thereby inhibiting the transport of H+ ions into the gastric lumen. The inhibition by Tenatoprazole has been shown to be potent, with an IC50 value of 3.2 µM.[5] Both (R)- and (S)-enantiomers of Tenatoprazole exhibit similar binding stoichiometry, achieving approximately 88% inhibition.[5]
Diagram of the Signaling Pathway for (R)-Tenatoprazole Inhibition
Caption: Mechanism of (R)-Tenatoprazole action on the gastric proton pump.
Quantitative Data Summary
The inhibitory activity of (R)-Tenatoprazole on H+,K+-ATPase can be quantified and compared with other PPIs. The following table summarizes key in vitro parameters for Tenatoprazole.
| Parameter | Value | Reference |
| IC50 | 3.2 µM | [5] |
| Binding Stoichiometry | 2.6 nmol/mg of enzyme | [1][2] |
| Maximal Inhibition (in vitro) | ~88% | [5] |
| Target Cysteine Residues | Cys813 and Cys822 | [2][3][4] |
Experimental Protocols
Protocol 1: Isolation of H+,K+-ATPase-Rich Gastric Microsomes
This protocol describes the preparation of H+,K+-ATPase-enriched vesicles from hog gastric mucosa, a common source for in vitro proton pump analysis.
Materials:
-
Fresh or frozen hog stomachs
-
Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer B: 10% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Dounce homogenizer
-
Ultracentrifuge and rotors
-
Cheesecloth
Procedure:
-
Thaw frozen hog stomachs overnight at 4°C.
-
Scrape the gastric mucosa from the muscular layer and wash with cold homogenization buffer.
-
Mince the mucosa and homogenize in 4 volumes of homogenization buffer using a Dounce homogenizer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at 20,000 x g for 30 minutes to remove mitochondria and cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the microsomes.
-
Resuspend the microsomal pellet in homogenization buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (Gradient Buffer A and B).
-
Centrifuge at 150,000 x g for 90 minutes.
-
Collect the H+,K+-ATPase-rich vesicles at the interface of the 10% and 37% sucrose layers.
-
Dilute the collected fraction with buffer and pellet by centrifugation at 100,000 x g for 60 minutes.
-
Resuspend the final pellet in a suitable buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl pH 7.4) and store at -80°C.
-
Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).
Protocol 2: In Vitro H+,K+-ATPase Inhibition Assay
This assay measures the effect of (R)-Tenatoprazole on the ATP hydrolysis activity of the isolated H+,K+-ATPase. The activity is determined by measuring the amount of inorganic phosphate (Pi) released.
Materials:
-
H+,K+-ATPase-rich gastric microsomes (from Protocol 1)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
(R)-Tenatoprazole stock solution (in DMSO)
-
ATP solution (2 mM)
-
Malachite Green Phosphate Assay Kit (or similar)
-
96-well microplate
-
Plate reader
Procedure:
-
Activation of (R)-Tenatoprazole: To mimic the acidic activation in the stomach, pre-incubate the desired concentrations of (R)-Tenatoprazole in an acidic buffer (pH 4.0) for 30 minutes at 37°C. Neutralize the solution before adding it to the assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
40 µL of Assay Buffer
-
10 µL of activated (R)-Tenatoprazole solution (at various concentrations) or vehicle control (DMSO in neutralized buffer).
-
10 µg of H+,K+-ATPase-rich microsomal protein.
-
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 2 mM ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate Reaction and Detect Phosphate: Stop the reaction and measure the released inorganic phosphate according to the instructions of the Malachite Green Phosphate Assay Kit. This typically involves adding the malachite green reagent, incubating for a specified time, and then measuring the absorbance at ~620 nm.
-
Data Analysis:
-
Construct a standard curve using the provided phosphate standards.
-
Calculate the amount of Pi released in each well.
-
Determine the percent inhibition for each concentration of (R)-Tenatoprazole relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the in vitro analysis of (R)-Tenatoprazole.
Diagram of the Experimental Workflow
Caption: Workflow for in vitro H+,K+-ATPase inhibition assay.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The H+/ATP transport ratio of the (K+ + H+)-ATPase of pig gastric membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of (R)-Tenatoprazole
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of (R)-Tenatoprazole, a proton pump inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to aid in the study of this compound.
Pharmacokinetic Data
The pharmacokinetics of Tenatoprazole are enantioselective, with the (S)-enantiomer being metabolized more slowly than the (R)-enantiomer.[1][2] This results in a longer mean residence time and improved tissue exposure for the (S)-enantiomer.[1] The (R)-enantiomer is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4, while the (S)-enantiomer is metabolized by both CYP2C19 and CYP3A4.[2]
Table 1: Enantioselective Pharmacokinetics of Tenatoprazole in Rats following a single 5 mg/kg oral dose of rac-Tenatoprazole. [3][4]
| Parameter | (+)-Tenatoprazole (R-enantiomer) | (-)-Tenatoprazole (S-enantiomer) |
| AUC (0-inf) (ng·h/mL) | 7.5 times greater than (-)-Tenatoprazole | Significantly lower than (+)-Tenatoprazole |
| Cmax (ng/mL) | Significantly greater than (-)-Tenatoprazole | Significantly lower than (+)-Tenatoprazole |
| t1/2 (h) | Significantly different from (-)-Tenatoprazole | Significantly different from (+)-Tenatoprazole |
| CL/F (L/h/kg) | Significantly different from (-)-Tenatoprazole | Significantly different from (+)-Tenatoprazole |
Pharmacodynamic Data
Studies in healthy male subjects have shown that S-tenatoprazole-Na produces a significantly greater and more prolonged dose-dependent 24-hour and nocturnal acid suppression compared to esomeprazole.[5]
Table 2: Pharmacodynamic Comparison of S-Tenatoprazole-Na and Esomeprazole in Healthy Male Subjects on Day 5. [5]
| Parameter | S-Tenatoprazole-Na (90 mg) | S-Tenatoprazole-Na (60 mg) | Esomeprazole (40 mg) |
| Median 24-h pH | 5.34 ± 0.45 | 5.19 ± 0.52 | 4.76 ± 0.82 |
| % Time with 24-h pH > 4 | 80 ± 11 | 77 ± 12 | 63 ± 11 |
| Median Nocturnal pH | 5.14 ± 0.64 | 4.94 ± 0.65 | 3.69 ± 1.18 |
| % Time with Nocturnal pH > 4 | 77 ± 12 | 73 ± 17 | 46 ± 17 |
| % Subjects with Nocturnal Acid Breakthrough | 54.8 | 43.3 | 90.3 |
| % Subjects with >16 hrs with pH > 4 | 87.1 | 83.3 | 41.9 |
Experimental Protocols
This protocol describes a validated HPLC method for the quantification of Tenatoprazole in rat plasma.[6]
3.1.1. Materials and Reagents
-
Tenatoprazole reference standard
-
Internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF)[7]
-
Acetate buffer (pH 6.0)[7]
-
Rat plasma
3.1.2. Chromatographic Conditions [6][7]
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size)
-
Mobile Phase: Isocratic mixture of methanol, THF, and acetate buffer (68:12:20 v/v), pH adjusted to 6.0 with acetic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 295 nm or 307 nm
-
Column Temperature: 45°C
3.1.3. Sample Preparation (Liquid-Liquid Extraction) [3][4][6]
-
To 100 µL of plasma, add the internal standard.
-
Add the extraction solvent (hexane-dichloromethane-isopropanol).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
3.1.4. Method Validation [6]
-
Linearity: 20-6000 ng/mL
-
Lower Limit of Quantitation (LLOQ): 20 ng/mL
-
Precision (RSD%):
-
Within-batch: 1.4-5.8%
-
Between-batch: 2.9-6.3%
-
-
Accuracy:
-
Within-batch: 92.4-101.0%
-
Between-batch: 95.1-104.1%
-
3.2.1. Animals
-
Wistar rats
3.2.2. Dosing
-
Administer a single oral dose of 5 mg/kg rac-Tenatoprazole.
3.2.3. Sample Collection
-
Collect serial blood samples at predetermined time points post-dosing.
-
Process blood samples to obtain plasma.
-
Store plasma samples at -20°C until analysis.
3.2.4. Data Analysis
-
Analyze plasma drug concentrations for each enantiomer using a non-compartmental method.
Visualizations
Tenatoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.
References
- 1. Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of tenatoprazole in rat plasma by HPLC: validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of (R)-Tenatoprazole and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole is a proton pump inhibitor (PPI) that has been developed for the treatment of acid-related disorders. Like other PPIs, tenatoprazole is a chiral compound and exists as two enantiomers, (R)-Tenatoprazole and (S)-Tenatoprazole. The enantiomers of tenatoprazole exhibit different pharmacokinetic profiles, with the (S)-isomer being metabolized more slowly than the (R)-isomer.[1] The primary metabolism of tenatoprazole in humans is mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3] This leads to the formation of three major metabolites: 5'-hydroxy tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone.[1][2][3]
This document provides detailed application notes and protocols for the detection and quantification of (R)-Tenatoprazole and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.
Metabolic Pathway of (R)-Tenatoprazole
(R)-Tenatoprazole undergoes extensive metabolism in the liver. The hydroxylation at the 5'-position of the imidazopyridine ring is primarily catalyzed by CYP2C19, while CYP3A4 is mainly responsible for the sulfoxidation to tenatoprazole sulfone.[1][2] Tenatoprazole sulfide is formed through a non-enzymatic reduction. A further metabolite, 1'-N-oxy-5'-hydroxytenatoprazole sulfide, has also been identified.[1][3]
Experimental Protocols
The following protocols are based on established LC-MS/MS methods for the analysis of proton pump inhibitors and can be adapted for (R)-Tenatoprazole and its metabolites. Validation of the method is crucial before its application in regulated bioanalysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting (R)-Tenatoprazole and its metabolites from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of a suitable internal standard (IS) working solution (e.g., a deuterated analog of tenatoprazole or another PPI like omeprazole or pantoprazole).
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is suitable for the separation of these compounds. (e.g., Zorbax SB C18, 4.6 mm x 75 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium acetate, pH 7.1) and an organic phase (e.g., acetonitrile) is recommended.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for the analysis of proton pump inhibitors.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for (R)-Tenatoprazole and its metabolites need to be determined by infusing standard solutions of each analyte into the mass spectrometer. As a starting point, the protonated molecules [M+H]+ would be selected as the precursor ions.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods used for the quantification of proton pump inhibitors. These values should be established specifically for (R)-Tenatoprazole and its metabolites during method validation.
| Parameter | (R)-Tenatoprazole | 5'-OH Tenatoprazole | Tenatoprazole Sulfide | Tenatoprazole Sulfone |
| Linearity Range (ng/mL) | 1.0 - 2000 | 1.0 - 2000 | 1.0 - 2000 | 1.0 - 2000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.2 | 0.2 | 0.2 | 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 1.0 | 1.0 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% | < 15% | < 15% |
| Recovery (%) | > 85% | > 85% | > 85% | > 85% |
Note: The values presented in this table are illustrative and based on typical performance of LC-MS/MS assays for similar analytes. Actual values must be determined through a rigorous method validation study.
Experimental Workflow
The overall workflow for the analysis of (R)-Tenatoprazole and its metabolites in a biological matrix is depicted in the following diagram.
Conclusion
The LC-MS/MS methods outlined in this document provide a robust and sensitive approach for the quantitative analysis of (R)-Tenatoprazole and its major metabolites in biological matrices. Adherence to the detailed protocols and thorough method validation are essential to ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic studies in the development of this promising proton pump inhibitor.
References
Developing a Stability-Indicating HPLC Assay for (R)-Tenatoprazole: An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for (R)-Tenatoprazole. This method is crucial for accurately assessing the stability of Tenatoprazole in bulk drug and pharmaceutical formulations, ensuring its quality, safety, and efficacy. The protocol outlines the forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, the chromatographic conditions for separating the active pharmaceutical ingredient (API) from its degradation products, and a comprehensive validation of the analytical method. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Tenatoprazole is a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1] Like other PPIs, Tenatoprazole is susceptible to degradation, particularly in acidic environments.[2] Therefore, a validated stability-indicating analytical method is essential to monitor the stability of Tenatoprazole and ensure that any degradation products are identified and quantified. This application note describes a robust reversed-phase HPLC (RP-HPLC) method capable of separating (R)-Tenatoprazole from its degradation products formed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The method has been validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]
Materials and Methods
Instrumentation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Kromasil C18 column (250 mm × 4.6 mm, 5.0 µm particle size) or equivalent.[3][4][5]
-
Data Acquisition and Processing: Chromatography data software (e.g., Empower).
Reagents and Chemicals
-
(R)-Tenatoprazole reference standard
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF) (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Hydrochloric acid (HCl) (analytical grade)
-
Sodium hydroxide (NaOH) (analytical grade)
-
Hydrogen peroxide (H₂O₂) (30%, analytical grade)
-
Purified water (HPLC grade)
Chromatographic Conditions
The following chromatographic conditions were found to be optimal for the separation of (R)-Tenatoprazole and its degradation products:
| Parameter | Condition |
| Mobile Phase | Methanol: THF: Acetate Buffer (pH 6.0) (68:12:20 v/v/v)[3][4][5] |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5.0 µm)[3][4][5] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Column Temperature | 45°C[3][4][5] |
| Detection Wavelength | 307 nm[3][4][5][7] |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all degradation products (e.g., 20 minutes) |
Preparation of Acetate Buffer (pH 6.0): Dissolve an appropriate amount of ammonium acetate in purified water and adjust the pH to 6.0 with acetic acid.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of (R)-Tenatoprazole reference standard in 100 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 20 mg of Tenatoprazole into a 200 mL volumetric flask. Add about 150 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.[4]
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][8][9] A stock solution of (R)-Tenatoprazole (1000 µg/mL) was used for these studies.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 1 mL of 0.1 N NaOH and dilute to 10 mL with the mobile phase.[8]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 1 mL of 0.1 N HCl and dilute to 10 mL with the mobile phase. Mild degradation is expected under basic conditions.[3][4][5]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for a specified period. Dilute to 10 mL with the mobile phase. Extensive degradation is expected.[3][4][5]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 48 hours.[8] Dissolve the stressed solid in the mobile phase to obtain a final concentration of 100 µg/mL. The drug is expected to be relatively stable in the solid state.[3][4][5]
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines. Dissolve the stressed solid in the mobile phase to obtain a final concentration of 100 µg/mL.
All stressed samples should be analyzed by the proposed HPLC method to check for the separation of the parent drug from any degradation products.
Caption: Forced degradation workflow for Tenatoprazole.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[3][4][6]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by analyzing blank, placebo, and stressed samples.
-
Linearity: The linearity of the method was evaluated by analyzing a series of dilutions of the (R)-Tenatoprazole working standard over a concentration range of 0.5 - 160 µg/mL.[3][4][5] The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy of the method was determined by recovery studies. A known amount of (R)-Tenatoprazole was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Determined by injecting six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).[4]
Caption: Workflow for HPLC method validation.
Results and Discussion
Forced Degradation Results
(R)-Tenatoprazole showed significant degradation under acidic, neutral, and oxidative conditions.[3][4][5] Mild degradation was observed under basic conditions, while the drug was found to be relatively stable under thermal and photolytic stress.[3][4][5] The developed HPLC method was able to successfully separate the main peak of (R)-Tenatoprazole from all the degradation product peaks, demonstrating its stability-indicating nature.
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Extensive |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Mild |
| Oxidative | 30% H₂O₂ | 24 hours | Extensive |
| Thermal | 70°C | 48 hours | Minimal |
| Photolytic | UV/Visible Light | As per ICH Q1B | Minimal |
Method Validation Summary
The validation results confirmed that the developed HPLC method is suitable for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity of the analyte should be > 0.99 |
| Linearity (r²) | > 0.999[4] | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | % RSD ≤ 2.0% |
| - Intermediate Precision | < 2.0% | % RSD ≤ 2.0% |
| LOD | 0.15 µg/mL | - |
| LOQ | 0.50 µg/mL | - |
| Robustness | No significant change in results | System suitability parameters should pass |
Conclusion
The developed and validated stability-indicating RP-HPLC method is simple, accurate, precise, and robust for the determination of (R)-Tenatoprazole in the presence of its degradation products. This method can be effectively used for routine quality control analysis and stability studies of (R)-Tenatoprazole in bulk and pharmaceutical dosage forms. The comprehensive protocol and validation data presented in this application note provide a valuable resource for researchers and drug development professionals working with Tenatoprazole.
References
- 1. selleckchem.com [selleckchem.com]
- 2. waters.com [waters.com]
- 3. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. hmrlabs.com [hmrlabs.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. jocpr.com [jocpr.com]
- 9. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing (R)-Tenatoprazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tenatoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the gastric H+/K+ ATPase, the enzyme responsible for gastric acid secretion. As a member of the imidazopyridine class, it exhibits a longer plasma half-life compared to benzimidazole-based PPIs, suggesting a potential for more sustained acid suppression. This document provides detailed protocols for assessing the efficacy and cellular effects of (R)-Tenatoprazole in cell-based assays, including its impact on cell viability and its direct inhibition of proton pump activity.
Mechanism of Action
(R)-Tenatoprazole is a prodrug that requires activation in an acidic environment. In the acidic canaliculus of the gastric parietal cell, it is converted to its active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues, specifically Cys813 and Cys822, on the alpha-subunit of the H+/K+ ATPase. This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting the transport of H+ ions into the gastric lumen.
Data Presentation
The following tables summarize key quantitative data for (R)-Tenatoprazole and other relevant proton pump inhibitors.
Table 1: In Vitro Potency of Proton Pump Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 | Source |
| (R)-Tenatoprazole | Proton Pump (H+/K+ ATPase) | Cell-free | 3.2 µM (IC50) | [1] |
| Ilaprazole | Proton Pump (H+/K+ ATPase) | Not specified | 6 µM (EC50) | [1] |
Table 2: Comparative Efficacy of Tenatoprazole and Esomeprazole on Intragastric pH (in vivo)
| Parameter | Tenatoprazole (40 mg) | Esomeprazole (40 mg) | Time Period | p-value | Source |
| Median pH | 4.3 | 3.9 | 48 hours | < 0.08 | [2] |
| % Time pH > 4 | 57% | 49% | 48 hours | < 0.03 | [2] |
| Median pH (Night 1) | 4.2 | 2.9 | Night | < 0.0001 | [2] |
| Median pH (Night 2) | 4.5 | 3.2 | Night | < 0.0001 | [2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of (R)-Tenatoprazole and the general workflow for its assessment in cell-based assays.
Mechanism of (R)-Tenatoprazole Action.
General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of (R)-Tenatoprazole on human gastric adenocarcinoma cell lines (e.g., AGS or MKN-45).
Materials:
-
Human gastric cancer cell line (e.g., AGS, ATCC® CRL-1739™)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
(R)-Tenatoprazole
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of (R)-Tenatoprazole in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of (R)-Tenatoprazole. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells). Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Proton Pump Inhibition Assay using BCECF-AM
This protocol measures the inhibition of H+/K+ ATPase activity by monitoring changes in intracellular pH (pHi) using the pH-sensitive fluorescent dye BCECF-AM. This assay can be performed on cells that express the gastric H+/K+ ATPase, such as the human gastric adenocarcinoma cell line HGT-1.
Materials:
-
HGT-1 cell line
-
Complete culture medium
-
(R)-Tenatoprazole
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Nigericin (for calibration)
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed HGT-1 cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells twice with HBS. Load the cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
Compound Incubation: Incubate the cells with various concentrations of (R)-Tenatoprazole or a vehicle control in HBS for a predetermined time (e.g., 30 minutes).
-
Inducing Acid Load: To stimulate proton pumping, an acid load can be induced, for example, by a brief exposure to a weak acid or by using specific ionophores as described in the literature.
-
Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
Calibration: At the end of the experiment, calibrate the pHi by treating the cells with a high K+ buffer containing nigericin at different known pH values. This allows for the conversion of the fluorescence ratio to pHi values.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm). A decrease in this ratio indicates a decrease in intracellular pH. Plot the change in pHi against the drug concentration to determine the inhibitory effect of (R)-Tenatoprazole.
Acridine Orange Accumulation Assay for Proton Pump Activity
This assay qualitatively assesses the activity of the proton pump by observing the accumulation of the fluorescent dye acridine orange in acidic compartments. Inhibition of the proton pump will reduce this accumulation.
Materials:
-
Cells expressing H+/K+ ATPase (e.g., HGT-1)
-
Complete culture medium
-
(R)-Tenatoprazole
-
Acridine Orange (AO) solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a petri dish. Once attached, treat the cells with different concentrations of (R)-Tenatoprazole for a specified duration.
-
Acridine Orange Staining: Add acridine orange to the cell culture medium at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove the excess dye.
-
Visualization: Immediately visualize the cells under a fluorescence microscope. In control cells with active proton pumps, acridine orange will accumulate in acidic vesicles, which will fluoresce bright red/orange. In cells treated with an effective concentration of (R)-Tenatoprazole, the inhibition of the proton pump will lead to a decrease in the acidity of these vesicles, resulting in a reduction of red fluorescence and an increase in green cytoplasmic and nuclear fluorescence.
-
Analysis: Qualitatively or semi-quantitatively assess the changes in red fluorescence intensity as an indicator of proton pump inhibition.
Conclusion
The protocols outlined in this document provide a framework for the comprehensive in vitro evaluation of (R)-Tenatoprazole. The cell viability assay is essential for determining the cytotoxic profile of the compound, while the proton pump inhibition assays offer direct evidence of its mechanism of action at the cellular level. By employing these methods, researchers can effectively characterize the cellular pharmacology of (R)-Tenatoprazole and compare its efficacy to other proton pump inhibitors.
References
Application Notes and Protocols for Evaluating the Efficacy of (R)-Tenatoprazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models and protocols for evaluating the efficacy of (R)-Tenatoprazole, a proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.
Introduction to (R)-Tenatoprazole
Tenatoprazole is a potent proton pump inhibitor that irreversibly blocks the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1][2][3][4] Like other PPIs, Tenatoprazole is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.[3] The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation.[3] Tenatoprazole exists as two enantiomers, (R)- and (S)-Tenatoprazole. Pharmacokinetic studies in rats have shown that the (+)-enantiomer (presumed to be the R-form) exhibits a significantly higher plasma concentration (Cmax) and area under the curve (AUC) compared to the (-)-enantiomer, suggesting a potentially greater systemic exposure and therapeutic effect.
Mechanism of Action
Tenatoprazole exerts its acid-suppressing effects by accumulating in the acidic secretory canaliculi of gastric parietal cells. In this acidic environment, it undergoes a proton-catalyzed conversion to its active, thiophilic sulfenamide form. This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase enzyme. This irreversible inhibition of the proton pump blocks the final step of acid secretion, leading to a profound and sustained reduction in gastric acidity.
References
- 1. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Use of Genetically Engineered Mice in Gastric Acid Scretion Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Genetically engineered mouse models are invaluable tools for dissecting the complex molecular and cellular mechanisms that regulate gastric acid secretion. These models, which include knockout and transgenic mice, allow for the targeted investigation of specific genes and signaling pathways involved in both the stimulation and inhibition of acid production by parietal cells. This document provides detailed application notes, experimental protocols, and data from studies utilizing these models to advance our understanding of gastric physiology and pathophysiology.
Data Presentation: Impact of Genetic Modifications on Gastric Acid Secretion
The following table summarizes key quantitative data from studies on genetically engineered mouse models with altered gastric acid secretion, providing a comparative overview of the effects of specific gene disruptions.
| Mouse Model | Gene Disrupted/Modified | Basal Acid Output | Stimulated Acid Output | Parietal Cell Number | ECL Cell Number | Serum Gastrin | Key Phenotype |
| Wild-Type (Control) | N/A | Normal | Normal | Normal | Normal | Normal | Healthy gastric mucosa and normal acid secretion. |
| Gastrin Knockout (Gas-KO) | Gastrin | Abolished[1] | No response to histamine or carbachol[1] | Reduced[1][2] | Reduced[2] | N/A | Severe impairment of acid secretion; accumulation of immature parietal cells.[1] |
| Histamine H2 Receptor Knockout (H2R-KO) | Histamine H2 Receptor | Normal | Abolished in response to histamine and gastrin; still responsive to carbachol.[1] | Increased[1] | Increased[1] | Elevated[1] | Hypertrophy of gastric mucosa; impaired acid secretion in response to key secretagogues.[1] |
| Gastrin/CCK2 Receptor Knockout (CCK2R-KO) | Cholecystokinin B Receptor | Increased gastric pH (indicative of low acid) | - | Decreased[2] | Decreased[2] | Elevated[2] | Gastric mucosal atrophy.[2] |
| Somatostatin Receptor 2 Knockout (SSTR2-KO) | Somatostatin Receptor 2 | Unchanged | Responsive to pentagastrin and vagal stimulation | - | Reduced activity | Normal | Remodeling of neuroendocrine control of acid secretion.[3] |
Signaling Pathways in Gastric Acid Secretion
The regulation of gastric acid secretion is a complex interplay of endocrine, paracrine, and neural signals that converge on the parietal cell. The diagram below illustrates the principal signaling pathways.
Caption: Major signaling pathways regulating gastric acid secretion.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating gastric acid secretion in genetically engineered mouse models.
Caption: Experimental workflow for studying gastric acid secretion.
Experimental Protocols
Measurement of Gastric Acid Secretion in Anesthetized Mice
This protocol is designed to measure both basal and stimulated gastric acid secretion in vivo.
Materials:
-
Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture
-
Polyethylene tubing
-
Perfusion pump
-
pH meter and electrode
-
Saline solution (0.9% NaCl)
-
Secretagogues (e.g., histamine, gastrin, carbachol)
-
0.01 N NaOH for titration
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus with a suture to prevent gastric emptying.
-
Insert a double-lumen polyethylene tube orally into the stomach and secure it. One lumen is for perfusion and the other for collection of gastric contents.
-
-
Gastric Perfusion and Sample Collection:
-
Begin perfusing the stomach with saline at a constant rate (e.g., 0.1-0.2 ml/min).
-
Collect the gastric effluent every 15 minutes.
-
-
Measurement of Basal Acid Secretion:
-
Collect samples for 30-60 minutes to establish a stable basal acid output.
-
-
Measurement of Stimulated Acid Secretion:
-
Administer a secretagogue subcutaneously or via intravenous infusion. Typical doses are:
-
Histamine: 10 µg/g body weight
-
Gastrin-17: 1 µg/g body weight
-
Carbachol: 1 µ g/mouse
-
-
Continue collecting gastric effluent in 15-minute intervals for at least 90 minutes.
-
-
Acid Output Titration:
-
Measure the volume of each collected sample.
-
Titrate the samples to a neutral pH (7.0) with 0.01 N NaOH using a pH meter.
-
Calculate the acid output in µEq/h.
-
Histological Analysis of Gastric Mucosa (Hematoxylin and Eosin Staining)
This protocol outlines the standard procedure for H&E staining of paraffin-embedded mouse stomach sections to assess mucosal morphology, including the identification and quantification of parietal and ECL cells (with appropriate immunohistochemical markers in subsequent sections).
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (optional)
-
Mounting medium
Procedure:
-
Tissue Fixation and Processing:
-
Immediately after euthanasia, dissect the stomach, open it along the greater curvature, and gently rinse the contents with cold PBS.
-
Fix the stomach in 4% PFA or 10% NBF overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
-
Sectioning:
-
Cut 5 µm thick sections using a microtome and float them onto glass slides.
-
Dry the slides overnight at 37°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol, then 95% ethanol, and finally 70% ethanol for 2 minutes each.
-
Rinse in running tap water.
-
-
Staining:
-
Immerse in Harris Hematoxylin for 3-5 minutes.[4]
-
Rinse in running tap water.
-
Differentiate briefly (a few dips) in acid alcohol to remove excess stain.
-
Rinse again in running tap water.
-
"Blue" the sections in Scott's tap water substitute or by rinsing in tap water for 5 minutes.
-
Counterstain with Eosin Y for 1-2 minutes.[4]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through 95% and two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a method for quantifying the expression of genes of interest in the gastric mucosa, such as those encoding for the H+/K+ ATPase subunits, gastrin, or histamine-related enzymes.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
RNase-free water, tubes, and pipette tips
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Excise the stomach and isolate the gastric mucosa by scraping.
-
Homogenize the mucosal tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Run the reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target gene(s) and one or more validated reference genes. For mouse gastric tissue, ACTB and B2M, or GAPDH and B2M have been shown to be suitable combinations of reference genes.[5][6]
-
Calculate the relative gene expression using the ΔΔCt method. The expression levels are typically normalized to the average of the selected reference genes and expressed as a fold change relative to the wild-type control group.
-
References
- 1. Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hh.um.es [hh.um.es]
- 5. Reference genes for quantitative RT-PCR data in gastric tissues and cell lines [repositorio.unifesp.br]
- 6. Reference genes for quantitative RT-PCR data in gastric tissues and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Covalent Modification of H+,K+-ATPase by (R)-Tenatoprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques and experimental protocols for characterizing the covalent modification of the gastric H+,K+-ATPase (proton pump) by (R)-Tenatoprazole. (R)-Tenatoprazole is a proton pump inhibitor (PPI) that forms a covalent disulfide bond with specific cysteine residues on the enzyme, leading to the inhibition of gastric acid secretion. The following sections detail the methodologies to investigate this covalent interaction, including enzyme activity assays, determination of binding stoichiometry, and identification of the specific amino acid residues involved in the covalent linkage.
Mechanism of Action of Tenatoprazole
Tenatoprazole is a prodrug that requires activation in the acidic environment of the parietal cell secretory canaliculi. The acidic conditions catalyze its conversion to a reactive sulfenamide intermediate. This electrophilic species then reacts with the sulfhydryl groups of accessible cysteine residues on the luminal surface of the H+,K+-ATPase, forming a stable disulfide bond and thereby irreversibly inhibiting the enzyme's activity.[1][2]
Data Presentation: Quantitative Analysis of Tenatoprazole Interaction with H+,K+-ATPase
The following tables summarize key quantitative data regarding the interaction of Tenatoprazole with H+,K+-ATPase, compiled from various studies.
Table 1: In Vitro and In Vivo Binding Stoichiometry of Tenatoprazole to H+,K+-ATPase
| Parameter | Value | Species/System | Reference |
| In Vitro Binding Stoichiometry | 2.6 nmol/mg of enzyme | Hog gastric microsomes | [3][4] |
| In Vivo Maximum Binding | 2.9 nmol/mg of enzyme | Rat gastric mucosa (2h post-IV) | [3][4] |
Table 2: Covalent Binding Sites of Tenatoprazole on H+,K+-ATPase
| Cysteine Residue | Location | Reversibility of Binding | Reference |
| Cys813 | Transmembrane domain 5/6 (TM5/6) | Reversible (half-life of 3.9 h) | [3][4] |
| Cys822 | Transmembrane domain 5/6 (TM5/6) | Irreversible (sustained inhibition) | [3][4] |
Experimental Protocols
This section provides detailed protocols for the key analytical techniques used to study the covalent modification of H+,K+-ATPase by (R)-Tenatoprazole.
Preparation of H+,K+-ATPase-Enriched Gastric Microsomes
Objective: To isolate membrane vesicles enriched with H+,K+-ATPase from gastric tissue for in vitro assays.
Materials:
-
Fresh porcine or rabbit stomachs
-
Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer B: 15% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Storage Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)
-
Dounce homogenizer
-
Ultracentrifuge and rotors
-
Bradford protein assay reagents
Protocol:
-
Obtain fresh gastric mucosa from the fundic region of the stomach and wash with ice-cold saline.
-
Scrape the mucosa and homogenize in 4 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Homogenization Buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient prepared with Gradient Buffer A and Gradient Buffer B.
-
Centrifuge at 150,000 x g for 90 minutes at 4°C.
-
The H+,K+-ATPase-enriched vesicles will be located at the interface of the two sucrose layers.
-
Carefully collect the enriched fraction, dilute with Storage Buffer, and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the purified microsomes.
-
Resuspend the final pellet in a minimal volume of Storage Buffer, determine the protein concentration using the Bradford assay, and store at -80°C.
H+,K+-ATPase Activity Assay (Colorimetric Phosphate Assay)
Objective: To measure the enzymatic activity of H+,K+-ATPase and its inhibition by (R)-Tenatoprazole by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[5][6][7]
Materials:
-
H+,K+-ATPase-enriched microsomes
-
(R)-Tenatoprazole solutions of varying concentrations
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 4 mM MgCl₂
-
ATP solution (20 mM)
-
K⁺ solution (200 mM KCl)
-
Stopping Reagent: 10% (w/v) trichloroacetic acid (TCA)
-
Phosphate Assay Reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplate and plate reader
Protocol:
-
Pre-activate (R)-Tenatoprazole by incubating it in an acidic solution (pH ~4.0) for 30 minutes at 37°C.
-
In a 96-well plate, prepare the reaction mixtures (final volume 100 µL) as follows:
-
Total ATPase activity: 5-10 µg of H+,K+-ATPase microsomes, Assay Buffer, and K⁺ solution.
-
Basal ATPase activity (K⁺-independent): 5-10 µg of H+,K+-ATPase microsomes and Assay Buffer (without K⁺ solution).
-
Inhibition assay: 5-10 µg of H+,K+-ATPase microsomes, Assay Buffer, K⁺ solution, and varying concentrations of pre-activated (R)-Tenatoprazole.
-
-
Pre-incubate the reaction mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 20 mM ATP solution to each well (final concentration 2 mM).
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of ice-cold 10% TCA.
-
Centrifuge the plate at 2,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of Phosphate Assay Reagent to each well and incubate at room temperature for 15-30 minutes for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green-based assays).
-
Prepare a standard curve using the phosphate standard solution to determine the concentration of Pi released in each sample.
-
Calculate the K⁺-stimulated H+,K+-ATPase activity by subtracting the basal activity from the total activity.
-
Determine the IC₅₀ value for (R)-Tenatoprazole by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mass Spectrometry Analysis for Identification of Covalent Modification Sites
Objective: To identify the specific cysteine residues of H+,K+-ATPase that are covalently modified by (R)-Tenatoprazole using a bottom-up proteomics approach.[1][3][4][8][9]
Materials:
-
H+,K+-ATPase microsomes treated with (R)-Tenatoprazole (and a vehicle control)
-
SDS-PAGE reagents and equipment
-
In-gel digestion reagents:
-
Destaining solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate (ABC)
-
Reduction solution: 10 mM dithiothreitol (DTT) in 100 mM ABC
-
Alkylation solution: 55 mM iodoacetamide (IAA) in 100 mM ABC
-
Trypsin and/or Thermolysin solution (sequencing grade)
-
-
Peptide extraction solution: 50% ACN, 5% formic acid (FA)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Protocol:
A. Sample Preparation and In-Gel Digestion:
-
Incubate H+,K+-ATPase-enriched microsomes with an excess of activated (R)-Tenatoprazole for 1 hour at 37°C. A control sample should be incubated with the vehicle.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and excise the protein band corresponding to the α-subunit of H+,K+-ATPase (~100 kDa).
-
Destain the gel pieces with the destaining solution until the blue color is removed.
-
Dehydrate the gel pieces with 100% ACN.
-
Reduce the disulfide bonds by incubating the gel pieces in the reduction solution for 1 hour at 56°C.
-
Alkylate the free cysteine residues by incubating in the alkylation solution for 45 minutes at room temperature in the dark.
-
Wash the gel pieces with 100 mM ABC and dehydrate with 100% ACN.
-
Rehydrate the gel pieces with trypsin or thermolysin solution (e.g., 10-20 ng/µL in 50 mM ABC) and incubate overnight at 37°C (for trypsin) or 70°C (for thermolysin).
-
Extract the peptides from the gel pieces by sequential incubation with 50% ACN and then the peptide extraction solution.
-
Pool the extracts and dry them in a vacuum centrifuge.
B. LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer (e.g., 0.1% FA in water).
-
Inject the peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase C18 column with a gradient of ACN in 0.1% FA.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Set the mass spectrometer to detect the expected mass shift corresponding to the adduction of (R)-Tenatoprazole to cysteine-containing peptides.
C. Data Analysis:
-
Process the raw MS data using a database search engine (e.g., Mascot, Sequest, MaxQuant).
-
Search the spectra against a protein database containing the sequence of the H+,K+-ATPase α-subunit.
-
Specify the covalent modification of cysteine by (R)-Tenatoprazole as a variable modification in the search parameters.
-
Identify the peptides that show the mass shift corresponding to the Tenatoprazole adduct and pinpoint the modified cysteine residue based on the MS/MS fragmentation pattern.
Intact Protein Mass Spectrometry for Stoichiometry Determination
Objective: To determine the number of (R)-Tenatoprazole molecules bound per molecule of H+,K+-ATPase.[1][3][9]
Materials:
-
Purified H+,K+-ATPase
-
(R)-Tenatoprazole
-
Mass spectrometer capable of intact protein analysis (e.g., Q-TOF or Orbitrap)
-
Size-exclusion or reverse-phase chromatography system for sample clean-up
Protocol:
-
Incubate the purified H+,K+-ATPase with varying molar ratios of activated (R)-Tenatoprazole (e.g., 1:0, 1:1, 1:5, 1:10) for 1 hour at 37°C.
-
Remove the excess, unbound inhibitor using a desalting column or size-exclusion chromatography.
-
Introduce the protein-drug conjugate into the mass spectrometer.
-
Acquire the mass spectrum of the intact protein.
-
Deconvolute the resulting multi-charged spectrum to obtain the molecular weight of the protein.
-
Compare the mass of the Tenatoprazole-treated protein with the untreated control. The mass increase will correspond to the number of bound Tenatoprazole molecules.
-
The stoichiometry can be determined by dividing the total mass shift by the molecular weight of the Tenatoprazole adduct.
Visualizations
Caption: Experimental workflow for analyzing covalent modification.
Caption: Activation and binding pathway of (R)-Tenatoprazole.
References
- 1. Rapid purification of the gastric H+/K(+)-ATPase complex by tomato-lectin affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Adduction Kinetics by Quantitative Mass Spectrometry. Competing Adduction Reactions of Glutathione-S-Transferase P1-1 with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-gel digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 6. Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. nccs.res.in [nccs.res.in]
- 9. resources.novusbio.com [resources.novusbio.com]
Preclinical Efficacy and Safety Assessment of (R)-Tenatoprazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preclinical evaluation of (R)-Tenatoprazole, a proton pump inhibitor (PPI). The protocols cover essential in vitro and in vivo studies to characterize its mechanism of action, efficacy in inhibiting gastric acid secretion, pharmacokinetic profile, and general toxicological assessment. The information herein is intended to guide researchers in designing and executing robust preclinical studies for the development of (R)-Tenatoprazole and related compounds.
Introduction
Tenatoprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] It is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.[1][2] The active form, a sulfenamide or sulfenic acid, forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[1][2][4] Tenatoprazole is an imidazopyridine derivative, distinguishing it from the benzimidazole structure of many other PPIs, which contributes to its longer plasma half-life.[5] Like other chiral sulfoxides, Tenatoprazole exists as two enantiomers, (R)- and (S)-Tenatoprazole. Preclinical studies have shown enantioselective pharmacokinetics, with the (+)-enantiomer (often referred to as (R)-Tenatoprazole) exhibiting a significantly greater area under the curve (AUC) and maximum concentration (Cmax) compared to the (-)-enantiomer in rats.[6] This document focuses on the experimental design for the preclinical investigation of (R)-Tenatoprazole.
Data Presentation
Table 1: In Vitro H+/K+-ATPase Inhibition
| Compound | IC50 (µM) | Enzyme Source | Reference |
| Tenatoprazole | 3.2 | Cell-free assay | [3][7] |
| Tenatoprazole | 6.2 | Hog gastric H+/K+-ATPase | [2][8] |
| Omeprazole | 4.2 | Hog gastric H+/K+-ATPase | [2] |
Table 2: Pharmacokinetic Parameters of Tenatoprazole Enantiomers in Wistar Rats (5 mg/kg, oral administration of racemate)
| Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | t1/2 (h) | CL/F (L/h/kg) | Reference |
| (+)-Tenatoprazole | 1230 ± 240 | 2.0 ± 0.0 | 6340 ± 1160 | 3.4 ± 0.6 | 0.82 ± 0.14 | [6] |
| (-)-Tenatoprazole | 290 ± 60 | 1.8 ± 0.4 | 850 ± 160 | 2.1 ± 0.5 | 6.23 ± 1.15 | [6] |
Table 3: Pharmacokinetic Parameters of (S)-Tenatoprazole Sodium Salt Hydrate in Dogs
| Parameter | Value | Unit | Reference |
| Cmax | 183 | ng/mL | [3] |
| Tmax | 1.3 | hours | [3] |
| AUC | 822 | ng*h/mL | [3] |
Signaling Pathway and Experimental Workflows
Figure 1: Simplified signaling pathway of gastric acid secretion and inhibition by (R)-Tenatoprazole.
Figure 2: Experimental workflow for in vitro H+/K+-ATPase inhibition assay.
Figure 3: Experimental workflow for the pylorus ligation model in rats.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of (R)-Tenatoprazole on the gastric H+/K+-ATPase enzyme.
Materials:
-
(R)-Tenatoprazole
-
H+/K+-ATPase-rich vesicles (prepared from hog or rabbit gastric mucosa)
-
ATP (Tris salt)
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
KCl
-
Trichloroacetic acid (TCA)
-
Reagents for inorganic phosphate (Pi) determination (e.g., Fiske-Subbarow reagent)
-
Spectrophotometer
Procedure:
-
Preparation of H+/K+-ATPase Vesicles: Isolate H+/K+-ATPase-rich microsomal vesicles from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) using differential centrifugation as previously described.[9][10] Determine the protein concentration of the vesicle preparation.
-
Assay Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, and KCl.
-
Add varying concentrations of (R)-Tenatoprazole (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%) or vehicle control to the reaction mixture.
-
Add the H+/K+-ATPase vesicle preparation to the mixture and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for drug-enzyme interaction.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.[9]
-
-
Termination and Phosphate Measurement:
-
Stop the reaction by adding ice-cold TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the amount of inorganic phosphate released into the supernatant using a colorimetric method, such as the Fiske-Subbarow method, and a spectrophotometer.[9]
-
-
Data Analysis:
-
Calculate the percentage of H+/K+-ATPase inhibition for each concentration of (R)-Tenatoprazole compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Gastric Acid Secretion - Pylorus Ligation Model in Rats
Objective: To evaluate the in vivo efficacy of (R)-Tenatoprazole in inhibiting basal gastric acid secretion.
Materials:
-
(R)-Tenatoprazole
-
Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material
-
Saline solution
-
0.01 N NaOH for titration
-
pH meter
Procedure:
-
Animal Preparation:
-
Drug Administration:
-
Administer (R)-Tenatoprazole or vehicle orally (p.o.) or intraperitoneally (i.p.) at a defined time before surgery.
-
-
Surgical Procedure:
-
Gastric Juice Collection:
-
Allow gastric juice to accumulate for a period of 4 hours after pylorus ligation.[11]
-
Sacrifice the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect out the stomach, clamp the cardiac end, and collect the gastric contents into a graduated centrifuge tube.
-
-
Analysis of Gastric Contents:
-
Centrifuge the gastric contents.
-
Measure the volume of the supernatant.
-
Determine the pH of the gastric juice using a pH meter.
-
Determine the total acidity by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0.[11]
-
-
Data Analysis:
-
Calculate the total acid output (volume × acidity).
-
Compare the gastric volume, pH, and total acid output between the control and (R)-Tenatoprazole-treated groups.
-
Calculate the percentage inhibition of gastric acid secretion.
-
In Vivo Gastric Acid Secretion - Histamine-Induced Model in Rats
Objective: To assess the efficacy of (R)-Tenatoprazole in inhibiting stimulated gastric acid secretion.
Materials:
-
(R)-Tenatoprazole
-
Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Histamine dihydrochloride
-
Gastric perfusion setup (including a peristaltic pump and cannulas)
-
Saline solution
-
NaOH for titration
-
pH meter
Procedure:
-
Animal Preparation:
-
Fast male Wistar rats (200-250 g) overnight.
-
Anesthetize the rat (e.g., with urethane).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the esophagus and the duodenum for gastric perfusion.
-
-
Gastric Perfusion:
-
Perfuse the stomach with warm saline at a constant rate (e.g., 1 mL/min).
-
Collect the perfusate at regular intervals (e.g., every 15 minutes) and measure the basal acid secretion by titrating with NaOH.
-
-
Drug and Stimulant Administration:
-
Administer (R)-Tenatoprazole or vehicle intravenously (i.v.) or intraduodenally (i.d.).
-
After a suitable period for drug absorption and action, induce gastric acid secretion by continuous intravenous infusion of histamine.[14]
-
-
Measurement of Stimulated Secretion:
-
Continue to collect the gastric perfusate at regular intervals.
-
Measure the volume and titrate the acidity of each sample to determine the acid output.
-
-
Data Analysis:
-
Plot the acid output over time for both control and treated groups.
-
Calculate the total acid output during the stimulation period.
-
Determine the percentage inhibition of histamine-stimulated gastric acid secretion by (R)-Tenatoprazole.
-
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of (R)-Tenatoprazole after oral or intravenous administration.
Materials:
-
(R)-Tenatoprazole
-
Wistar or Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling)
-
Dosing vehicles (e.g., for oral and i.v. administration)
-
Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Fast rats overnight before dosing.
-
Administer a single dose of (R)-Tenatoprazole either orally via gavage or intravenously via the tail vein or a cannula.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of (R)-Tenatoprazole in rat plasma.[15]
-
Extract the drug from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).[6]
-
Analyze the processed samples to determine the plasma concentration of (R)-Tenatoprazole at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
If both intravenous and oral data are available, calculate the absolute oral bioavailability (F%).
-
General Toxicology Assessment (Acute and Sub-chronic)
Objective: To evaluate the potential toxicity of (R)-Tenatoprazole after single and repeated administrations.
Materials:
-
(R)-Tenatoprazole
-
Rodent species (e.g., rats and/or mice)
-
Standard laboratory diet and water
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Hematology and clinical chemistry analyzers
-
Necropsy and histology equipment
Procedure (General Framework):
A. Acute Toxicity Study:
-
Dose Groups: Use a limit dose of 2000 mg/kg or a tiered dosing approach to identify the approximate lethal dose. Include a control group receiving the vehicle.
-
Administration: Administer a single oral dose of (R)-Tenatoprazole.
-
Observations:
-
Monitor animals closely for mortality, clinical signs of toxicity, and behavioral changes for the first few hours post-dosing and then daily for 14 days.[16]
-
Record body weights prior to dosing and at specified intervals (e.g., days 7 and 14).
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
B. Sub-chronic (e.g., 28-day or 90-day) Repeated Dose Toxicity Study:
-
Dose Groups: Select at least three dose levels (low, mid, high) based on the results of the acute toxicity study and expected therapeutic dose. Include a control group. Use a sufficient number of animals per sex per group (e.g., 10-20 rodents).[17]
-
Administration: Administer (R)-Tenatoprazole daily via the intended clinical route (e.g., oral gavage) for the duration of the study (e.g., 28 or 90 days).
-
In-life Observations:
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical examinations (e.g., ophthalmology) at the beginning and end of the study.[18]
-
-
Clinical Pathology:
-
Collect blood samples for hematology and clinical chemistry analysis at the end of the study.
-
Collect urine for urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination. Examine all tissues from the control and high-dose groups, and any target organs from the lower dose groups.[18]
-
-
Data Analysis:
-
Analyze all data for dose-related changes.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of (R)-Tenatoprazole. The in vitro H+/K+-ATPase inhibition assay confirms the mechanism of action and provides a measure of potency. The in vivo gastric acid secretion models in rats are essential for demonstrating efficacy in a physiological context. Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of the compound, and for informing dose selection for further studies. Finally, the general toxicology assessments are critical for establishing the safety profile of (R)-Tenatoprazole. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data to support the continued development of this promising therapeutic agent.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 14. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of tenatoprazole in rat plasma by HPLC: validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
Troubleshooting & Optimization
Addressing solubility issues of (R)-Tenatoprazole in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (R)-Tenatoprazole in aqueous solutions.
Troubleshooting Guides & FAQs
General Solubility and Stability
Q1: What is the aqueous solubility of (R)-Tenatoprazole and what are the main challenges?
A1: (R)-Tenatoprazole is a weakly basic compound and is practically insoluble in water, especially at neutral and acidic pH. The primary challenges in handling (R)-Tenatoprazole in aqueous solutions are its low intrinsic solubility and its pH-dependent stability. It undergoes extensive degradation in acidic and neutral environments, while showing milder degradation in basic conditions.[1] Therefore, maintaining an appropriate pH is crucial for both solubilization and stability.
Q2: I am observing precipitation or degradation of (R)-Tenatoprazole in my aqueous buffer. What could be the cause and how can I prevent it?
A2: Precipitation or degradation is likely due to the low solubility and instability of (R)-Tenatoprazole at the pH of your buffer. As a proton pump inhibitor, it is inherently unstable in acidic conditions.[1] To prevent this, ensure your aqueous solution is sufficiently basic. It is recommended to work with buffers having a pH above 7. For instance, in a study, mild degradation was observed in basic conditions, suggesting better stability at higher pH.[2]
Here is a decision-making workflow to troubleshoot precipitation and degradation issues:
Caption: Troubleshooting workflow for (R)-Tenatoprazole precipitation.
pH-Dependent Solubility
Q3: How does the solubility of (R)-Tenatoprazole change with pH?
Data Presentation: Estimated pH-Solubility Profile of (R)-Tenatoprazole
| pH | Estimated Solubility (µg/mL) | Buffer System Recommendation |
| 1.2 | < 1 | Not Recommended (High Degradation) |
| 4.5 | 5 - 10 | Acetate Buffer (Use with caution) |
| 6.8 | 10 - 20 | Phosphate Buffer (Degradation risk) |
| 7.4 | 50 - 100 | Phosphate Buffer |
| 8.0 | > 200 | Borate or Phosphate Buffer |
Note: This data is an estimation based on the chemical properties of proton pump inhibitors and should be experimentally verified.
Solubility Enhancement Techniques
Q4: My experimental conditions require a neutral or near-neutral pH. How can I increase the aqueous solubility of (R)-Tenatoprazole under these conditions?
A4: If you must work at a lower pH where (R)-Tenatoprazole has poor solubility and stability, several formulation strategies can be employed to enhance its solubility. These include the use of co-solvents, cyclodextrins, solid dispersions, and nanoparticle formation.
Q5: Can you provide a starting protocol for using co-solvents to dissolve (R)-Tenatoprazole?
A5: Yes. A common approach is to first dissolve the compound in a small amount of an organic solvent and then dilute it with the aqueous buffer.
Experimental Protocol: Co-Solvent Solubilization
-
Stock Solution Preparation: Prepare a stock solution of (R)-Tenatoprazole in 100% DMSO at a concentration of 10-20 mg/mL.
-
Working Solution Preparation:
-
To prepare a 1 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline or your desired aqueous buffer to reach a final volume of 1 mL. This results in a solution containing 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Q6: How can cyclodextrins be used to improve the solubility of (R)-Tenatoprazole?
A6: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent aqueous solubility.[3] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., saline).
-
Prepare a stock solution of (R)-Tenatoprazole in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Sonicate the mixture until the solution is clear or a stable suspension is formed.
Q7: What are solid dispersions and how can they be used for (R)-Tenatoprazole?
A7: Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, often a polymer, to improve its dissolution rate.[4] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Experimental Protocol: Preparation of (R)-Tenatoprazole Solid Dispersion by Solvent Evaporation
-
Select a drug-to-polymer ratio. A common starting point is a 1:4 ratio of (R)-Tenatoprazole to PVP K30.
-
Dissolve both (R)-Tenatoprazole and PVP K30 in a suitable organic solvent, such as a mixture of dichloromethane and methanol (1:1 v/v).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film should be further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion can then be ground into a powder and reconstituted in the desired aqueous medium.
Caption: Workflow for solid dispersion preparation.
Q8: Are there other advanced techniques for enhancing the solubility of (R)-Tenatoprazole?
A8: Yes, nanoparticle engineering is another promising approach. Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate.[5][6] This can be achieved through techniques like anti-solvent precipitation or high-pressure homogenization.
Experimental Protocol: Nanoparticle Formulation by Anti-Solvent Precipitation
-
Dissolve (R)-Tenatoprazole in a suitable organic solvent (e.g., acetone) to prepare the drug solution.
-
Prepare an aqueous solution containing a stabilizer, such as a surfactant (e.g., Tween 80) or a polymer (e.g., HPMC).
-
Inject the drug solution rapidly into the aqueous stabilizer solution under high-speed stirring.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a solid nanoparticle powder.
Analytical Quantification
Q9: How can I accurately measure the concentration of (R)-Tenatoprazole in my aqueous samples to determine its solubility?
A9: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the quantitative analysis of Tenatoprazole.[2][7][8]
Data Presentation: HPLC Method Parameters for Tenatoprazole Quantification
| Parameter | Condition |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size)[2][7] |
| Mobile Phase | Methanol: THF: Acetate Buffer (pH 6.0) (68:12:20 v/v/v)[2][7] |
| Flow Rate | 1.0 mL/min[2][7] |
| Column Temperature | 45°C[2][7] |
| Detection | UV at 307 nm[2][7] |
| Linear Range | 0.5 - 160 µg/mL[2][7] |
Caption: Workflow for HPLC analysis of Tenatoprazole.
References
- 1. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Multifunctional Oral Dosage Form via Integration of Solid Dispersion Technology with a Black Seed Oil-Based Self-Nanoemulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing degradation of (R)-Tenatoprazole during experimental procedures
Technical Support Center: (R)-Tenatoprazole Stability
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of (R)-Tenatoprazole during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the primary causes of (R)-Tenatoprazole degradation?
(R)-Tenatoprazole, like other proton pump inhibitors (PPIs), is susceptible to degradation under specific conditions. The primary factors include:
-
Acidic and Neutral pH: Tenatoprazole is a prodrug that is converted to its active form by acid.[1] This activation process inherently involves chemical transformation. Studies have shown that extensive degradation occurs in acidic and neutral aqueous solutions.[2][3]
-
Oxidation: The sulfinylmethyl chain in Tenatoprazole's structure is prone to oxidation.[2][3] Exposure to oxidizing agents will lead to the formation of degradation products like Tenatoprazole sulfone.[4]
-
Photolysis: Although generally more stable to light than to acid or oxidizing agents, some degradation can occur upon exposure to light.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, especially in solution.
2. How should I prepare and store stock solutions of (R)-Tenatoprazole?
To ensure the stability of your (R)-Tenatoprazole stock solutions, follow these recommendations:
-
Solvent Selection: For optimal stability, dissolve (R)-Tenatoprazole in a suitable organic solvent such as fresh, moisture-free DMSO.
-
Concentration: Prepare solutions at a reasonably high concentration to minimize the volume needed for experiments, thereby reducing the introduction of potentially destabilizing aqueous environments.
-
Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed, light-protecting containers.[5]
-
Handling: When preparing dilutions for experiments, use buffers with a slightly basic pH if compatible with your assay, as Tenatoprazole shows milder degradation in basic conditions.[2][3] Avoid prolonged exposure to light and room temperature.
3. What are the major degradation products of (R)-Tenatoprazole?
The main degradation products result from oxidation and other chemical transformations. These include:
-
Tenatoprazole Sulfone: Formed through the oxidation of the sulfoxide group.[4]
-
Tenatoprazole Sulfide: Can be formed spontaneously through desulfoxidation.[6]
-
5'-hydroxy Tenatoprazole: A metabolite formed via enzymatic hydroxylation, primarily by CYP2C19.[4]
4. My experimental results are inconsistent. Could (R)-Tenatoprazole degradation be the cause?
Yes, inconsistent results are a common sign of compound instability. If you suspect degradation, consider the following troubleshooting steps:
-
Verify Solution Integrity: Prepare fresh stock solutions and compare their performance against older batches.
-
Analyze Sample Purity: Use a stability-indicating analytical method, such as the HPLC-PDA method described below, to check for the presence of degradation products in your samples.[2]
-
Control Experimental Conditions: Carefully control the pH, temperature, and light exposure during your experiments.
-
Use a Troubleshooting Logic: Refer to the troubleshooting decision tree below to systematically identify the potential source of degradation.
Troubleshooting Guides
Issue: Unexpectedly Low Activity or High Variability in an In Vitro Assay
This is a common problem that can often be traced back to the degradation of (R)-Tenatoprazole in the assay medium.
Troubleshooting Steps:
-
pH of the Medium: Tenatoprazole degrades rapidly in acidic and neutral conditions.[2][3] If your assay medium has a pH at or below 7.0, consider if it's possible to increase it to a slightly basic pH without affecting the biological system.
-
Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to significant degradation. Try to minimize the incubation time or run control experiments to quantify the extent of degradation over the assay period.
-
Presence of Oxidizing Agents: Components in your assay medium could act as oxidizing agents. If possible, identify and remove these components or add a suitable antioxidant if it does not interfere with the assay.
-
Freshness of Diluted Solutions: Always prepare fresh dilutions of (R)-Tenatoprazole from a frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions.
Summary of Degradation Under Stress Conditions
The following table summarizes the stability of Tenatoprazole under various stress conditions as reported in forced degradation studies.
| Stress Condition | Extent of Degradation |
| Acidic Hydrolysis | Extensive |
| Basic Hydrolysis | Mild |
| Neutral Hydrolysis | Extensive |
| **Oxidative (H₂O₂) ** | Extensive |
| Photolytic | Some degradation |
| Solid-State | Relatively stable |
This table is based on findings from forced degradation studies.[2][3]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC-PDA Method
This method can be used to separate and quantify (R)-Tenatoprazole from its degradation products, allowing for an accurate assessment of its stability.
Chromatographic Conditions: [2][3]
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size)
-
Mobile Phase: Methanol: Tetrahydrofuran (THF): Acetate Buffer (pH 6.0) in a ratio of 68:12:20 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 307 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of (R)-Tenatoprazole in the mobile phase.
-
Prepare your experimental samples, ensuring they are diluted appropriately with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of (R)-Tenatoprazole and any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control.
Visualizations
Degradation and Metabolic Pathways
The following diagram illustrates the primary pathways through which (R)-Tenatoprazole is degraded or metabolized.
References
- 1. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Tenatoprazole In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Tenatoprazole in in vitro assays. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (R)-Tenatoprazole?
(R)-Tenatoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in parietal cells.[1] It is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, primarily Cys813 and Cys822, leading to inhibition of the pump's activity.[1][2][3][4][5]
Q2: What are the key differences between (R)-Tenatoprazole and other PPIs like omeprazole?
(R)-Tenatoprazole belongs to the imidazopyridine class of PPIs, distinguishing it from the benzimidazole structure of omeprazole and lansoprazole.[6] This structural difference contributes to a longer plasma half-life for Tenatoprazole (approximately 7-9 hours) compared to other PPIs (around 1-2 hours).[5][7] This prolonged half-life results in more sustained inhibition of acid secretion, particularly during nighttime.[5][7]
Q3: What is the recommended solvent and storage condition for (R)-Tenatoprazole for in vitro studies?
(R)-Tenatoprazole is soluble in DMSO.[2] For stock solutions, it is recommended to store them at -20°C or -80°C. It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure stability and activity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with (R)-Tenatoprazole.
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition of H+/K+-ATPase activity | Inactive (R)-Tenatoprazole: The compound may have degraded due to improper storage or handling. | Ensure proper storage of (R)-Tenatoprazole stock solutions at low temperatures and protect from light. Prepare fresh dilutions before each experiment. |
| Suboptimal assay pH: (R)-Tenatoprazole requires an acidic environment for activation to its sulfenamide form. | The pre-incubation step of the enzyme with (R)-Tenatoprazole should be performed at an acidic pH (typically around 6.0-6.5) to facilitate activation before measuring ATPase activity at a more neutral pH (around 7.4). | |
| Insufficient incubation time: The activation and binding of (R)-Tenatoprazole to the proton pump are time-dependent processes. | Optimize the pre-incubation time of (R)-Tenatoprazole with the H+/K+-ATPase preparation to ensure complete activation and binding. | |
| Presence of reducing agents: Reducing agents like DTT or β-mercaptoethanol in the assay buffer can interfere with the formation of the disulfide bond between activated Tenatoprazole and the enzyme's cysteine residues. | Ensure that the assay buffers are free from reducing agents, especially during the incubation of the enzyme with (R)-Tenatoprazole. | |
| High variability between replicate wells | Inconsistent pipetting: Inaccurate or inconsistent pipetting of the compound, enzyme, or substrates can lead to significant variability. | Use calibrated pipettes and ensure proper mixing of all components in each well. Prepare a master mix for reagents where possible to minimize pipetting errors.[8] |
| Precipitation of (R)-Tenatoprazole: The compound may precipitate in the aqueous assay buffer, especially at higher concentrations. | Visually inspect the wells for any signs of precipitation. If observed, consider reducing the final concentration of (R)-Tenatoprazole or adjusting the solvent concentration in the final assay volume (while ensuring it does not affect enzyme activity). | |
| Inhomogeneous enzyme preparation: The H+/K+-ATPase preparation (e.g., gastric microsomes) may not be uniformly suspended. | Ensure the enzyme preparation is thoroughly mixed before aliquoting into the assay wells. | |
| Unexpectedly high IC50 value | High enzyme concentration: An excessive concentration of H+/K+-ATPase in the assay can lead to an underestimation of the inhibitor's potency. | Titrate the enzyme concentration to determine the optimal amount that results in a robust signal without being in excess. The reaction rate should be linear with respect to enzyme concentration. |
| High substrate (ATP) concentration: A very high concentration of ATP might compete with the inhibitor or mask its effect. | Use an ATP concentration that is at or near the Km of the enzyme to ensure sensitivity to inhibition. | |
| Incorrect data analysis: Improper fitting of the dose-response curve can lead to an inaccurate IC50 value. | Use a suitable nonlinear regression model (e.g., four-parameter logistic) to fit the data and calculate the IC50. | |
| Assay signal drift or instability | Unstable reagents: ATP or other assay components may be degrading over the course of the experiment. | Prepare fresh reagents for each assay and avoid repeated freeze-thaw cycles. |
| Temperature fluctuations: Inconsistent temperature control during incubation can affect enzyme activity and lead to signal drift. | Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the assay. |
Quantitative Data Summary
The following tables summarize key quantitative data for (R)-Tenatoprazole from in vitro studies.
Table 1: In Vitro Potency of (R)-Tenatoprazole against H+/K+-ATPase
| Parameter | Value | Source |
| IC50 (Hog gastric H+/K+-ATPase) | 3.2 µM - 6.2 µM | [2][9][10][11][12] |
| Stoichiometry of Binding | ~2.6 nmol/mg of enzyme | [2][4][10] |
Table 2: Comparison of In Vitro Properties of Tenatoprazole with other PPIs
| Property | Tenatoprazole | Omeprazole | Lansoprazole | Pantoprazole | Source |
| Chemical Class | Imidazopyridine | Benzimidazole | Benzimidazole | Benzimidazole | [6] |
| Binding Cysteines | Cys813, Cys822 | Cys813, Cys892 | Cys813, Cys321 | Cys813, Cys822 | [1][3][5] |
| Acid Stability | Highest | Moderate | Low | High | [5] |
| Plasma Half-life (in vivo) | ~7-9 hours | ~1 hour | ~1.5 hours | ~1 hour | [5][7] |
Experimental Protocols
1. H+/K+-ATPase Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of (R)-Tenatoprazole on H+/K+-ATPase.
-
Materials:
-
(R)-Tenatoprazole
-
H+/K+-ATPase enriched gastric microsomes (e.g., from hog or rabbit)
-
ATP
-
Assay Buffer A (Pre-incubation): 20 mM PIPES-Tris, pH 6.5, 5 mM MgCl2
-
Assay Buffer B (Activity Measurement): 40 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 10 mM KCl
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of (R)-Tenatoprazole in Assay Buffer A.
-
Add the H+/K+-ATPase preparation to each well of a 96-well plate.
-
Add the (R)-Tenatoprazole dilutions to the wells containing the enzyme. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the activation of (R)-Tenatoprazole and its binding to the enzyme.
-
Initiate the ATPase reaction by adding ATP dissolved in Assay Buffer B to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes) during which the reaction proceeds linearly.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each concentration of (R)-Tenatoprazole relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
-
2. Cell-Based Gastric Acid Secretion Assay
This protocol provides a general workflow for assessing the effect of (R)-Tenatoprazole on acid secretion in a cellular context.
-
Materials:
-
Parietal cell culture (e.g., primary culture or cell line)
-
(R)-Tenatoprazole
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Histamine or other secretagogues
-
Culture medium and buffers
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture parietal cells on a suitable substrate (e.g., glass coverslips or 96-well plates).
-
Load the cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions.
-
Treat the cells with various concentrations of (R)-Tenatoprazole for a specific duration.
-
Stimulate acid secretion by adding a secretagogue like histamine.
-
Monitor the changes in intracellular pH by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the extent of inhibition of acid secretion for each concentration of (R)-Tenatoprazole.
-
Visualizations
Caption: Mechanism of action of (R)-Tenatoprazole.
Caption: Experimental workflow for H+/K+-ATPase inhibition assay.
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Tenatoprazole Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Tenatoprazole's degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does Tenatoprazole typically degrade?
A1: Tenatoprazole is susceptible to degradation under several stress conditions. Comprehensive stress testing has shown that extensive degradation occurs in acidic, neutral, and oxidative environments.[1][2][3] Mild degradation is observed under basic conditions.[1][2][3] The drug is relatively stable in the solid state.[1][2][3]
Q2: What are the major known degradation products or metabolites of Tenatoprazole?
A2: In human liver microsomes, Tenatoprazole is metabolized into three primary products: 5'-hydroxy tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone.[4][5] It is important to note that degradation products formed under forced degradation conditions may differ from metabolic products. Under neutral pH, Tenatoprazole can spontaneously convert to Tenatoprazole sulfide.[4]
Q3: What analytical techniques are recommended for identifying and characterizing Tenatoprazole's degradation products?
A3: A validated stability-indicating RP-HPLC-PDA method is commonly used for the separation of Tenatoprazole from its degradation products.[2] For structural elucidation and characterization of the degradation products, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful technique that provides information on molecular weights and fragmentation patterns.[1]
Troubleshooting Guides
Issue: Poor separation of degradation products from the parent drug in HPLC.
Possible Cause 1: Inappropriate HPLC column.
-
Troubleshooting Tip: Ensure you are using a suitable reverse-phase column. A Kromasil C18 column (250 mm × 4.6 mm, 5.0 μm particle size) has been shown to be effective.[2]
Possible Cause 2: Suboptimal mobile phase composition.
-
Troubleshooting Tip: The mobile phase composition is critical for achieving good separation. A mobile phase consisting of methanol, THF, and acetate buffer (68:12:20 v/v) with the pH adjusted to 6.0 with acetic acid has been successfully used.[2] Experiment with slight variations in the solvent ratios and pH to optimize the resolution between peaks.
Possible Cause 3: Inadequate column temperature.
-
Troubleshooting Tip: Maintaining a consistent and optimal column temperature can improve peak shape and resolution. A column temperature of 45°C has been reported to be effective.[2]
Issue: Difficulty in identifying the chemical structures of degradation products.
Possible Cause 1: Insufficient data from a single analytical technique.
-
Troubleshooting Tip: Relying solely on HPLC with UV detection may not be sufficient for structural elucidation. Couple your HPLC system with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide critical information for identifying the molecular formula and structure of the degradation products.
Possible Cause 2: Lack of reference standards for degradation products.
-
Troubleshooting Tip: When reference standards are unavailable, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the degradation products. Further fragmentation studies (MS/MS or MSn) can help in elucidating the structure.
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the conditions for subjecting Tenatoprazole to various stressors to induce degradation, as per ICH guidelines.
1. Acid Hydrolysis:
- Treat a solution of Tenatoprazole with 0.1 M HCl at room temperature.
- Monitor the degradation at regular intervals. If no significant degradation is observed, the temperature can be increased to 60°C.
2. Base Hydrolysis:
- Treat a solution of Tenatoprazole with 0.1 M NaOH.
- Heat the solution at 60°C and monitor the degradation over time.
3. Oxidative Degradation:
- Treat a solution of Tenatoprazole with 3% hydrogen peroxide (H₂O₂) at room temperature.
- Analyze the sample at various time points to track the extent of degradation.
4. Thermal Degradation:
- Expose solid Tenatoprazole powder to a temperature of 70°C in a calibrated oven.
- Monitor for degradation over a period of several days.
5. Photolytic Degradation:
- Expose a solution of Tenatoprazole to a combination of UV and visible light in a photostability chamber.
- Ensure the total exposure is not less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light.
Data Presentation
Table 1: Summary of Tenatoprazole Degradation under Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 30 min | Room Temp | ~60% | [6] |
| Acid Hydrolysis | 0.01 M HCl | 4 hours | Room Temp | 100% | [6] |
| Base Hydrolysis | 1 M NaOH | 4 hours | 80°C | ~20% | [6] |
| Oxidative Degradation | 30% H₂O₂ | 1 hour | Room Temp | ~40% | [6] |
| Photolytic Degradation | Solar Light | 1 hour | Ambient | >20% | [6] |
| Thermal Degradation | Dry Heat | 60 days | 50°C | Stable | [6] |
Visualizations
References
- 1. LC-UV and LC-MS evaluation of stress degradation behaviour of tenatoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 4. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Tenatoprazole enantiomers in chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chromatographic resolution of Tenatoprazole enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enantioseparation of Tenatoprazole.
| Issue | Question | Possible Causes | Suggested Solutions |
| Poor Resolution | Q1: My chromatogram shows poor or no separation between the Tenatoprazole enantiomers. What should I do? | 1. Incorrect Mobile Phase Composition: The ratio of the organic modifier to the buffer is critical for enantioselectivity.[1] 2. Inappropriate pH of the Buffer: The ionization state of Tenatoprazole and the chiral stationary phase can significantly impact separation.[1] 3. Suboptimal Column Temperature: Temperature affects the kinetics of mass transfer and interaction with the stationary phase.[1] 4. Column Degradation: Loss of chiral selector from the stationary phase over time. | 1. Optimize Mobile Phase: Systematically vary the percentage of the organic modifier (e.g., Tetrahydrofuran). Start with the recommended 93:7 ratio of 0.02 mol/L ammonium acetate buffer (pH 6.0) to THF and adjust in small increments (e.g., ±1-2%). 2. Adjust pH: Prepare fresh mobile phase and ensure the pH of the ammonium acetate buffer is precisely 6.0.[1] Even small deviations can affect resolution. 3. Control Column Temperature: Maintain a constant column temperature of 20°C using a column oven for reproducibility.[1] You may explore slightly lower or higher temperatures (e.g., 15-25°C) to see the effect on resolution. 4. Column equilibration and regeneration: Ensure the column is properly equilibrated with the mobile phase. If performance declines, consider a gentle washing protocol as recommended by the column manufacturer. |
| Peak Tailing or Fronting | Q2: I am observing significant peak asymmetry (tailing or fronting) for one or both enantiomers. How can I improve peak shape? | 1. Sample Overload: Injecting too high a concentration of the sample. 2. Inappropriate Sample Solvent: The solvent in which the sample is dissolved can be too strong, causing peak distortion. 3. Column Contamination: Buildup of impurities on the column frit or stationary phase. 4. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. | 1. Reduce Sample Concentration: Dilute the sample and reinject. 2. Use Mobile Phase as Sample Solvent: Dissolve the sample in the mobile phase to minimize solvent effects. 3. Column Cleaning: Flush the column with a stronger solvent (ensure compatibility with the chiral stationary phase). 4. Modify Mobile Phase: A small amount of a competing amine (e.g., triethylamine) can sometimes reduce peak tailing for basic compounds, but its compatibility with the Chirobiotic V column should be verified. |
| Fluctuating Retention Times | Q3: The retention times for the enantiomers are not consistent between injections. What could be the cause? | 1. Unstable Pumping System: Fluctuations in the mobile phase flow rate.[1] 2. Leaking System: A leak in the HPLC system can cause pressure and flow rate instability. 3. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between batches. 4. Temperature Fluctuations: Drifts in ambient or column temperature. | 1. Pump Maintenance: Purge and prime the pump to remove air bubbles. Check pump seals for wear. 2. System Check: Perform a leak test on the HPLC system. 3. Consistent Preparation: Use a precise protocol for mobile phase preparation, including pre-mixing and degassing. 4. Temperature Control: Use a column oven and ensure a stable laboratory temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the chiral separation of Tenatoprazole?
A baseline separation can be achieved using a Chirobiotic V column (150 mm x 4.6 mm, 5 µm) with a mobile phase of 0.02 mol/L ammonium acetate buffer (pH 6.0) and tetrahydrofuran (93:7, v/v). The recommended flow rate is 0.5 mL/min at a column temperature of 20°C. This method has been shown to yield a resolution of 1.68.[1]
Q2: What other types of chiral stationary phases can be used for separating proton pump inhibitors like Tenatoprazole?
Polysaccharide-based chiral stationary phases such as CHIRALPAK IA, CHIRALPAK IB, and CHIRALPAK IC have shown good selectivity for the enantiomers of various proton pump inhibitors and can be considered as alternatives.
Q3: How does temperature affect the separation of Tenatoprazole enantiomers?
For some proton pump inhibitors, a decrease in retention time and an increase in resolution are observed with an increase in temperature. However, the optimal temperature should be determined empirically for Tenatoprazole on a specific column.[1]
Q4: Can I use a different organic modifier in the mobile phase?
The choice of organic modifier significantly influences the separation. While tetrahydrofuran has been shown to be effective, other modifiers like methanol, ethanol, or acetonitrile could be explored, but will likely require re-optimization of the mobile phase composition and other parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Tenatoprazole Enantiomer Resolution
This protocol is based on a validated method for the chiral separation of Tenatoprazole enantiomers.[1]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chirobiotic V column (150 mm x 4.6 mm, 5 µm)
-
Ammonium acetate
-
Tetrahydrofuran (HPLC grade)
-
Deionized water
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation (0.02 mol/L Ammonium Acetate Buffer, pH 6.0 - Tetrahydrofuran; 93:7, v/v):
-
Buffer Preparation: Weigh the appropriate amount of ammonium acetate to prepare a 0.02 mol/L solution in deionized water. Adjust the pH to 6.0 using a suitable acid or base (e.g., acetic acid or ammonium hydroxide).
-
Mobile Phase Mixture: In a suitable container, combine 930 mL of the prepared buffer with 70 mL of tetrahydrofuran.
-
Degassing: Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
3. Sample Preparation:
-
Prepare a stock solution of racemic Tenatoprazole in the mobile phase.
-
Dilute the stock solution to the desired concentration for injection.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | Chirobiotic V (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 mol/L Ammonium Acetate Buffer (pH 6.0) : Tetrahydrofuran (93:7, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | Not specified in the source, a common wavelength for similar compounds is 280 nm or 302 nm. This should be determined experimentally. |
| Injection Volume | To be determined based on sample concentration and instrument sensitivity. |
5. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) using the standard formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 is generally considered a baseline separation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the referenced HPLC method for Tenatoprazole enantiomer separation.[1]
| Parameter | Value |
| Column | Chirobiotic V |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 mol/L Ammonium Acetate Buffer (pH 6.0) : Tetrahydrofuran (93:7, v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 20°C |
| Resolution (Rs) | 1.68 |
| RSD for Retention Times | 0.48% and 0.49% (n=6) |
| RSD for Peak Areas | 0.45% and 0.55% (n=6) |
Visualizations
Caption: Workflow for the HPLC-based separation of Tenatoprazole enantiomers.
Caption: A decision tree for troubleshooting poor resolution in Tenatoprazole enantiomer chromatography.
References
Strategies to enhance the stability of (R)-Tenatoprazole stock solutions
Technical Support Center: (R)-Tenatoprazole Stock Solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of (R)-Tenatoprazole stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is (R)-Tenatoprazole and why is its stability important?
(R)-Tenatoprazole is the R-enantiomer of Tenatoprazole, a proton pump inhibitor (PPI) with an imidazopyridine backbone instead of the benzimidazole moiety found in many other PPIs like omeprazole.[1] This structural difference contributes to its longer plasma half-life.[1] As a prodrug, Tenatoprazole is converted to its active form in acidic environments to inhibit the gastric H+/K+ ATPase.[2] The stability of (R)-Tenatoprazole stock solutions is crucial for accurate and reproducible experimental results, as degradation can lead to a decrease in the active compound concentration and the formation of impurities that may have unintended effects.
2. What are the main factors affecting the stability of (R)-Tenatoprazole in solution?
Based on forced degradation studies of Tenatoprazole, the primary factors affecting its stability are pH, the presence of oxidizing agents, and to a lesser extent, temperature and light.[2][3][4]
-
pH: Tenatoprazole undergoes extensive degradation in acidic and neutral conditions.[2][3][4] It shows mild degradation in basic conditions.[2][3][4]
-
Oxidation: The molecule is susceptible to oxidation.[2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Although considered relatively stable, exposure to light can contribute to degradation over time.
3. What are the recommended solvents for preparing (R)-Tenatoprazole stock solutions?
Methanol is a commonly used solvent for preparing Tenatoprazole stock solutions for analytical purposes.[4] For biological experiments, Dimethyl sulfoxide (DMSO) is a suitable solvent.[5] It is important to use high-purity, anhydrous solvents, as water content can affect stability.
4. What are the recommended storage conditions for (R)-Tenatoprazole stock solutions?
For optimal stability, (R)-Tenatoprazole stock solutions should be stored at low temperatures and protected from light.
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
It is advisable to prepare fresh solutions for critical experiments and to perform regular quality control checks on stored solutions.
5. How can I assess the stability of my (R)-Tenatoprazole stock solution?
The stability of an (R)-Tenatoprazole stock solution can be assessed using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography with Photodiode Array detection (RP-HPLC-PDA).[2][3][4] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of (R)-Tenatoprazole stock solutions.
Problem 1: Precipitate forms in the stock solution upon storage.
| Possible Cause | Troubleshooting Step |
| Low Temperature Storage of a Concentrated Solution | Gently warm the solution to room temperature and sonicate briefly to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. |
| Degradation | If the precipitate does not redissolve upon warming and sonication, it may be due to the formation of insoluble degradation products. The solution should be discarded and a fresh stock prepared. |
Problem 2: The stock solution has changed color (e.g., turned yellow or brown).
| Possible Cause | Troubleshooting Step |
| Degradation | A change in color is a common indicator of chemical degradation. Do not use the solution. Prepare a fresh stock solution and ensure proper storage conditions (protection from light, appropriate temperature). |
Problem 3: Inconsistent or unexpected results in experiments.
| Possible Cause | Troubleshooting Step |
| Degraded Stock Solution | The concentration of the active (R)-Tenatoprazole may be lower than expected due to degradation. Analyze the stock solution using a stability-indicating HPLC method to determine the actual concentration. Prepare a fresh stock solution for subsequent experiments. |
| Presence of Degradation Products | Degradation products may have biological activity or interfere with the assay. Use a freshly prepared and quality-controlled stock solution. |
Problem 4: Unexpected peaks in the HPLC chromatogram during stability analysis.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The primary degradation products of Tenatoprazole are the corresponding sulfide and sulfone derivatives.[6] These will typically appear as separate peaks in the chromatogram. The identity of these peaks can be confirmed by mass spectrometry. |
| Contamination | Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks. Run a blank injection (mobile phase only) to identify any system-related peaks. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
| Mobile Phase Issues | An improperly prepared or degraded mobile phase can cause baseline instability and ghost peaks. Prepare fresh mobile phase daily and ensure it is properly degassed. |
Experimental Protocols
Protocol 1: Preparation of (R)-Tenatoprazole Stock Solution (10 mM in DMSO)
-
Materials:
-
(R)-Tenatoprazole powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of (R)-Tenatoprazole powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability-Indicating RP-HPLC-PDA Method for (R)-Tenatoprazole
This method is adapted from a validated method for Tenatoprazole and is suitable for assessing the stability of (R)-Tenatoprazole stock solutions.[2][3][4]
-
Instrumentation:
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dilute the (R)-Tenatoprazole stock solution to a suitable concentration (e.g., 80 µg/mL) with the mobile phase.[4]
-
Inject the prepared sample and record the chromatogram.
-
The peak corresponding to (R)-Tenatoprazole should be well-resolved from any degradation products. The percentage of remaining (R)-Tenatoprazole can be calculated by comparing the peak area to that of a freshly prepared standard solution.
-
Visualizations
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 4. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of enantiomerically pure (R)-Tenatoprazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of enantiomerically pure (R)-Tenatoprazole. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure (R)-Tenatoprazole?
A1: There are two main approaches for producing enantiomerically pure (R)-Tenatoprazole:
-
Chiral Resolution: This method involves the separation of a racemic mixture of (R)- and (S)-Tenatoprazole.[1]
-
Asymmetric Synthesis: This strategy involves the direct synthesis of the desired (R)-enantiomer from a prochiral sulfide precursor through an enantioselective oxidation reaction.[2]
Q2: Why is it important to use the enantiomerically pure (R)-Tenatoprazole?
A2: Proton pump inhibitors (PPIs) like Tenatoprazole are chiral sulfoxides, and their enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles due to stereoselective metabolism in the body.[3][4] Using a single, more active enantiomer can lead to a more predictable therapeutic effect and potentially reduce the metabolic load on the patient.[4]
Q3: What is the most significant challenge in the asymmetric synthesis of (R)-Tenatoprazole?
A3: The primary challenge in the asymmetric oxidation of the prochiral sulfide is to achieve high enantioselectivity while minimizing the formation of the sulfone byproduct due to over-oxidation.[5] The reaction conditions often need to be carefully tuned for each specific substrate.[1]
Q4: What are the common analytical techniques to determine the enantiomeric purity of (R)-Tenatoprazole?
A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for separating and quantifying the enantiomers of Tenatoprazole and other PPIs.[3][6] Capillary electrophoresis is another technique that can be employed for chiral separation.[7]
Troubleshooting Guides
Asymmetric Synthesis: Enantioselective Oxidation
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Enantiomeric Excess (e.e.) | 1. Inactive or degraded chiral catalyst/ligand.2. Incorrect stoichiometry of catalyst components.3. Presence of water or other impurities.4. Non-optimal reaction temperature. | 1. Use fresh or properly stored catalyst and ligand. Verify their purity.2. Carefully control the ratio of the metal source (e.g., Ti(O-iPr)₄ or V-based catalyst) to the chiral ligand.3. Ensure anhydrous reaction conditions by using dry solvents and reagents. The presence of a specific amount of water can sometimes be crucial for catalyst activity in Kagan's method, so this needs to be carefully controlled.[8]4. Optimize the reaction temperature. Lower temperatures often improve enantioselectivity. |
| Significant Sulfone Byproduct Formation | 1. Over-oxidation of the desired sulfoxide.2. Reaction run for too long.3. Excess of the oxidizing agent. | 1. Use a milder oxidizing agent or a stoichiometric amount. Cumene hydroperoxide (CHP) is sometimes preferred over tert-butyl hydroperoxide (TBHP) to improve enantioselectivity and reduce over-oxidation.[9]2. Monitor the reaction progress closely using TLC or HPLC and quench the reaction once the starting material is consumed.3. Carefully control the addition of the oxidant, potentially via slow addition. |
| Low or Inconsistent Yield | 1. Catalyst deactivation.2. Sub-optimal solvent choice.3. Inefficient work-up and purification. | 1. Ensure the substrate and solvent are free of impurities that could poison the catalyst.2. Screen different solvents. For vanadium-catalyzed oxidations, a combination of a sulfide-specific and ligand-specific solvent may be necessary.[10]3. Develop a robust purification protocol. This may involve column chromatography or crystallization to separate the product from the catalyst and byproducts. |
| Difficulty in Removing the Metal Catalyst | 1. The catalyst forms a stable complex with the product.2. The catalyst is not effectively removed by standard aqueous washes. | 1. Employ specific work-up procedures, such as washing with a mild acidic or basic solution, to break the complex.2. Consider using an immobilized catalyst that can be easily filtered off after the reaction.[8]3. Utilize column chromatography with an appropriate stationary phase and eluent system. |
Chiral Resolution: HPLC Separation
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Poor or No Separation of Enantiomers | 1. Incorrect chiral stationary phase (CSP).2. Inappropriate mobile phase composition.3. Non-optimal column temperature or flow rate. | 1. Select a CSP known to be effective for chiral sulfoxides, such as polysaccharide-based columns (e.g., Chiralpak) or macrocyclic glycopeptide-based columns.[6]2. Systematically vary the mobile phase composition (e.g., ratio of organic modifier to buffer, type and concentration of buffer, pH).[3]3. Optimize the column temperature and flow rate to improve resolution. Lower temperatures and slower flow rates often enhance separation. |
| Peak Tailing or Broadening | 1. Column overload.2. Secondary interactions between the analyte and the stationary phase.3. Poor sample solubility in the mobile phase. | 1. Reduce the injection volume or the concentration of the sample.2. Add a mobile phase additive (e.g., a small amount of acid or base) to suppress unwanted interactions.3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Column temperature instability.3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant and stable temperature.3. Check the column's performance and consider replacing it if it has degraded. |
Quantitative Data
Table 1: Comparison of Asymmetric Sulfoxidation Methods for Aryl Sulfides
| Catalyst System | Chiral Ligand | Oxidant | Substrate | Yield (%) | e.e. (%) | Reference |
| Ti(O-iPr)₄/Water | (R,R)-Diethyl Tartrate (DET) | TBHP | Aryl Methyl Sulfide | Moderate | Good (up to 80%) | [8] |
| Ti(O-iPr)₄ | (R)-(+)-Binaphthol | TBHP | Methyl p-tolyl sulfide | 43 | up to 96 | [8] |
| Vanadium Complex | Chiral Schiff Base | H₂O₂ | Thioanisole | 41 | up to 99 | |
| Ti(salen) Complex | Chiral Salen | Urea Hydrogen Peroxide | Methyl p-chlorophenyl sulfide | 88 | 99 |
Table 2: HPLC Conditions for Chiral Separation of Tenatoprazole Enantiomers
| Parameter | Condition | Reference |
| Column | Chirobiotic V (150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | 0.02 mol/L Ammonium Acetate Buffer (pH 6.0) - Tetrahydrofuran (93:7, v/v) | |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 20 °C | |
| Resolution (Rs) | 1.68 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-Tenatoprazole via Vanadium-Catalyzed Oxidation
This protocol is based on the general method described in patent literature for the enantioselective synthesis of (S)-Tenatoprazole, adapted for the (R)-enantiomer, and should be optimized for specific laboratory conditions.[2][10]
-
Catalyst Preparation: In a dry, inert atmosphere, prepare the chiral vanadium catalyst by reacting a vanadium source (e.g., VO(acac)₂) with a suitable chiral Schiff base ligand in an appropriate solvent.
-
Reaction Setup: To a solution of the tenatoprazole sulfide precursor in a suitable solvent system (e.g., a mixture of a sulfide-specific and ligand-specific solvent), add the pre-formed chiral vanadium catalyst.
-
Oxidation: Cool the reaction mixture to the optimized temperature (e.g., 0-20 °C) and slowly add the oxidizing agent (e.g., cumene hydroperoxide or hydrogen peroxide).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting sulfide is consumed.
-
Work-up: Quench the reaction with a suitable reagent (e.g., sodium sulfite solution). Extract the product into an organic solvent, and wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to obtain enantiomerically enriched (R)-Tenatoprazole.
-
Analysis: Determine the chemical yield and enantiomeric excess (e.e.) by HPLC using a chiral stationary phase.
Protocol 2: Chiral Resolution of Racemic Tenatoprazole by HPLC
This protocol is based on a published method for the analytical separation of Tenatoprazole enantiomers and can be adapted for semi-preparative scale.
-
Sample Preparation: Dissolve the racemic Tenatoprazole in the mobile phase or a compatible solvent to a suitable concentration.
-
HPLC System Setup:
-
Column: Chirobiotic V (150 mm x 4.6 mm, 5 µm) or a similar chiral column.
-
Mobile Phase: Prepare a mobile phase of 0.02 mol/L ammonium acetate buffer (pH 6.0) and tetrahydrofuran in a 93:7 (v/v) ratio. Filter and degas the mobile phase.
-
Flow Rate: Set the flow rate to 0.5 mL/min.
-
Temperature: Maintain the column temperature at 20 °C.
-
-
Injection and Separation: Inject the prepared sample onto the column and run the separation. The two enantiomers should be baseline separated.
-
Fraction Collection (for preparative scale): If scaling up, use a fraction collector to collect the eluent corresponding to the peak of the desired (R)-enantiomer.
-
Product Recovery: Combine the collected fractions containing the (R)-enantiomer and remove the solvent under reduced pressure.
-
Purity Analysis: Analyze the purity of the isolated (R)-Tenatoprazole by re-injecting a small sample onto the chiral HPLC system to confirm its enantiomeric purity.
Visualizations
Caption: Workflow for the asymmetric synthesis of (R)-Tenatoprazole.
Caption: Workflow for the chiral resolution of racemic Tenatoprazole.
References
- 1. CN102304127A - Novel method for preparing tenatoprazole - Google Patents [patents.google.com]
- 2. US7652034B2 - Enantiomer (-) of tenatoprazole and the therapeutic use thereof - Google Patents [patents.google.com]
- 3. Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. umfst.ro [umfst.ro]
- 8. DSpace [cora.ucc.ie]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor - Google Patents [patents.google.com]
Method validation for robust quantification of (R)-Tenatoprazole in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the robust quantification of (R)-Tenatoprazole in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant signal suppression or enhancement for (R)-Tenatoprazole in my LC-MS/MS analysis. What are the potential causes and how can I mitigate this?
A1: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of (R)-Tenatoprazole.[1][2]
Troubleshooting Steps:
-
Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects.[3][4]
-
Protein Precipitation (PPT): While fast, PPT can be less effective at removing interfering phospholipids. If you are using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) and the solvent-to-plasma ratio.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different extraction solvents (e.g., diethyl ether, methyl tert-butyl ether) and pH conditions to selectively extract (R)-Tenatoprazole.
-
Solid-Phase Extraction (SPE): SPE often yields the cleanest extracts and can significantly reduce matrix effects.[3] Select an appropriate sorbent based on the physicochemical properties of (R)-Tenatoprazole.
-
-
Chromatographic Separation: Ensure adequate chromatographic separation of (R)-Tenatoprazole from endogenous matrix components.
-
Modify the mobile phase composition or gradient to improve resolution.
-
Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
-
Internal Standard (IS) Selection: Use a stable isotope-labeled internal standard (SIL-IS) for (R)-Tenatoprazole if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification. If a SIL-IS is not available, select a structural analog that has similar chromatographic and ionization behavior.
Q2: My calibration curve for (R)-Tenatoprazole is not linear. What should I investigate?
A2: Non-linearity in the calibration curve can stem from several issues:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Ensure your upper limit of quantification (ULOQ) is within the linear range of the detector.
-
Improper Blank or Zero Standard: A contaminated blank or an improperly prepared zero standard (matrix without analyte or IS) can affect the intercept of your calibration curve.
-
Suboptimal Integration: Review the peak integration parameters to ensure that all calibration standards are being integrated correctly and consistently.
-
Inappropriate Weighing of the Regression: Consider using a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration standards, which tend to have greater variance.
Q3: I am seeing poor recovery of (R)-Tenatoprazole during my sample extraction. What are some common causes?
A3: Low recovery can be attributed to several factors in your extraction protocol:
-
Suboptimal Extraction Solvent/pH: The efficiency of LLE is highly dependent on the solvent and the pH of the aqueous phase. Ensure the pH is optimized to keep (R)-Tenatoprazole in its neutral form for efficient extraction into an organic solvent.
-
Incomplete Protein Precipitation: If using PPT, ensure a sufficient volume of cold organic solvent is used and that vortexing is adequate to fully precipitate plasma proteins.
-
Analyte Adsorption: (R)-Tenatoprazole may adsorb to the surface of collection tubes or pipette tips. Using low-retention plasticware can help mitigate this.
-
Analyte Instability: (R)-Tenatoprazole is known to be unstable in acidic conditions.[5][6] Ensure that the pH of your samples and extraction solutions is controlled.
Q4: My intra-day and inter-day precision and accuracy results are outside the acceptable limits. How can I improve them?
A4: Poor precision and accuracy often point to variability in the analytical process.
-
Pipetting and Dispensing: Ensure all pipettes and automated liquid handlers are properly calibrated. Inconsistent volumes can introduce significant error.
-
Sample Inhomogeneity: Ensure that quality control (QC) samples are thoroughly thawed and vortexed before aliquoting.
-
Internal Standard Addition: The internal standard should be added consistently to all samples, calibration standards, and QCs.
-
Evaporation and Reconstitution: If an evaporation step is used, ensure it is carried out to dryness consistently across all samples. The reconstitution solvent and volume must also be consistent.
-
Instrument Performance: Check for fluctuations in the LC pump pressure and MS detector response.
Experimental Protocols
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally identify and quantify (R)-Tenatoprazole in the presence of endogenous matrix components, metabolites, and other potential interferences.
Methodology:
-
Analyze at least six different blank lots of the biological matrix (e.g., plasma, urine).
-
Analyze a blank matrix sample spiked with the internal standard (IS).
-
Analyze a blank matrix sample spiked with (R)-Tenatoprazole at the Lower Limit of Quantification (LLOQ).
-
If available, analyze blank matrix samples spiked with known metabolites of tenatoprazole.[7]
-
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of (R)-Tenatoprazole and the IS should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Linearity and Range
Objective: To establish the concentration range over which the analytical method is linear.
Methodology:
-
Prepare a series of at least six non-zero calibration standards by spiking known concentrations of (R)-Tenatoprazole into the biological matrix.
-
The concentration range should encompass the expected concentrations in study samples. A typical range for tenatoprazole might be 0.1 to 5 µg/mL.[8]
-
Analyze the calibration standards in at least three independent runs.
-
Plot the peak area ratio of (R)-Tenatoprazole to the IS against the nominal concentration of (R)-Tenatoprazole.
-
Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is recommended.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Intra-day (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) precision and accuracy: Analyze at least five replicates of each QC level in at least three different analytical runs on different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ. The coefficient of variation (%CV) for precision should not exceed 15% (20% for the LLOQ).
Stability
Objective: To evaluate the stability of (R)-Tenatoprazole in the biological matrix under various storage and processing conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze low and high QC samples after they have undergone at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples. One study found tenatoprazole to be stable in plasma at -20°C for 30 days.[8]
-
Post-Preparative Stability: Analyze processed low and high QC samples (e.g., in the autosampler) after a certain period to ensure the analyte is stable in the final extract.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 5 µg/mL | [8] |
| 0.02 - 5.0 µg/mL | [9] | |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [9] |
| Intra-day Precision (%CV) | < 10% | [8] |
| 4.6 - 1.4% | [9] | |
| Inter-day Precision (%CV) | < 10% | [8] |
| 13.4 - 10.1% | [9] | |
| Extraction Recovery | > 77% | [10] |
Visualizations
Caption: Bioanalytical method validation workflow for (R)-Tenatoprazole.
Caption: Troubleshooting guide for matrix effects in (R)-Tenatoprazole analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. HPLC determination and pharmacokinetic study of tenatoprazole in dog plasma after oral administration of enteric-coated capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on the activation and stability of (R)-Tenatoprazole
Technical Support Center: (R)-Tenatoprazole
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the activation and stability of (R)-Tenatoprazole.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (R)-Tenatoprazole and why is pH critical?
A1: (R)-Tenatoprazole is a proton pump inhibitor (PPI) that acts as a prodrug.[1][2][3] It requires a highly acidic environment (pH below 4) to become activated. In the acidic secretory canaliculi of gastric parietal cells, it is converted into its active form, a sulfenamide or sulfenic acid.[1][2][3] This active molecule then forms a covalent disulfide bond with cysteine residues on the H+,K+-ATPase enzyme (the proton pump), inhibiting gastric acid secretion.[1][2] This acid-catalyzed activation ensures that the drug is predominantly active at its target site.[1]
Q2: How does the stability of (R)-Tenatoprazole change with pH?
A2: The stability of (R)-Tenatoprazole is highly pH-dependent. It is unstable in acidic conditions, which is necessary for its activation.[4] Conversely, its stability increases as the pH becomes more neutral or alkaline.[5][6][7] Studies on similar PPIs have shown that maximum stability is often achieved at a pH of 11.[8] Extensive degradation is observed in acidic and neutral conditions, while degradation is milder in basic conditions.[4][9]
Q3: What is the optimal pH for the activation of (R)-Tenatoprazole?
A3: The activation of (R)-Tenatoprazole, like other PPIs, requires a highly acidic environment, specifically a pH below 4.[1] The process involves two protonation steps. The first, occurring at a pKa of approximately 4.04, allows the drug to accumulate in the acidic compartments of parietal cells.[3][10] The second protonation, which is the rate-determining step for activation, occurs at a very low pH (around 0.8) on the surface of the active proton pump.[10]
Q4: How does the pH-dependent activation of (R)-Tenatoprazole compare to other PPIs?
A4: (R)-Tenatoprazole has a slower acid-catalyzed activation rate compared to some other PPIs like omeprazole and lansoprazole.[1][11] This slower activation allows it to bind to a cysteine residue (Cys822) that is less accessible, contributing to a more sustained and resistant inhibition of the proton pump.[1][11] The order of acid stability among PPIs is: tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole.[11]
Troubleshooting Guide
Q: My in vitro experiment is showing inconsistent inhibition of H+,K+-ATPase. Could pH be the issue?
A: Yes, inconsistent pH is a likely cause. Here’s a systematic approach to troubleshoot:
-
Verify Activation pH: Ensure the pH of your activation buffer is below 4.0. The conversion to the active sulfenamide is strictly acid-catalyzed.[1] Inconsistent or insufficiently low pH will lead to variable and incomplete activation.
-
Check Buffer Stability: The stability of (R)-Tenatoprazole in your stock solution and final assay buffer is critical. If your stock is prepared in a neutral or slightly acidic buffer, the compound may be degrading prior to the experiment. Prepare stock solutions in a buffer where the drug is stable (neutral to slightly alkaline pH) and introduce it to the acidic activation environment just prior to the assay.
-
Monitor pH Throughout the Experiment: The pH of your assay medium can change over time, especially with cellular activity. Monitor the pH at the beginning and end of your experiment to ensure it remains within the optimal range for activation and binding.
-
Glutathione Presence: The presence of reducing agents like glutathione can reverse the inhibitory disulfide bond, particularly at certain cysteine residues.[1] Be aware of the concentration of such agents in your assay, as this can affect the apparent potency and duration of inhibition.
Q: I am observing rapid degradation of (R)-Tenatoprazole in my formulation. How can I improve its stability?
A: Rapid degradation is expected in acidic environments. To improve stability for formulation and storage purposes:
-
Increase the pH: The stability of (R)-Tenatoprazole significantly increases in neutral to alkaline conditions.[5][6] For storage, a pH well above neutral is recommended.
-
Solid State: (R)-Tenatoprazole is relatively stable in its solid (powder) form.[4][9] For long-term storage, keeping the compound as a dry powder is preferable to solutions.
-
Enteric Coating: For oral dosage forms, an enteric coating is essential. This protects the acid-labile drug from the highly acidic environment of the stomach, allowing it to reach the more neutral pH of the small intestine for absorption.[12]
Quantitative Data
Table 1: Comparative pH-Dependent Properties of Proton Pump Inhibitors
| Property | Tenatoprazole | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
| pKa1 (Pyridine Ring) | ~4.04[3] | ~4.0 | ~3.83 | ~3.83 | ~4.5 |
| Relative Acid Stability | Highest[11] | Moderate[11] | Low[11] | High[11] | Lowest[11] |
| Target Cysteine Residues | Cys813, Cys822[1][11] | Cys813, Cys892[11] | Cys813, Cys321[11] | Cys813, Cys822[11] | Not specified |
| Mean Intragastric pH (24h) | 4.64 - 5.02[3][11] | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol: Assessing the pH Stability of (R)-Tenatoprazole
This protocol outlines a general method for determining the degradation rate of (R)-Tenatoprazole at various pH values using RP-HPLC.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) using appropriate buffer systems (e.g., HCl for acidic, phosphate for neutral, and borate for alkaline).
-
Stock Solution Preparation: Prepare a stock solution of (R)-Tenatoprazole in a solvent in which it is stable and soluble (e.g., methanol or a slightly alkaline buffer).
-
Incubation:
-
Add a known concentration of the (R)-Tenatoprazole stock solution to each of the prepared pH buffers in separate vials.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial. Immediately neutralize or quench the degradation by adding a buffer of opposing pH if necessary to stabilize the sample for analysis.
-
RP-HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method. A C18 column is often suitable.
-
The mobile phase could consist of a mixture of an organic solvent (e.g., methanol, acetonitrile) and a buffer (e.g., acetate buffer at pH 6.0).[4][9]
-
Use a PDA detector to monitor the elution, with quantification at a suitable wavelength (e.g., 307 nm).[4][9]
-
-
Data Analysis:
-
Calculate the percentage of (R)-Tenatoprazole remaining at each time point for each pH value.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.
-
A pH-rate profile can then be generated by plotting log(k) against pH.
-
Visualizations
Caption: pH-dependent activation pathway of (R)-Tenatoprazole.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Tenatoprazole (sodium) | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In search of the grail: A race for acid suppression | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
Avoiding common pitfalls in studying the pharmacokinetics of (R)-Tenatoprazole
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to avoid common pitfalls when studying the pharmacokinetics of (R)-Tenatoprazole.
I. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Question 1: Why am I observing high variability in the plasma concentrations of (R)-Tenatoprazole between my study subjects?
Answer: High inter-individual variability is a common challenge and can be attributed to several factors:
-
CYP2C19 Genetic Polymorphism: (R)-Tenatoprazole is primarily metabolized by the cytochrome P450 enzyme CYP2C19.[1] Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles will exhibit significantly slower metabolism of (R)-Tenatoprazole, leading to higher plasma concentrations (AUC and Cmax) and a longer half-life.
-
Intermediate Metabolizers (IMs): Those with one functional and one non-functional allele will have a metabolic rate between PMs and EMs.
-
Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles will metabolize the drug at a "normal" rate.
-
Ultrarapid Metabolizers (UMs): Carriers of alleles that increase enzyme activity will clear the drug much faster, resulting in lower plasma exposure.[2]
-
Troubleshooting: Genotype your study population for CYP2C19 alleles (*2, *3, *17) to stratify your data and reduce variability within subgroups.
-
-
Concomitant Medications: Drugs that are inhibitors or inducers of CYP2C19 can alter the pharmacokinetics of (R)-Tenatoprazole.
-
Inhibitors (e.g., fluvoxamine, voriconazole) can decrease its metabolism, increasing plasma exposure.[3]
-
Inducers (e.g., rifampicin, carbamazepine) can increase its metabolism, leading to lower plasma concentrations.
-
Troubleshooting: Record all concomitant medications and check for potential drug-drug interactions involving CYP2C19.
-
-
Formulation and Administration: Tenatoprazole is acid-labile. The integrity of the enteric coating of your formulation is critical for consistent absorption.[4]
-
Troubleshooting: Ensure the formulation is administered as a whole and not crushed or chewed. Investigate the in vitro dissolution profile of your formulation to ensure consistency.
-
Question 2: My measured plasma concentrations of (R)-Tenatoprazole are consistently lower than expected. What could be the cause?
Answer: Lower than expected plasma concentrations can stem from pre-analytical, analytical, or formulation issues.
-
Sample Degradation: Tenatoprazole is unstable in acidic conditions. If plasma samples are not handled and stored correctly, the drug can degrade.
-
Troubleshooting: Ensure blood samples are collected in tubes containing an appropriate anticoagulant and immediately centrifuged at a low temperature. The resulting plasma should be stored at -80°C until analysis. The pH of the plasma should be maintained close to neutral.
-
-
Non-Enantioselective Analytical Method: If you are administering racemic tenatoprazole but using an achiral analytical method, you are measuring the sum of both (R)- and (S)-enantiomers. The pharmacokinetics of the two enantiomers differ significantly.[5]
-
Troubleshooting: Develop and validate an enantioselective (chiral) analytical method to specifically quantify (R)-Tenatoprazole.
-
-
Spontaneous Degradation to Tenatoprazole Sulfide: Tenatoprazole can spontaneously degrade to tenatoprazole sulfide in vitro, a process that is not dependent on metabolic enzymes.[6]
-
Troubleshooting: Minimize the time between sample collection and freezing. During analysis, keep samples in a cooled autosampler. It may also be necessary to quantify tenatoprazole sulfide to account for this degradation.
-
Question 3: I am having difficulty achieving a good chiral separation between (R)- and (S)-Tenatoprazole in my HPLC method. What can I do?
Answer: Achieving good chiral separation requires careful optimization of the chromatographic conditions.
-
Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns (e.g., vancomycin-bonded) have been successfully used.[7]
-
Troubleshooting: Screen different types of chiral columns. If you have a vancomycin-bonded column, try a mobile phase of ammonium acetate buffer and an organic modifier like tetrahydrofuran.[7] For an amylose-based column, a normal-phase mobile phase of n-hexane/ethanol/triethylamine may be effective.
-
-
Mobile Phase Composition: The type and concentration of the organic modifier, as well as the pH and concentration of any buffer, can significantly impact resolution.
-
Troubleshooting: Systematically vary the ratio of the organic modifier to the aqueous/non-polar phase. Adjust the pH of the buffer, as this can alter the ionization state of tenatoprazole and its interaction with the CSP.
-
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Troubleshooting: Investigate the effect of varying the column temperature. Lower temperatures often improve resolution, but may increase backpressure.
-
Question 4: Why is it important to also quantify the metabolites of (R)-Tenatoprazole?
Answer: Quantifying metabolites is crucial for a comprehensive pharmacokinetic assessment.
-
Metabolite Activity and Toxicity: Metabolites may have their own pharmacological activity or could be responsible for adverse effects. Regulatory agencies often require characterization of major metabolites (those present at ≥10% of the parent drug's exposure).
-
Understanding Metabolic Pathways: Quantifying metabolites helps to elucidate the primary routes of elimination and the enzymes involved, which is key to understanding drug-drug interactions and inter-individual variability.
-
Mass Balance Studies: In radiolabeled studies, quantifying all radioactive components is necessary to account for the entire administered dose.
II. Quantitative Data Summary
The following tables summarize available pharmacokinetic data for Tenatoprazole. Note that data specifically for the (R)-enantiomer in humans is limited in publicly available literature. The data for the S-enantiomer and the racemate are presented to highlight the expected dose-dependent and enantioselective nature of the drug.
Table 1: Pharmacokinetic Parameters of S-Tenatoprazole-Na in Healthy Male Subjects (Day 5, Mean ± SD)
| Dose of S-Tenatoprazole-Na | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) |
| 30 mg | 1030 ± 290 | 3.5 ± 1.0 | 14360 ± 4180 |
| 60 mg | 2400 ± 620 | 3.7 ± 0.9 | 35810 ± 10190 |
| 90 mg | 3710 ± 1110 | 3.8 ± 0.7 | 56980 ± 17480 |
Data adapted from a study comparing S-tenatoprazole-Na to esomeprazole.[6]
Table 2: Enantioselective Pharmacokinetics of Tenatoprazole in Rats (Single 5 mg/kg Oral Dose of Racemate, Mean ± SD)
| Enantiomer | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | t1/2 (h) |
| (+)-Tenatoprazole | 1.88 ± 0.45 | 1.92 ± 0.49 | 8.24 ± 1.51 | 2.58 ± 0.39 |
| (-)-Tenatoprazole | 0.29 ± 0.11 | 1.58 ± 0.49 | 1.10 ± 0.36 | 1.79 ± 0.28 |
Data from a study in Wistar rats. The AUC and Cmax of the (+)-enantiomer were significantly greater than those of the (-)-enantiomer.[5]
III. Experimental Protocols
Protocol 1: Enantioselective Quantification of (R)- and (S)-Tenatoprazole in Human Plasma using HPLC-UV
This protocol is a composite based on published methodologies and should be validated in your laboratory.
1. Sample Preparation (Liquid-Liquid Extraction) a. To 200 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., omeprazole or lansoprazole). b. Add 1 mL of extraction solvent (e.g., a mixture of hexane, dichloromethane, and isopropanol). c. Vortex for 2 minutes. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. f. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions a. HPLC System: A standard HPLC system with a UV detector. b. Chiral Column: Vancomycin-bonded chiral stationary phase (e.g., Chirobiotic V, 150 mm x 4.6 mm, 5 µm).[7] c. Mobile Phase: 0.02 M ammonium acetate buffer (pH 6.0) : Tetrahydrofuran (93:7, v/v).[7] d. Flow Rate: 0.5 mL/min.[7] e. Column Temperature: 20°C.[7] f. Injection Volume: 20 µL. g. Detection Wavelength: 302 nm.
3. Validation Parameters a. Linearity: Prepare calibration standards in blank plasma over the expected concentration range. b. Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. c. Selectivity: Test for interference from endogenous plasma components and other medications. d. Recovery: Compare the peak area of extracted samples to that of unextracted standards. e. Stability: Evaluate the stability of (R)-Tenatoprazole in plasma after freeze-thaw cycles, at room temperature, and long-term storage at -80°C.
IV. Visualizations
Caption: Metabolic pathway of (R)-Tenatoprazole.
Caption: Bioanalytical workflow for (R)-Tenatoprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of CYP2C19 metabolizer status on esophageal mucosal inflammation, acid exposure, and motility among patients on chronic proton-pump inhibitor therapy with refractory symptoms of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chiral separation of tenatoprazole enantiomers using high performance liquid chromatography on vacomycin-bonded chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Tenatoprazole Enantiomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of Tenatoprazole enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting any separation of the Tenatoprazole enantiomers. What are the common starting points to troubleshoot this issue?
A1: When no separation is observed, it is crucial to systematically check the fundamental components of your HPLC system and method.
-
Chiral Stationary Phase (CSP) Selection: Confirm that you are using a suitable CSP. For Tenatoprazole, polysaccharide-based CSPs like amylose or cellulose derivatives, and macrocyclic antibiotic-based CSPs such as vancomycin have proven effective.[1][2]
-
Mobile Phase Composition: The choice between normal-phase and reversed-phase chromatography is critical.
-
Normal-Phase: A common mobile phase consists of a mixture of a non-polar solvent (like n-hexane), an alcohol (such as ethanol or isopropanol), and a basic additive (like triethylamine - TEA).[2]
-
Reversed-Phase: This typically involves an aqueous buffer (e.g., ammonium acetate) and an organic modifier (like tetrahydrofuran or acetonitrile).[1]
-
-
System Suitability: Ensure your HPLC system is functioning correctly. Check for leaks, pump pressure fluctuations, and detector stability.
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution can be addressed by systematically adjusting the mobile phase composition and other chromatographic parameters.
-
Organic Modifier Percentage: The ratio of the organic modifier to the aqueous or non-polar solvent is a key factor.
-
In normal-phase , decreasing the alcohol content can increase retention and improve resolution, but may also lead to broader peaks.
-
In reversed-phase , adjusting the concentration of the organic modifier (e.g., tetrahydrofuran) will impact retention times and selectivity.[1]
-
-
Mobile Phase Additives/Buffers:
-
Additives (Normal-Phase): Basic additives like triethylamine (TEA) are often crucial for good peak shape and selectivity with amine-containing analytes like Tenatoprazole on polysaccharide-based CSPs.[2] Experiment with the concentration of the additive (e.g., 0.1% to 0.5%).
-
Buffer pH (Reversed-Phase): The pH of the aqueous buffer can significantly influence the ionization state of Tenatoprazole and its interaction with the CSP. A pH of 6.0 has been shown to be effective with a vancomycin-bonded phase.[1] It is advisable to perform a pH scouting study (e.g., from pH 4.0 to 7.0) to find the optimal value.
-
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. A flow rate of 0.5 mL/min has been used successfully.[1]
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C). Lower temperatures often lead to better resolution.[1][2]
Q3: I am observing peak tailing or fronting. What could be the cause and how do I fix it?
A3: Poor peak shape is often related to secondary interactions or issues with the mobile phase.
-
Mobile Phase Additives: As mentioned, for normal-phase separations of basic compounds like Tenatoprazole, the absence or insufficient concentration of a basic additive like TEA is a common cause of peak tailing.[2]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: If the column has been used extensively, contaminants might accumulate, or the stationary phase may degrade. Flushing the column with a strong solvent or following the manufacturer's regeneration procedure can help.
Q4: My retention times are drifting between injections. What is causing this instability?
A4: Retention time drift is usually a sign of an unequilibrated system or changes in the mobile phase over time.
-
Column Equilibration: Chiral separations can sometimes require longer equilibration times than achiral separations. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Instability: If your mobile phase contains volatile components (like TEA or tetrahydrofuran), selective evaporation can alter its composition over time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Lack of a column thermostat or significant changes in the ambient laboratory temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[1][2]
-
Additive Memory Effect: When using acidic or basic modifiers, these can adsorb onto the stationary phase and affect subsequent analyses, even after changing the mobile phase.[3] It is crucial to dedicate a column to a specific type of mobile phase or have a rigorous flushing procedure when switching between methods with different additives.
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Tenatoprazole Enantiomer Separation
| Parameter | Method 1: Reversed-Phase | Method 2: Normal-Phase |
| Chiral Stationary Phase | Vancomycin-bonded (Chirobiotic V) | Amylose-based (Chiralpak AS-H) |
| Mobile Phase | 0.02 mol/L Ammonium Acetate Buffer (pH 6.0) - Tetrahydrofuran (93:7, v/v) | n-Hexane - Ethanol - Triethylamine (20:80:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Temperature | 20°C | 40°C |
| Resolution (Rs) | 1.68 | > 3.3 |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Separation of Tenatoprazole Enantiomers
This protocol is based on the method described by Se Pu et al. (2007).[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chirobiotic V column (150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a 0.02 mol/L ammonium acetate buffer. Adjust the pH to 6.0 using acetic acid or ammonium hydroxide.
-
Mix the ammonium acetate buffer and tetrahydrofuran in a ratio of 93:7 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: As appropriate for Tenatoprazole (e.g., 280 nm).
-
Injection Volume: 10 µL (adjust as needed).
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Tenatoprazole sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Protocol 2: Normal-Phase HPLC Separation of Tenatoprazole Enantiomers
This protocol is based on the method described by Li et al. (2009).[2]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiralpak AS-H column (or similar amylose-based CSP).
-
-
Mobile Phase Preparation:
-
Mix n-hexane, ethanol, and triethylamine in a ratio of 20:80:0.1 (v/v/v).
-
Degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: As appropriate for Tenatoprazole.
-
Injection Volume: 10 µL (adjust as needed).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the Tenatoprazole sample solution.
-
Record the chromatogram and calculate the resolution.
-
Visualizations
Caption: Troubleshooting workflow for optimizing Tenatoprazole enantiomer separation.
Caption: Key factors influencing the chiral resolution of Tenatoprazole.
References
Validation & Comparative
A Comparative Analysis of (R)-Tenatoprazole and Esomeprazole on Intragastric pH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic effects of (R)-Tenatoprazole and esomeprazole on intragastric pH, supported by experimental data from clinical studies. The information is intended to assist researchers and professionals in drug development in understanding the comparative efficacy of these two proton pump inhibitors (PPIs).
Executive Summary
(R)-Tenatoprazole, a novel proton pump inhibitor, demonstrates a significantly more potent and sustained suppression of gastric acid compared to esomeprazole, a widely used agent in the same class. This enhanced effect is particularly notable during the nocturnal period, a critical time for acid control in various gastrointestinal disorders. The prolonged plasma half-life of tenatoprazole is a key factor contributing to its extended duration of action. Clinical data consistently show that (R)-Tenatoprazole achieves a higher median intragastric pH and maintains the pH above the clinically significant threshold of 4 for a greater percentage of the 24-hour period.
Data Presentation
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: Comparison of Intragastric pH after 5 Days of Treatment [1]
| Parameter | (S)-Tenatoprazole-Na 60 mg | (S)-Tenatoprazole-Na 90 mg | Esomeprazole 40 mg |
| Median 24-h pH | 5.19 ± 0.52 | 5.34 ± 0.45 | 4.76 ± 0.82 |
| % Time with pH > 4 (24-h) | 77 ± 12% | 80 ± 11% | 63 ± 11% |
| Median Nocturnal pH | 4.94 ± 0.65 | 5.14 ± 0.64 | 3.69 ± 1.18 |
| % Time with pH > 4 (Nocturnal) | 73 ± 17% | 77 ± 12% | 46 ± 17% |
Table 2: Comparison of Intragastric pH after 7 Days of Treatment [2][3][4]
| Parameter | Tenatoprazole 40 mg | Esomeprazole 40 mg |
| Median 24-h pH | 5.02 | 4.79 |
| Mean Nocturnal pH | 4.64 ± 0.67 | 3.61 ± 0.90 |
| Mean % Time with pH > 4 (24-h) | 72.5 ± 14.9% | 62.2 ± 13.6% |
Table 3: Early Effects on Intragastric pH over 48 Hours [5]
| Parameter (First 48h) | Tenatoprazole 40 mg | Esomeprazole 40 mg |
| Median pH | 4.3 | 3.9 |
| % Time with pH > 4 | 57% | 49% |
| Median Nocturnal pH (First Night) | 4.2 | 2.9 |
| Median Nocturnal pH (Second Night) | 4.5 | 3.2 |
Experimental Protocols
The data presented above are derived from randomized, double-blind, crossover clinical trials. Below is a detailed methodology representative of these studies.
Study Design:
A common design for these comparative studies is a randomized, two-way or multi-way crossover design.[1][4][5] This involves healthy, typically Helicobacter pylori-negative, male volunteers.[1][4][5] Each subject receives each of the study drugs for a defined period (e.g., 5 to 7 consecutive days), separated by a washout period of at least two weeks to eliminate any carry-over effects of the medications.[1][4][5]
Dosing and Administration:
The study drugs, such as (R)-Tenatoprazole (often as S-tenatoprazole-Na) at doses of 30 mg, 60 mg, or 90 mg, and esomeprazole at 40 mg, are administered once daily, typically before breakfast.[1][5] To maintain blinding, a double-dummy technique is often employed where participants receive both an active tablet of one drug and a placebo tablet corresponding to the other drug.[1]
Intragastric pH Monitoring:
Continuous 24-hour intragastric pH monitoring is the primary method for data collection. This is performed at baseline before the first dose and on the final day of each treatment period.[1][4] A pH-sensitive probe is inserted transnasally and positioned in the stomach to record pH levels continuously. The collected data is then analyzed to determine key parameters such as the median 24-hour pH and the percentage of time the intragastric pH is maintained above 4.
Mandatory Visualizations
Signaling Pathway of Proton Pump Inhibitors
Proton pump inhibitors, including (R)-Tenatoprazole and esomeprazole, act by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[6] These drugs are prodrugs that require activation in an acidic environment.[7][8] Once activated, they form a covalent bond with cysteine residues on the proton pump, inhibiting its function and thereby reducing the secretion of gastric acid.[9][10]
References
- 1. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 4. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. youtube.com [youtube.com]
- 9. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
(R)-Tenatoprazole: A Comparative Analysis of a Novel Proton Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (R)-Tenatoprazole and its related forms (racemic Tenatoprazole and S-Tenatoprazole) against other commercially available proton pump inhibitors (PPIs). The content herein is supported by experimental data from clinical and preclinical studies, focusing on pharmacodynamic and pharmacokinetic parameters.
Executive Summary
Tenatoprazole, an imidazopyridine-based proton pump inhibitor, distinguishes itself from traditional benzimidazole-based PPIs primarily through its significantly longer plasma half-life.[1][2] This characteristic translates into a more sustained and potent suppression of gastric acid, particularly during nighttime hours, a period often challenging for conventional PPIs. Clinical data, predominantly from studies comparing Tenatoprazole and its S-enantiomer with Esomeprazole, demonstrates superior control of intragastric pH. While specific efficacy data for the (R)-enantiomer is limited, metabolic studies indicate a distinct pathway compared to its S-isomer, warranting further investigation.
Comparative Data: Pharmacodynamics & Pharmacokinetics
Quantitative data from comparative studies are summarized below to facilitate objective analysis of Tenatoprazole's performance against other leading PPIs.
Pharmacodynamic Efficacy: Gastric Acid Suppression
The primary measure of PPI efficacy is the ability to maintain an intragastric pH above 4.0, a level considered critical for the healing of acid-related diseases. Tenatoprazole has demonstrated superior performance in this regard, especially when compared to Esomeprazole.
Table 1: Head-to-Head Comparison of S-Tenatoprazole-Na vs. Esomeprazole (Day 5 Data)
| Parameter | S-Tenatoprazole-Na (30mg) | S-Tenatoprazole-Na (60mg) | S-Tenatoprazole-Na (90mg) | Esomeprazole (40mg) |
|---|---|---|---|---|
| Median 24-h pH | - | 5.19 | 5.34 | 4.76[2] |
| % Time pH > 4 (24-h) | - | 77% | 80% | 63%[2] |
| Median Nocturnal pH | 4.65 | 4.94 | 5.14 | 3.69[2] |
| % Time pH > 4 (Nocturnal) | 64% | 73% | 77% | 46%[2] |
Table 2: Head-to-Head Comparison of Tenatoprazole (racemic) vs. Esomeprazole (Day 7 Data)
| Parameter | Tenatoprazole (40mg) | Esomeprazole (40mg) |
|---|---|---|
| Median 24-h pH | 4.6 | 4.2[3] |
| Median Nocturnal pH | 4.7 | 3.6[3] |
| % Time pH > 4 (Nocturnal) | 64.3% | 46.8%[3] |
Pharmacokinetic Profile Comparison
Tenatoprazole's extended plasma half-life is a key differentiator among PPIs. This is attributed to its unique imidazopyridine ring structure, which slows its metabolism.[2]
Table 3: Comparative Pharmacokinetic Parameters of Various Proton Pump Inhibitors
| Parameter | Tenatoprazole | Esomeprazole | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
|---|---|---|---|---|---|---|
| Plasma Half-life (t½) | ~7-9 hours[2] | 1.2-1.5 hours[4] | 0.5-1 hour[4] | < 2 hours[4] | ~1.9 hours[4] | 1-2 hours[4] |
| Bioavailability | Not established | 90%[4] | 30-40%[4] | 80%[4] | 77%[4] | 52%[4] |
| Time to Peak (Tmax) | ~1.3 hours (S-enantiomer)[5] | 1.5 hours[4] | 0.5-3.5 hours[4] | 1.7 hours[4] | 2.5 hours[4] | 2-5 hours[4] |
| Primary Metabolism | CYP2C19 & CYP3A4[6] | CYP2C19 & CYP3A4[4] | CYP2C19 & CYP3A4[4] | CYP2C19 & CYP3A4[4] | CYP2C19 & CYP3A4[4] | CYP2C19 & CYP3A4 (also non-enzymatic)[7] |
Note on (R)-Tenatoprazole Metabolism: Studies in human liver microsomes have identified that the R-isomer of Tenatoprazole is metabolized predominantly by the CYP2C19 pathway, whereas the S-isomer is metabolized by both CYP2C19 and CYP3A4.[6] This suggests that the clinical effect of (R)-Tenatoprazole may be more significantly influenced by CYP2C19 genetic polymorphisms.
Experimental Protocols
The data presented above were derived from rigorous clinical trials. The following sections detail the typical methodologies employed in these studies.
Protocol for Pharmacodynamic Assessment in Healthy Volunteers
This protocol is a composite based on methodologies from key comparative studies of Tenatoprazole.[2][3]
-
Study Design: Randomized, double-blind, multi-period crossover study.
-
Subject Population: Healthy, H. pylori-negative male and female volunteers, typically aged 18-55.
-
Inclusion Criteria:
-
Body Mass Index (BMI) within a normal range (e.g., 18-30 kg/m ²).
-
Normal findings on physical examination, electrocardiogram (ECG), and standard clinical laboratory tests.
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria:
-
Procedure:
-
Screening: Potential subjects undergo screening to ensure they meet all inclusion and none of the exclusion criteria.
-
Baseline pH Monitoring: A baseline 24-hour intragastric pH recording is performed before any drug administration.
-
Treatment Periods: Subjects are randomized to receive a sequence of the study drugs (e.g., S-Tenatoprazole 60mg, Esomeprazole 40mg). Each drug is administered once daily for a set period, typically 5 to 7 days.
-
Washout Period: A washout period of 10 to 14 days separates each treatment period to ensure complete clearance of the previous drug.[2][3]
-
24-Hour pH Monitoring: On the final day of each treatment period (e.g., Day 5 or Day 7), continuous 24-hour intragastric pH monitoring is conducted. A calibrated pH catheter is inserted transnasally into the stomach.
-
Standardized Meals: Subjects receive standardized meals at specific times during the pH monitoring period to ensure consistency.
-
Data Analysis: The primary endpoints, including median 24-hour intragastric pH and the percentage of time the pH remains above 4.0, are calculated and statistically compared between treatment groups.
-
Visualized Mechanisms and Workflows
Mechanism of Action of Proton Pump Inhibitors
All PPIs, including Tenatoprazole, are prodrugs that require activation in an acidic environment. They selectively accumulate in the secretory canaliculi of gastric parietal cells, where they are converted to their active form, a sulfenamide cation. This active molecule then forms an irreversible covalent bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump), inactivating it and thereby inhibiting acid secretion.
Caption: General mechanism of action for proton pump inhibitors (PPIs) in the gastric parietal cell.
Experimental Workflow for a PPI Crossover Study
The diagram below outlines the typical sequence of events for a subject participating in a randomized, crossover clinical trial designed to compare the pharmacodynamics of different PPIs.
Caption: Typical workflow for a subject in a two-period crossover PPI pharmacodynamic study.
References
- 1. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newer, Older, and Alternative Agents for the Eradication of Helicobacter pylori Infection: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Novel Approaches to Inhibition of Gastric Acid Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Royal Free Hospital protocol for 24-hour intragastric acidity and plasma gastrin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Enantiomers of Tenatoprazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of Tenatoprazole, a proton pump inhibitor (PPI). This document synthesizes available experimental data to delineate the distinct pharmacokinetic and pharmacodynamic profiles of the (R)- and (S)-enantiomers, offering insights for future research and development.
Tenatoprazole, a potent inhibitor of the gastric H+/K+-ATPase, exists as a chiral molecule with two enantiomeric forms: (R)-(+)-Tenatoprazole and (S)-(-)-Tenatoprazole. While the racemic mixture has demonstrated efficacy in acid suppression, isolating the individual enantiomers can unlock optimized therapeutic profiles. This guide delves into a head-to-head comparison of these stereoisomers, presenting key data on their efficacy, metabolic fate, and interaction with their biological target.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the enantiomers of Tenatoprazole.
Table 1: In Vitro H+/K+-ATPase Inhibition
| Parameter | Racemic Tenatoprazole | (R)-Tenatoprazole | (S)-Tenatoprazole |
| IC50 (Proton Transport) | 3.2 µM[1][2][3] | Data not available | Data not available |
| IC50 (Hog Gastric H+/K+-ATPase) | 6.2 µM[4][5][6] | Data not available | Data not available |
| Binding Stoichiometry | 2.6 nmol/mg of enzyme[1][4][5] | Same as (S)-enantiomer[1] | Same as (R)-enantiomer[1] |
| Inhibition Percentage | Not specified | 88%[1] | 88%[1] |
Table 2: Enantioselective Pharmacokinetics in Rats (5 mg/kg oral dose of rac-Tenatoprazole)
| Parameter | (+)-Tenatoprazole | (-)-Tenatoprazole | Significance (p-value) |
| AUC(0-∞) (ng·h/mL) | 7.5 times greater than (-)-enantiomer | - | < 0.001 |
| Cmax (ng/mL) | Significantly greater than (-)-enantiomer | - | < 0.001 |
| t1/2 (h) | Significantly different | - | < 0.01 |
| CL/F (L/h/kg) | Significantly different | - | < 0.001 |
Table 3: Metabolism of Tenatoprazole Enantiomers by Human Cytochrome P450 Enzymes
| Enantiomer | Primary Metabolizing Enzymes | Key Metabolic Pathways |
| (R)-Tenatoprazole | CYP2C19 (major), CYP3A4 (minor)[7] | Predominantly metabolized by CYP2C19. |
| (S)-Tenatoprazole | CYP2C19 and CYP3A4 | Metabolized by both enzymes, which can compensate for CYP2C19 genetic polymorphisms. |
Table 4: Clinical Pharmacodynamics of S-Tenatoprazole-Na vs. Esomeprazole (Day 5)
| Parameter (24-h) | S-Tenatoprazole-Na (60 mg) | S-Tenatoprazole-Na (90 mg) | Esomeprazole (40 mg) | Significance (p-value) |
| Median pH | 5.19 ± 0.52 | 5.34 ± 0.45 | 4.76 ± 0.82 | < 0.002 |
| % Time with pH > 4 | 77 ± 12 | 80 ± 11 | 63 ± 11 | < 0.0001 |
| Parameter (Nocturnal) | S-Tenatoprazole-Na (30 mg) | S-Tenatoprazole-Na (60 mg) | S-Tenatoprazole-Na (90 mg) | Esomeprazole (40 mg) | Significance (p-value) |
| Median pH | 4.65 ± 0.86 | 4.94 ± 0.65 | 5.14 ± 0.64 | 3.69 ± 1.18 | < 0.0001 |
| % Time with pH > 4 | 64 ± 17 | 73 ± 17 | 77 ± 12 | 46 ± 17 | < 0.0001 |
Experimental Protocols
Chiral Separation of Tenatoprazole Enantiomers
A validated high-performance liquid chromatography (HPLC) method for the direct chiral separation of Tenatoprazole enantiomers has been established.
-
Chromatographic System: Reversed-phase HPLC.
-
Chiral Stationary Phase: Vancomycin-bonded chiral stationary phase (e.g., Chirobiotic V column, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.02 mol/L ammonium acetate buffer (pH 6.0) and tetrahydrofuran (93:7, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV detection.
-
Outcome: This method achieves baseline separation of the enantiomers with a resolution of 1.68.
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of proton pump inhibitors on the H+/K+-ATPase enzyme.
-
Enzyme Preparation:
-
Prepare H+/K+-ATPase-rich microsomes from fresh hog or rabbit gastric mucosa by differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Lowry assay).
-
-
Assay Procedure:
-
Pre-incubate the H+/K+-ATPase-containing microsomes with varying concentrations of the test compound (e.g., Tenatoprazole enantiomers) in a buffer solution (e.g., Tris-HCl, pH 7.4) at 37°C.
-
Initiate the ATPase reaction by adding a substrate solution containing ATP and MgCl2.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding an ice-cold solution of trichloroacetic acid.
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method). The absorbance is read spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Enantioselective Pharmacokinetic Study in Rats
This protocol describes the methodology for evaluating the pharmacokinetic profiles of Tenatoprazole enantiomers in an animal model.
-
Animal Model: Male Wistar rats.
-
Drug Administration: Administer a single oral dose of racemic Tenatoprazole (e.g., 5 mg/kg) to the rats.
-
Sample Collection: Collect serial blood samples from the rats at predetermined time points post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction:
-
Extract Tenatoprazole and its enantiomers from the plasma using a liquid-liquid extraction method. A suitable extraction solvent is a mixture of hexane, dichloromethane, and isopropanol.
-
-
Chromatographic Analysis:
-
Employ a sequential achiral and chiral liquid chromatography method to quantify the plasma concentrations of each enantiomer.
-
The achiral step can be used for the initial separation of Tenatoprazole from plasma components, followed by the chiral separation as described in the "Chiral Separation of Tenatoprazole Enantiomers" protocol.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data for each enantiomer using a non-compartmental method to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), t1/2 (half-life), and CL/F (apparent oral clearance).
-
Signaling Pathway and Mechanism of Action
Tenatoprazole, as a proton pump inhibitor, acts by irreversibly blocking the H+/K+-ATPase (proton pump) in gastric parietal cells. This is the final step in the secretion of gastric acid.
Caption: Mechanism of action of Tenatoprazole.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of Tenatoprazole enantiomers.
Caption: Preclinical evaluation workflow for Tenatoprazole enantiomers.
Discussion and Conclusion
The available data strongly indicate that while the (R)- and (S)-enantiomers of Tenatoprazole may exhibit similar intrinsic inhibitory activity against the H+/K+-ATPase, their pharmacokinetic profiles are markedly different. The significantly higher systemic exposure of the (+)-enantiomer in rats suggests enantioselective metabolism and/or absorption.
In humans, the differential metabolism of the enantiomers by CYP2C19 and CYP3A4 is a critical factor. The reliance of (R)-Tenatoprazole primarily on the polymorphic CYP2C19 enzyme could lead to significant inter-individual variability in its plasma concentrations and, consequently, its therapeutic effect. In contrast, the dual metabolism of (S)-Tenatoprazole by both CYP2C19 and CYP3A4 offers a potential advantage, as CYP3A4 can compensate for reduced CYP2C19 activity in poor metabolizers. This could lead to a more predictable and consistent clinical response.
The clinical data comparing S-tenatoprazole-Na with esomeprazole further supports the potential superiority of the (S)-enantiomer, particularly in providing more effective and prolonged nocturnal acid suppression[8]. This is a significant clinical advantage, as nocturnal acid breakthrough is a common challenge in the management of acid-related disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolonged Plasma Half-Life of (R)-Tenatoprazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile of (R)-Tenatoprazole with its S-enantiomer and other commercially available proton pump inhibitors (PPIs). The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the prolonged plasma half-life of this compound.
Introduction
Tenatoprazole is a novel proton pump inhibitor (PPI) that has demonstrated a significantly longer plasma half-life compared to other drugs in its class.[1][2][3][4] This prolonged duration of action is attributed to its unique imidazopyridine ring structure, which differs from the benzimidazole moiety found in conventional PPIs.[1][4] Like other PPIs, Tenatoprazole is a racemic mixture composed of two enantiomers, (R)-Tenatoprazole and (S)-Tenatoprazole. Emerging evidence suggests that the pharmacokinetic properties of these enantiomers differ significantly, with the R-isomer exhibiting distinct metabolic pathways that influence its plasma half-life.
Comparative Pharmacokinetics of Tenatoprazole and Other PPIs
The plasma half-life of a drug is a critical pharmacokinetic parameter that determines its dosing frequency and duration of therapeutic effect. The following table summarizes the plasma half-life of Tenatoprazole and other commonly used PPIs.
| Drug | Chemical Structure | Plasma Half-Life (hours) | Primary Metabolizing Enzymes |
| (R)-Tenatoprazole | Imidazopyridine derivative | Shorter than (S)-Tenatoprazole and racemic Tenatoprazole | CYP2C19 |
| (S)-Tenatoprazole | Imidazopyridine derivative | Longer than (R)-Tenatoprazole | CYP2C19, CYP3A4 |
| Tenatoprazole (racemic) | Imidazopyridine derivative | ~7 | CYP2C19, CYP3A4 |
| Omeprazole | Benzimidazole derivative | < 1 | CYP2C19, CYP3A4 |
| Esomeprazole (S-isomer of Omeprazole) | Benzimidazole derivative | ~1.5 | CYP2C19, CYP3A4 |
| Lansoprazole | Benzimidazole derivative | < 2 | CYP2C19, CYP3A4 |
| Pantoprazole | Benzimidazole derivative | ~1 | CYP2C19, CYP3A4 |
Key Findings:
-
Racemic Tenatoprazole exhibits a plasma half-life that is approximately seven times longer than that of other proton pump inhibitors.[1][2][3][4]
-
The metabolism of Tenatoprazole enantiomers is stereoselective. The (R)-isomer is primarily metabolized by the cytochrome P450 enzyme CYP2C19, while the (S)-isomer is metabolized by both CYP2C19 and CYP3A4.
-
This dual metabolic pathway for the (S)-enantiomer results in a slower clearance from the body and, consequently, a longer plasma half-life compared to the (R)-enantiomer.[5] While a precise numerical value for the half-life of (R)-Tenatoprazole is not definitively established in publicly available literature, the metabolic data strongly indicates it is shorter than that of the S-enantiomer and the racemic mixture.
Experimental Protocols
Protocol for Determining Plasma Half-Life of an Orally Administered Drug
This protocol outlines a standard methodology for a pharmacokinetic study to determine the plasma half-life of an orally administered drug, such as (R)-Tenatoprazole, in healthy human subjects.
1. Study Design:
-
Design: A single-center, open-label, single-dose, two-period crossover study is a common design.
-
Subjects: A cohort of healthy, non-smoking adult volunteers (typically 18-45 years old) with a body mass index (BMI) within the normal range. The number of subjects should be sufficient for statistical power.
-
Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee. All participants must provide written informed consent.
-
Washout Period: A washout period of at least five times the expected half-life of the drug should be implemented between study periods to ensure complete elimination of the drug from the system.
2. Drug Administration:
-
Dosage: A single oral dose of the investigational drug (e.g., (R)-Tenatoprazole) is administered.
-
Fasting Conditions: Subjects should fast overnight for at least 10 hours before drug administration and for a specified period (e.g., 4 hours) post-dose. Water can be consumed as needed, except for the period immediately before and after drug administration.
-
Standardization: The drug should be administered with a standardized volume of water.
3. Blood Sample Collection:
-
Catheterization: An indwelling cannula is typically inserted into a forearm vein for serial blood sampling.
-
Sampling Time Points: Blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at the following time points:
-
Pre-dose (0 hour)
-
Post-dose at frequent intervals during the absorption phase (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8 hours)
-
Less frequent intervals during the elimination phase (e.g., 12, 24, 36, 48, 72 hours), extending to at least three to five times the expected half-life.
-
-
Sample Processing: Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C) and stored frozen at -20°C or -80°C until analysis.
4. Bioanalytical Method for Drug Quantification:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantitative determination of drug concentrations in plasma.[6][7][8]
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, linearity, and stability.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances before analysis.
-
Data Analysis: The concentration of the drug in each plasma sample is determined by comparing its response to a standard curve prepared with known concentrations of the drug.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with validated software (e.g., WinNonlin®).
-
Parameters: The key pharmacokinetic parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life, calculated as 0.693/kel, where kel is the terminal elimination rate constant.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
-
Visualizations
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors (PPIs) exert their acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase (proton pump) located in the secretory canaliculi of gastric parietal cells.[9][10] This is the final step in the pathway of gastric acid secretion.
References
- 1. Tenatoprazole - Wikipedia [en.wikipedia.org]
- 2. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 9. ClinPGx [clinpgx.org]
- 10. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (R)-Tenatoprazole and Other Proton Pump Inhibitors: Binding Kinetics to H+,K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of (R)-Tenatoprazole and other prominent proton pump inhibitors (PPIs) to the gastric H+,K+-ATPase, the primary target for treating acid-related disorders. The information presented herein is supported by experimental data to offer an objective assessment of their biochemical interactions.
Introduction to Proton Pump Inhibitors
Proton pump inhibitors are a class of drugs that irreversibly inhibit the H+,K+-ATPase, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells. By blocking the final step in acid secretion, PPIs provide potent and long-lasting suppression of gastric acid. The clinical efficacy and duration of action of different PPIs are influenced by their unique chemical structures, which in turn dictate their activation rates and binding kinetics to the proton pump. Tenatoprazole, an imidazopyridine derivative, distinguishes itself from the benzimidazole structure of other PPIs like omeprazole, lansoprazole, and pantoprazole, leading to distinct pharmacokinetic and pharmacodynamic properties.
Comparative Binding Kinetics
The interaction of PPIs with the H+,K+-ATPase is a covalent binding process that occurs after the prodrug is activated in the acidic environment of the parietal cell. The key parameters defining these interactions include the binding affinity (IC50), the specific cysteine residues on the enzyme that are targeted, and the stability of the resulting disulfide bond.
| Proton Pump Inhibitor | IC50 (µM) | Target Cysteine Residues | Key Binding Characteristics |
| Tenatoprazole (racemic) | 3.2[1], 6.2[2] | Cys813, Cys822[2][3] | Slower activation rate allows for binding to the deeper Cys822, resulting in a more stable and less reversible inhibition compared to omeprazole. The decay of binding is biphasic, with a faster, reversible component at Cys813 (t½ = 3.9h) and a more sustained inhibition at Cys822.[3] |
| Omeprazole | 2.4, 4.2 | Cys813, Cys892 | Faster activation leads to binding at more accessible cysteine residues. The binding is more readily reversible by reducing agents like glutathione. |
| Esomeprazole (S-Omeprazole) | ~8 (Ki for CYP2C19 inhibition) | Cys813, Cys892 | As the S-enantiomer of omeprazole, it shares the same binding sites. Pharmacodynamic studies show that S-tenatoprazole provides more prolonged nocturnal acid suppression than esomeprazole. |
| Lansoprazole | Not readily available | Cys321, Cys813 | Binds to a different combination of cysteine residues compared to other PPIs. |
| Pantoprazole | 6.8 | Cys813, Cys822 | Similar to tenatoprazole, it binds to Cys813 and Cys822, leading to a more stable inhibition that is resistant to reversal. |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes. The pharmacokinetics of tenatoprazole are enantioselective, with the (+)-enantiomer (presumed to be R-Tenatoprazole) showing significantly higher plasma concentrations and area under the curve (AUC) compared to the (-)-enantiomer in rat models. This suggests that the (R)-enantiomer may be the more clinically relevant form, although specific in vitro binding kinetics for the individual enantiomers are not widely reported.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of proton pump inhibitors, from their systemic absorption to the covalent inhibition of the H+,K+-ATPase in gastric parietal cells.
Caption: Mechanism of action of proton pump inhibitors.
Experimental Protocols
Preparation of H+,K+-ATPase Enriched Gastric Vesicles
A detailed protocol for the preparation of H+,K+-ATPase enriched vesicles from hog gastric mucosa is outlined below. This is a crucial first step for in vitro binding and inhibition assays.
-
Tissue Procurement and Preparation: Fresh hog stomachs are obtained from a local abattoir and placed on ice. The fundic mucosa is scraped, minced, and washed with a cold saline solution.
-
Homogenization: The minced mucosa is homogenized in a buffered sucrose solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+,K+-ATPase.
-
Low-speed centrifugation (e.g., 10,000 x g for 10 min) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 100,000 x g for 60 min) to pellet the microsomal vesicles.
-
-
Vesicle Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and can be stored at -80°C for future use. The protein concentration of the vesicle preparation is determined using a standard protein assay, such as the Bradford assay.
In Vitro H+,K+-ATPase Inhibition Assay
This assay measures the ability of PPIs to inhibit the activity of the H+,K+-ATPase.
-
Activation of PPIs: The PPI prodrugs are pre-incubated in an acidic medium (e.g., pH 1.0-4.0) for a specific time to allow for their conversion to the active sulfenamide or sulfenic acid form. The pH and incubation time are optimized for each PPI based on their activation kinetics.
-
Incubation with H+,K+-ATPase: The activated PPI is then incubated with the prepared H+,K+-ATPase vesicles in a reaction buffer containing ATP and Mg2+. The reaction is typically carried out at 37°C.
-
Measurement of ATPase Activity: The activity of the H+,K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the inhibitor to the activity in a control sample without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for determining the in vitro inhibitory activity of a proton pump inhibitor.
Caption: Experimental workflow for PPI inhibition assay.
Conclusion
(R)-Tenatoprazole exhibits a distinct binding profile to the H+,K+-ATPase compared to other proton pump inhibitors. Its slower activation and ability to form a more stable, less reversible covalent bond with cysteine 822 within the transmembrane domain of the enzyme contribute to its prolonged duration of action, particularly in controlling nocturnal acid breakthrough. While direct comparative data on the association and dissociation rates for the (R)-enantiomer are limited, the available evidence from IC50 values and mechanistic studies strongly suggests a favorable kinetic profile for sustained acid suppression. Further research focusing on the enantiomer-specific binding kinetics of tenatoprazole would provide a more complete understanding of its therapeutic advantages.
References
Metabolic Profile of (R)-Tenatoprazole: A Comparative Analysis with Other Proton Pump Inhibitors
For Immediate Release
This guide provides a detailed comparison of the metabolic characteristics of (R)-Tenatoprazole and other commercially available proton pump inhibitors (PPIs), including omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Executive Summary
(R)-Tenatoprazole, an imidazopyridine-based proton pump inhibitor, distinguishes itself from the benzimidazole-based PPIs through a significantly different metabolic profile. This is primarily characterized by a substantially longer plasma half-life, which is attributed to a reduced rate of metabolism.[1] This guide delves into the specifics of these metabolic differences, presenting available quantitative data, outlining typical experimental methodologies for their determination, and providing visual representations of the metabolic pathways.
Comparative Metabolism of PPIs
The metabolism of most proton pump inhibitors is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being the principal isoforms involved.[2][3] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variations in the metabolism and clinical efficacy of many PPIs.[2][4]
(R)-Tenatoprazole: The metabolism of the racemic mixture of tenatoprazole is stereoselective. The R-isomer, (R)-Tenatoprazole, is primarily metabolized by CYP2C19, with a smaller contribution from CYP3A4.[5][6] In contrast, the S-isomer is metabolized by both CYP2C19 and CYP3A4, and the latter can compensate for any deficiency in CYP2C19 activity.[5] A key feature of tenatoprazole is its imidazopyridine ring structure, which results in a slower rate of metabolism and a plasma half-life that is approximately seven times longer than that of other PPIs.[1][5] The major metabolites of tenatoprazole are 5'-hydroxytenatoprazole, primarily formed by CYP2C19, tenatoprazole sulfone, formed by CYP3A4, and tenatoprazole sulfide, which is formed through a non-enzymatic process.[5][7]
Other PPIs (Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, Rabeprazole): These benzimidazole-based PPIs are also primarily cleared by CYP2C19 and, to a lesser extent, by CYP3A4.[2][3] For first-generation PPIs like omeprazole, lansoprazole, and pantoprazole, CYP2C19 is responsible for over 80% of their metabolism.[2][4] Esomeprazole, the S-enantiomer of omeprazole, and rabeprazole show a reduced dependence on CYP2C19 for their metabolism.[4] The significant reliance of many of these PPIs on the highly polymorphic CYP2C19 enzyme is a major contributor to the observed variability in patient response.[2][8]
Quantitative Metabolic Data
The following table summarizes available in vitro kinetic data for the metabolism of (R)-Tenatoprazole and other selected PPIs by human liver microsomes or recombinant CYP enzymes.
Disclaimer on Data Comparability: The data presented in this table have been compiled from different studies. Direct comparison of kinetic parameters (Km and kcat/Vmax) between different drugs should be approached with caution, as experimental conditions such as the source of enzymes (recombinant vs. human liver microsomes from different donors), substrate concentrations, and analytical methods can vary significantly between studies.
| Drug | Enzyme | Metabolic Reaction | Km | kcat (min⁻¹) or Vmax | Intrinsic Clearance (Clint) | Reference |
| (R)-Tenatoprazole | CYP2C19 | 5'-hydroxylation | 23 µM | 4.0 | - | [5] |
| CYP2C19 | 5'-OH sulfide formation | 70 µM | 2.0 | - | [5] | |
| CYP3A4 | Sulfoxidation | 4.0 mM | 2.7 | - | [5] | |
| Lansoprazole | CYP3A4 | Sulfoxidation ((-)-Lansoprazole) | - | - | 0.023 ml/min/mg | [9] |
| CYP3A4 | Sulfoxidation ((+)-Lansoprazole) | - | - | 0.006 ml/min/mg | [9] | |
| CYP2C19 | Hydroxylation (S-Lansoprazole) | 2.3 µM | - | 179.6 µl/min/nmol of P450 | ||
| CYP2C19 | Hydroxylation (R-Lansoprazole) | 13.1 µM | - | 143.3 µl/min/nmol of P450 | ||
| Omeprazole | CYP2C19 | (S)-mephenytoin metabolism inhibition (IC₅₀) | 8.4 ± 0.6 µM | - | - | |
| CYP3A4 | Midazolam hydroxylation inhibition (IC₅₀) | 40 ± 4 µM | - | - |
Metabolic Pathways and Experimental Workflow
Visualizing Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for (R)-Tenatoprazole and a generalized pathway for other benzimidazole-based PPIs.
Experimental Workflow for In Vitro Metabolism Studies
The diagram below outlines a typical experimental workflow for assessing the metabolic stability of a PPI using human liver microsomes.
References
- 1. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Enantioselective Pharmacokinetics of Tenatoprazole in Rat Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of tenatoprazole enantiomers in rat models, based on published experimental data. Understanding the stereoselective disposition of this proton pump inhibitor is crucial for optimizing its therapeutic potential and safety profile.
Executive Summary
Tenatoprazole, a potent proton pump inhibitor, exhibits significant enantioselective pharmacokinetics in Wistar rats. Following oral administration of the racemic mixture, the (+)-enantiomer demonstrates substantially higher systemic exposure compared to the (-)-enantiomer. Key findings indicate that the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of (+)-tenatoprazole are significantly greater than those of its counterpart.[1][2] This difference is attributed to a slower clearance and longer half-life of the (+)-enantiomer, highlighting the stereoselective metabolism of tenatoprazole.[1][2]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of (+)-tenatoprazole and (-)-tenatoprazole in Wistar rats after a single oral administration of racemic tenatoprazole (5 mg/kg).[1][2]
| Pharmacokinetic Parameter | (+)-Tenatoprazole (Mean ± SD) | (-)-Tenatoprazole (Mean ± SD) | Statistical Significance (P-value) |
| AUC (0-∞) (µg·h/mL) | 30.8 ± 5.2 | 4.1 ± 1.3 | < 0.001 |
| Cmax (µg/mL) | 4.9 ± 0.8 | 1.2 ± 0.4 | < 0.001 |
| t½ (h) | 3.9 ± 0.7 | 2.5 ± 0.6 | < 0.01 |
| CL/F (L/h/kg) | 0.17 ± 0.03 | 1.3 ± 0.4 | < 0.001 |
Data sourced from Liu et al. (2009).[1][2]
Experimental Protocol
The data presented in this guide is based on the methodology described by Liu et al. (2009) in their study on the enantioselective pharmacokinetics of tenatoprazole in rats.[1]
Animal Model:
-
Species: Wistar rats
-
Sex: Male
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Animals were acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats were fasted for 12 hours before drug administration, with free access to water.
Drug Administration:
-
Drug: Racemic tenatoprazole
-
Dose: 5 mg/kg
-
Route of Administration: Oral gavage
-
Vehicle: The drug was suspended in a suitable vehicle for oral administration.
Sample Collection:
-
Biological Matrix: Blood
-
Sampling Time Points: Serial blood samples (approximately 0.3 mL) were collected from the tail vein at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dosing.
-
Anticoagulant: Heparin was used as the anticoagulant.
-
Plasma Separation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -20°C until analysis.
Bioanalytical Method:
-
Technique: A sequential achiral and chiral High-Performance Liquid Chromatography (HPLC) method was employed for the separation and quantification of the tenatoprazole enantiomers.[1]
-
Sample Preparation: Tenatoprazole and its enantiomers were extracted from plasma using a one-step liquid-liquid extraction with a mixture of hexane-dichloromethane-isopropanol (20:10:1, v/v/v).[1]
-
Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer were analyzed using a non-compartmental method to determine the key pharmacokinetic parameters.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps of the pharmacokinetic study protocol.
Caption: Experimental workflow for the pharmacokinetic study.
Signaling Pathways and Metabolism
While the primary study focused on pharmacokinetics, it is understood that the stereoselective metabolism of tenatoprazole is a key determinant of its enantioselective disposition. Proton pump inhibitors are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. The differential interaction of the tenatoprazole enantiomers with these enzymes likely accounts for the observed pharmacokinetic differences.
The following diagram provides a conceptual overview of the metabolic pathway.
Caption: Conceptual metabolic pathway of tenatoprazole enantiomers.
Conclusion
The pharmacokinetic profile of tenatoprazole in rats is markedly enantioselective, with the (+)-enantiomer exhibiting significantly higher systemic exposure and a longer half-life than the (-)-enantiomer. These findings underscore the importance of stereospecific considerations in the development and clinical application of tenatoprazole. Further research into the specific contributions of different CYP isoforms to the metabolism of each enantiomer would provide a more complete understanding of these pharmacokinetic differences.
References
(R)-Tenatoprazole Versus Pantoprazole: A Comparative Analysis of H+/K+-ATPase Binding and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the binding and inhibition characteristics of two proton pump inhibitors (PPIs), (R)-Tenatoprazole and pantoprazole. The information presented is collated from various experimental studies to assist researchers in understanding the nuanced differences between these two compounds in their interaction with the gastric H+/K+-ATPase, the primary target for treating acid-related disorders.
Mechanism of Action: A Shared Pathway with Key Differences
Both (R)-Tenatoprazole and pantoprazole are prodrugs that require activation in the acidic environment of the parietal cell secretory canaliculi. Upon activation, they are converted to a reactive sulfenamide species that forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump). This irreversible binding inhibits the pump's activity, thereby blocking the final step in gastric acid secretion.
A critical aspect of their mechanism is their interaction with specific cysteine residues. Both (R)-Tenatoprazole and pantoprazole bind to cysteine 813 (Cys813) and cysteine 822 (Cys822) on the alpha subunit of the H+/K+-ATPase.[1][2] The binding to Cys822, which is located deeper within the transmembrane domain, is particularly noteworthy. This interaction is resistant to reversal by endogenous reducing agents like glutathione, contributing to a prolonged duration of acid suppression for both drugs.[1][2][3]
While sharing a common mechanism, a key differentiator lies in their pharmacokinetic profiles. Tenatoprazole is characterized by a significantly longer plasma half-life compared to pantoprazole and other PPIs.[4][5][6][7][8] This extended half-life, coupled with its irreversible binding, is suggested to contribute to a more sustained inhibition of the proton pump, particularly evident in the control of nocturnal acid breakthrough.[5][6][7]
Quantitative Comparison of Inhibition and Binding
The following tables summarize the available quantitative data for (R)-Tenatoprazole and pantoprazole from various in vitro studies. It is important to note that the data are compiled from different sources and experimental conditions may vary, warranting caution in direct comparisons.
Table 1: In Vitro Inhibition of H+/K+-ATPase Activity
| Compound | IC50 Value (µM) | Enzyme Source | Reference |
| (R)-Tenatoprazole | 3.2 | Not Specified | [1] |
| Tenatoprazole | 6.8 | Hog Gastric Microsomes | [9] |
| Pantoprazole | 6.8 | Hog Gastric Microsomes | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Binding Stoichiometry to H+/K+-ATPase
| Compound | Binding Stoichiometry (nmol/mg of protein) | Condition | Reference |
| Tenatoprazole | 2.6 | In Vitro | [2] |
| Tenatoprazole | 2.9 | In Vivo | [2] |
| Pantoprazole | ~2-3 | In Vitro/In Vivo | [3] |
Binding stoichiometry refers to the molar ratio of the inhibitor bound to the enzyme.
Experimental Protocols
H+/K+-ATPase Inhibition Assay
This assay is designed to measure the inhibitory effect of a compound on the activity of the H+/K+-ATPase.
1. Preparation of H+/K+-ATPase-enriched Microsomes:
-
Gastric mucosal tissue (e.g., from hog or rabbit) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.
-
The protein concentration of the microsomal suspension is determined using a standard method (e.g., Bradford assay).
2. Incubation with Inhibitor:
-
The microsomal vesicles are pre-incubated with varying concentrations of the test compound ((R)-Tenatoprazole or pantoprazole) in a buffer at a slightly acidic pH to facilitate the acid-catalyzed activation of the prodrug.
3. ATPase Activity Measurement:
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction mixture, containing the microsomes, inhibitor, and ATP, is incubated at 37°C for a defined period.
-
The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).
-
The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified colorimetrically. The absorbance is measured using a spectrophotometer.
-
The inhibitory activity is calculated as the percentage reduction in Pi release compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Binding Stoichiometry Determination
This protocol outlines a method to determine the amount of inhibitor that binds to the H+/K+-ATPase, often employing a radiolabeled version of the inhibitor.
1. Administration of Radiolabeled Inhibitor:
-
A radiolabeled version of the proton pump inhibitor (e.g., [14C]-pantoprazole) is administered to an animal model.
2. Isolation of Gastric Microsomes:
-
At a specified time after administration, the animal is euthanized, and the gastric mucosa is collected.
-
H+/K+-ATPase-enriched microsomes are prepared from the gastric tissue as described in the inhibition assay protocol.
3. Measurement of Radioactivity:
-
The amount of radioactivity in the microsomal fraction is measured using a scintillation counter. This value represents the amount of inhibitor bound to the membranes.
4. Quantification of H+/K+-ATPase:
-
The total amount of H+/K+-ATPase protein in the microsomal sample is quantified, for example, by measuring the phosphoenzyme intermediate formation or by Western blotting.
5. Calculation of Stoichiometry:
-
The binding stoichiometry is calculated by dividing the molar amount of the bound radiolabeled inhibitor by the molar amount of the H+/K+-ATPase protein.
Visualizing the Experimental Workflow and Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Tenatoprazole: A Paradigm Shift in Nocturnal Acid Control for GERD
A comprehensive analysis of (R)-Tenatoprazole's extended acid suppression capabilities reveals a significant advantage in managing nocturnal gastric acid breakthrough, a persistent challenge in the treatment of Gastroesophageal Reflux Disease (GERD). This guide provides an in-depth comparison with other proton pump inhibitors (PPIs), supported by experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
(R)-Tenatoprazole, a novel imidazopyridine-based proton pump inhibitor, distinguishes itself from conventional benzimidazole-based PPIs through its unique pharmacokinetic profile. Its significantly longer plasma half-life, approximately seven times that of other PPIs, translates into a more sustained and profound inhibition of gastric acid secretion, particularly during the critical overnight period.[1][2] This prolonged action directly addresses the phenomenon of nocturnal acid breakthrough, a common occurrence with once-daily PPIs that can lead to continued esophageal mucosal damage and refractory GERD symptoms.[3][4]
Comparative Efficacy: Quantitative Data Analysis
Clinical studies have consistently demonstrated the superior nocturnal acid control of (R)-Tenatoprazole compared to other widely used PPIs, such as esomeprazole. The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Comparison of Intragastric pH After 7 Days of Treatment
| Treatment (Once Daily) | 24-Hour Median pH | Daytime Median pH | Night-time Median pH |
| (R)-Tenatoprazole 40 mg | 4.6 | 4.5 | 4.7 |
| (R)-Tenatoprazole 20 mg | 4.0 | 3.9 | 4.1 |
| Esomeprazole 40 mg | 4.2 | - | 3.6 |
Data sourced from a randomized, three-period, cross-over study in 18 Helicobacter pylori-negative healthy volunteers.[2]
Table 2: Nocturnal Acid Suppression and Breakthrough
| Treatment (Once Daily for 7 Days) | Mean % Time with pH > 4 (Night-time) | Nocturnal Acid Breakthrough Duration |
| (R)-Tenatoprazole 40 mg | 64.3% | Significantly shorter than Esomeprazole 40 mg |
| Esomeprazole 40 mg | 46.8% | - |
Data from the same study as Table 1.[2]
Table 3: Comparison of Mean pH and Percentage of Time with pH > 4 in another study
| Treatment (Once Daily for 7 Days) | Mean Nocturnal pH | Mean % Time with pH > 4 (Nocturnal) |
| (R)-Tenatoprazole 40 mg | 4.64 ± 0.67 | 72.5 ± 14.9 |
| Esomeprazole 40 mg | 3.61 ± 0.90 | 62.2 ± 13.6 |
Data from a randomized, investigator-blind, two-way, crossover study in 30 healthy Helicobacter pylori negative male volunteers.[5][6]
Mechanism of Action and Pharmacokinetic Advantage
Proton pump inhibitors are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculus.[7][8][9] The activated sulfenamide derivative then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function.[7][8]
The superior efficacy of (R)-Tenatoprazole in nocturnal acid control is primarily attributed to its prolonged plasma half-life.[1][2] This extended duration of action ensures that a therapeutic concentration of the drug is maintained throughout the night, allowing for the inhibition of newly synthesized proton pumps.[4] Standard PPIs with shorter half-lives may be cleared from the plasma by the time nocturnal acid secretion peaks, leading to a breakthrough in gastric acidity.[4]
The following diagram illustrates the mechanism of action of (R)-Tenatoprazole on the gastric parietal cell.
Mechanism of (R)-Tenatoprazole on the Parietal Cell Proton Pump.
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials. A typical experimental workflow for these studies is outlined below.
Key Experimental Methodologies:
-
Study Design: The majority of studies employ a randomized, crossover design.[2][5][6] This ensures that each participant serves as their own control, minimizing inter-individual variability. A washout period between treatment arms is crucial to prevent carry-over effects.[2]
-
Participant Population: Studies are typically conducted in healthy, Helicobacter pylori-negative volunteers.[2][5][6] This homogeneity in the study population helps to isolate the pharmacological effects of the drugs being investigated.
-
Dosing Regimen: Participants receive the specified doses of (R)-Tenatoprazole and the comparator PPI (e.g., esomeprazole) once daily for a set period, commonly 7 days, to reach a steady state.[2][5][6]
-
Data Collection: Continuous 24-hour intragastric pH monitoring is the primary method for data acquisition.[2][5][6] This involves passing a thin, flexible tube with a pH sensor through the nose and into the stomach to record pH levels over the entire 24-hour period.
The following diagram illustrates a typical experimental workflow for a comparative study of PPIs.
Typical Experimental Workflow for a Comparative PPI Clinical Trial.
Conclusion and Future Directions
The available evidence strongly supports the superiority of (R)-Tenatoprazole in providing more consistent and prolonged nocturnal acid control compared to conventional PPIs. This pharmacological advantage is directly linked to its extended plasma half-life. For researchers and drug development professionals, (R)-Tenatoprazole represents a significant advancement in the management of acid-related disorders, particularly for patients with persistent nocturnal symptoms and those who are partial responders to standard PPI therapy. Further studies are warranted to explore the long-term clinical outcomes and safety profile of (R)-Tenatoprazole in diverse patient populations with GERD. The development of molecules with similar pharmacokinetic profiles could pave the way for a new generation of more effective acid-suppressive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocturnal Acid Breakthrough: Its Physiological Significance and Clinical Relevance A SPECIAL ARTICLE | Semantic Scholar [semanticscholar.org]
- 4. Can Nocturnal Acid-breakthrough Be Reduced by Long-acting Proton Pump Inhibitors? [jnmjournal.org]
- 5. Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 6. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
(R)-Tenatoprazole: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals validating the pre-clinical potency of (R)-Tenatoprazole against other leading proton pump inhibitors.
Introduction
(R)-Tenatoprazole, an enantiomer of Tenatoprazole, is a next-generation proton pump inhibitor (PPI) designed to offer enhanced and sustained suppression of gastric acid secretion. This guide provides a detailed comparison of the in vitro and in vivo efficacy of (R)-Tenatoprazole against other commonly used PPIs, supported by experimental data and detailed methodologies.
In Vitro Efficacy: Inhibition of H+/K+-ATPase
The primary mechanism of action for all PPIs is the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion by parietal cells. The in vitro efficacy of (R)-Tenatoprazole is determined by its ability to inhibit this enzyme, typically measured as the half-maximal inhibitory concentration (IC50).
Comparative In Vitro Data
| Compound | IC50 (µM) | Enzyme Source | Reference |
| Tenatoprazole | 6.2 | Hog gastric microsomes | [1] |
| Omeprazole | 4.2 | Hog gastric microsomes | [1] |
| Ilaprazole | 6.0 | Rabbit parietal cell preparation | [2] |
| Tenatoprazole | 3.2 | Cell-free assay | [2][3] |
Note: Tenatoprazole is a racemic mixture of (R)- and (S)-enantiomers. Studies have shown that both enantiomers exhibit similar inhibitory activity on the H+/K+-ATPase.[3]
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines the general steps for determining the IC50 of a PPI on isolated H+/K+-ATPase.
1. Preparation of H+/K+-ATPase-enriched microsomes:
-
Gastric mucosal tissue from a suitable animal model (e.g., hog or rabbit) is homogenized.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.
-
The protein concentration of the microsomal preparation is determined.
2. ATPase Activity Assay:
-
The assay is typically performed in a temperature-controlled microplate reader.
-
The reaction mixture contains the H+/K+-ATPase-enriched microsomes, a buffer solution (e.g., Tris-HCl), MgCl2, KCl, and ATP.
-
The PPIs, including (R)-Tenatoprazole and other comparators, are pre-incubated with the enzyme at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.
3. Data Analysis:
-
The percentage of inhibition of H+/K+-ATPase activity is calculated for each concentration of the PPI.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the PPI concentration and fitting the data to a sigmoidal dose-response curve.
dot
In Vivo Efficacy: Gastric Ulcer Healing
The in vivo efficacy of (R)-Tenatoprazole is evaluated in animal models of gastric ulcers, which mimic the clinical condition in humans. The pylorus ligation-induced ulcer model in rats is a widely used and accepted method for assessing the anti-ulcer activity of PPIs.
Comparative In Vivo Data (Pylorus Ligation-Induced Ulcer Model in Rats)
| Compound | Dose (mg/kg) | Ulcer Index Reduction (%) | Reference |
| Omeprazole | 20 | 84.04 | [4] |
| Rabeprazole | 20 | 89.36 | [4] |
| Lansoprazole | 20 | 79.78 | [4] |
| Tenatoprazole | - | ED50 = 4.2 | [5] |
Note: ED50 represents the dose required to achieve 50% of the maximum effect.
Experimental Protocol: Pylorus Ligation-Induced Ulcer Model in Rats
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are typically used.
-
The animals are fasted for 24-48 hours before the experiment, with free access to water.
2. Pylorus Ligation Surgery:
-
The rats are anesthetized using a suitable anesthetic agent (e.g., ether or isoflurane).
-
A midline incision is made in the abdomen to expose the stomach.
-
The pyloric end of the stomach is carefully ligated with a silk suture, avoiding damage to the blood supply.
-
The abdominal wall is closed with sutures.
3. Drug Administration:
-
The test compounds, including (R)-Tenatoprazole and other PPIs, are administered orally or intraperitoneally, typically 30 minutes before or immediately after the pylorus ligation.
4. Sample Collection and Analysis:
-
After a set period (usually 4-19 hours), the animals are euthanized.
-
The stomach is removed, and the gastric contents are collected to measure the volume of gastric juice, pH, and total acidity.
-
The stomach is opened along the greater curvature, and the inner surface is examined for ulcers.
-
The ulcers are scored based on their number and severity. The ulcer index is then calculated.
-
The percentage of ulcer protection is calculated by comparing the ulcer index of the treated groups with the control group.
dot
Mechanism of Action: Signaling Pathway
Proton pump inhibitors, including (R)-Tenatoprazole, are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi. Once activated, they form a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.
dot
Conclusion
The available in vitro and in vivo data demonstrate that (R)-Tenatoprazole is a potent inhibitor of the gastric H+/K+-ATPase, with efficacy comparable to or greater than other established PPIs. Its unique pharmacological profile, including a longer plasma half-life, suggests potential advantages in providing more consistent and sustained acid suppression. Further head-to-head comparative studies in relevant pre-clinical models are warranted to fully elucidate its therapeutic potential in the management of acid-related disorders.
References
A Comparative Review of the Clinical Pharmacology of Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proton pump inhibitors (PPIs) are a class of drugs that profoundly and persistently reduce gastric acid production by irreversibly inhibiting the stomach's H+/K+ ATPase proton pump.[1] This guide provides a comprehensive comparative review of the clinical pharmacology of commonly prescribed PPIs, including omeprazole, esomeprazole, lansoprazole, dexlansoprazole, rabeprazole, and pantoprazole. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these agents.
Mechanism of Action
Proton pump inhibitors are prodrugs that, after absorption, are activated in the acidic environment of the parietal cell secretory canaliculi.[2][3] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, also known as the proton pump.[2] This irreversible inhibition blocks the final step in gastric acid secretion.[1] The restoration of acid secretion requires the synthesis of new proton pumps, leading to a prolonged duration of action that outlasts the drug's plasma half-life.[1]
Below is a diagram illustrating the signaling pathway of proton pump inhibitors' mechanism of action.
References
Safety Operating Guide
Proper Disposal of Tenatoprazole, (R)- Isomer: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tenatoprazole, (R)- isomer, a proton pump inhibitor used in research and drug development. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Classification
Tenatoprazole, (R)- isomer, while not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, is a potent pharmaceutical compound requiring careful handling and disposal. It is harmful if swallowed and can cause significant skin and eye irritation.[1][2][3] Researchers must handle this compound in accordance with the safety protocols outlined in the product's Safety Data Sheet (SDS).
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Ingestion |
| Skin Irritation | Causes skin irritation.[1][2][3] | Dermal contact |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Ocular contact |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation |
Personal Protective Equipment (PPE)
Before handling Tenatoprazole, (R)- isomer, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure for Non-RCRA Pharmaceutical Waste
The following procedure outlines the recommended steps for the disposal of Tenatoprazole, (R)- isomer from a laboratory setting. This process is designed for non-RCRA hazardous pharmaceutical waste, which should be disposed of via incineration to ensure complete destruction and prevent environmental contamination.[1][4][5]
Step 1: Segregation of Waste
-
Immediately upon generation, segregate waste containing Tenatoprazole from all other waste streams (e.g., regular trash, biohazardous waste, RCRA hazardous waste).
-
Use a designated waste container specifically for non-RCRA pharmaceutical waste. These containers are often color-coded white with blue lids for easy identification.[4]
Step 2: Proper Containerization and Labeling
-
Place all materials contaminated with Tenatoprazole, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment, into the designated non-RCRA pharmaceutical waste container.
-
Ensure the container is robust, leak-proof, and has a secure lid.
-
Clearly label the container as "Non-RCRA Pharmaceutical Waste for Incineration." Include the name of the primary chemical constituent (Tenatoprazole, (R)- isomer) and the date of accumulation.
Step 3: On-site Storage
-
Store the sealed and labeled waste container in a secure, designated area away from general laboratory traffic.
-
The storage area should be well-ventilated and inaccessible to unauthorized personnel.
Step 4: Professional Waste Collection and Disposal
-
Arrange for the collection of the non-RCRA pharmaceutical waste by a licensed and reputable waste management contractor specializing in pharmaceutical disposal.
-
Ensure the contractor will dispose of the waste via incineration at a permitted facility.[4][5][6]
-
Maintain all documentation, including waste transfer notes and certificates of destruction, for regulatory compliance.
Important Considerations:
-
Do Not Flush: Under no circumstances should Tenatoprazole or materials contaminated with it be flushed down the drain.[6] This can lead to the contamination of waterways and potentially harm aquatic life.
-
Avoid Regular Trash: Do not dispose of Tenatoprazole in the regular trash. This can pose a risk to waste handlers and the environment.
-
Consult Local Regulations: While this guidance is based on federal recommendations, state and local regulations may have additional requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area to prevent further exposure.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the spilled material and contaminated absorbent into the designated non-RCRA pharmaceutical waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
Report the spill to your laboratory supervisor and EHS department.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Tenatoprazole, (R)- isomer.
Caption: Disposal workflow for Tenatoprazole.
References
Essential Safety and Operational Guide for Handling Tenatoprazole, (R)-
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tenatoprazole, (R)-. It includes detailed operational procedures for safe handling, storage, and disposal, alongside experimental protocols.
Hazard Identification and Safety Precautions
Tenatoprazole, (R)-, is classified with the following hazards:
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves conforming to ASTM D6978. Change every 30-60 minutes or immediately upon contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. |
| Face Protection | Face Shield | To be worn in addition to safety goggles when there is a risk of splashing. |
| Body Protection | Laboratory Coat/Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is required when handling the powder outside of a containment system. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
1. Designated Area Preparation:
-
All handling of Tenatoprazole, (R)- powder must be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE).
-
The work surface should be covered with disposable, absorbent, plastic-backed liners.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Weighing and Solution Preparation (Tare Method):
-
Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare to zero.
-
Transfer the container to the chemical fume hood.
-
Carefully add the Tenatoprazole, (R)- powder to the container.
-
Seal the container and wipe the exterior with a damp cloth.
-
Return the sealed container to the balance to record the weight.
-
Repeat the process until the desired weight is achieved.
-
Add the solvent to the container within the fume hood to prepare the stock solution.
3. Storage:
-
Store Tenatoprazole, (R)- in a tightly sealed container in a cool, well-ventilated, and locked area.
-
Recommended storage temperature for the powder is -20°C.[3]
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
-
All materials contaminated with Tenatoprazole, (R)-, including gloves, gowns, pipette tips, and disposable liners, are considered hazardous waste.
-
Segregate hazardous waste from regular laboratory trash.
2. Solid Waste Disposal:
-
Place all contaminated solid waste into a designated, labeled, leak-proof, and puncture-resistant hazardous waste container.
-
This container should be kept sealed when not in use.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing Tenatoprazole, (R)- in a labeled, sealed, and leak-proof hazardous waste container.
-
Do not dispose of liquid waste down the drain.
4. Empty Container Disposal:
-
Triple rinse empty Tenatoprazole, (R)- containers with a suitable solvent.
-
The rinsate must be collected as hazardous liquid waste.
-
Deface the original label on the container before disposing of it in accordance with institutional guidelines for chemically contaminated glass or plastic.
5. Final Disposal:
-
Arrange for the collection of hazardous waste by a licensed hazardous waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
Experimental Protocols
Mechanism of Action: Proton Pump Inhibition
Tenatoprazole is a prodrug that, in the acidic environment of the parietal cells of the stomach, is converted to its active sulfenamide form. This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+ -ATPase (proton pump), irreversibly inhibiting its activity and thus blocking gastric acid secretion.
Caption: Mechanism of action of Tenatoprazole as a proton pump inhibitor.
Experimental Workflow: In Vitro H+/K+ -ATPase Inhibition Assay
This workflow outlines the key steps to determine the inhibitory activity of Tenatoprazole, (R)- on the H+/K+ -ATPase enzyme in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
